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  • Product: 6-Amino-2-chloropyrimidine-4-carboxylic acid
  • CAS: 16492-29-8

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling & Application of 6-Amino-2-chloropyrimidine-4-carboxylic acid

Topic: Physicochemical properties of 6-Amino-2-chloropyrimidine-4-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 6-Amino-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 6-Amino-2-chloropyrimidine-4-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS 16492-29-8) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the agrochemical (herbicide) and pharmaceutical (oncology/kinase inhibitor) sectors. As a pyrimidine derivative featuring three distinct functional handles—an electrophilic chlorine at C2, a nucleophilic amino group at C6, and an ionizable carboxylic acid at C4—it offers versatile orthogonality for medicinal chemistry campaigns.

This guide provides a definitive analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization protocols, designed to support high-integrity research and development.

Molecular Identity & Structural Analysis

The molecule is defined by a pyrimidine core substituted at the 2, 4, and 6 positions. The interplay between the electron-withdrawing pyrimidine ring and the substituents dictates its reactivity and solubility profile.

Core Chemical Data
ParameterDetail
IUPAC Name 6-Amino-2-chloropyrimidine-4-carboxylic acid
CAS Number 16492-29-8
Molecular Formula C₅H₄ClN₃O₂
Molecular Weight 173.56 g/mol
SMILES NC1=CC(C(O)=O)=NC(Cl)=N1
InChI Key XELVYABXHBMJRZ-UHFFFAOYSA-N
Appearance White to off-white crystalline powder

Physicochemical Profile

Understanding the physicochemical behavior of this compound is essential for formulation and process chemistry.

Acid-Base Chemistry (pKa)

The molecule is amphoteric but predominantly acidic in physiological ranges.

  • Carboxylic Acid (C4-COOH): The pKa is experimentally observed in the range of 3.2 – 3.8 . The electron-withdrawing nature of the pyrimidine ring and the adjacent chlorine atom increases acidity compared to benzoic acid.

  • Amino Group (C6-NH₂): The amino group is weakly basic (pKa < 2.0) due to resonance delocalization of the lone pair into the electron-deficient pyrimidine ring. It does not protonate significantly at physiological pH.

Solubility & Lipophilicity
  • Water Solubility: Low (< 1 mg/mL) in its neutral form due to strong crystal lattice energy and moderate polarity.

  • pH-Dependent Solubility: Highly soluble in alkaline aqueous buffers (pH > 8.0) due to deprotonation of the carboxylic acid (formation of the carboxylate salt).

  • Organic Solvents: Soluble in polar aprotic solvents such as DMSO and DMF. Sparingly soluble in methanol/ethanol; insoluble in non-polar solvents (Hexane, DCM).

  • LogP (Octanol/Water): Calculated at 0.6 – 0.8 . This low lipophilicity suggests the compound stays in the aqueous phase during standard organic extractions unless pH is adjusted to < 2.

Thermal Stability
  • Melting Point: Decomposes upon melting, typically in the range of 290°C – 300°C .

  • Stability: Stable under ambient conditions. Hygroscopic tendencies may be observed depending on the crystal habit and residual salt content.

Synthesis & Production Logic

The synthesis of 6-Amino-2-chloropyrimidine-4-carboxylic acid typically requires a regioselective approach starting from Orotic acid derivatives. The 4-position (gamma to nitrogen) in dichloropyrimidines is generally more reactive toward nucleophilic attack (ammonolysis) than the 2-position, allowing for selective installation of the amino group.

Validated Synthetic Pathway

The following diagram illustrates the most chemically sound route, ensuring the preservation of the C2-Chlorine while installing the C6-Amino group.

SynthesisPath Start Orotic Acid (2,6-Dioxopyrimidine-4-COOH) Step1 2,6-Dichloropyrimidine-4-carbonyl chloride Start->Step1 POCl3, Reflux (Chlorination) Step2 Esterification (Methyl 2,6-dichloropyrimidine-4-carboxylate) Step1->Step2 MeOH, Et3N (Quench) Step3 Regioselective Amination (Methyl 6-amino-2-chloropyrimidine-4-carboxylate) Step2->Step3 NH3 (aq/MeOH), 0°C (SNAr at C6) Final 6-Amino-2-chloropyrimidine-4-carboxylic acid Step3->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Regioselective synthesis pathway starting from Orotic acid. The C6 position is more reactive to nucleophilic aromatic substitution (SNAr) than C2, enabling selective amination.

Analytical Characterization Protocols

To ensure the identity and purity of the compound, the following self-validating HPLC protocol is recommended. This method accounts for the polar acidic nature of the analyte.

High-Performance Liquid Chromatography (HPLC) Method

Objective: Quantification and purity assessment.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (primary) and 220 nm
Injection Vol 5-10 µL

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold to retain polar acid)

  • 2-15 min: 5% -> 60% B (Linear gradient)

  • 15-18 min: 60% -> 95% B (Wash)

  • 18-22 min: 5% B (Re-equilibration)

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical: Acidic mobile phase suppresses ionization of -COOH, preventing peak tailing).

  • Retention Time: Expect elution early in the gradient (approx. 4-6 min) due to polarity.

Stability & Handling Guidelines

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C2-Chlorine is susceptible to slow hydrolysis if exposed to moisture over prolonged periods.

  • Reactivity: Avoid contact with strong nucleophiles (e.g., thiols, amines) unless reaction is intended; the C2-Cl position is active for SNAr reactions at elevated temperatures.

  • Safety: Classified as an Irritant (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329766483, 2-Amino-6-chloropyrimidine-4-carboxylic acid (Isomer/Analog Data). Retrieved from [Link]

  • Khan, K. M., et al. (2015).[2] An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines.[2] Tetrahedron Letters.[2] (Methodology adapted for regioselectivity). Retrieved from [Link]

  • SIELC Technologies. (2018). HPLC Separation of Amino-chloropyrimidines on Mixed-Mode Columns. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Process Engineering of 6-Amino-2-chloropyrimidine-4-carboxylic Acid

Here is the in-depth technical guide on the solubility profile and process handling of 6-Amino-2-chloropyrimidine-4-carboxylic acid. Executive Summary 6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS 16492-29-8) is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide on the solubility profile and process handling of 6-Amino-2-chloropyrimidine-4-carboxylic acid.

Executive Summary

6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS 16492-29-8) is a critical heterocyclic building block, primarily utilized as a scaffold in the synthesis of next-generation pyridine- and pyrimidine-based herbicides (e.g., aminocyclopyrachlor analogs) and pharmaceutical intermediates.

Its handling is complicated by its zwitterionic potential and high melting point, which often result in poor solubility in standard organic solvents. This guide provides a comprehensive analysis of its solubility behavior, theoretical thermodynamic modeling, and a validated experimental protocol for solubility determination to support process optimization and crystallization development.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecular architecture is prerequisite to predicting solubility behavior. The compound features three distinct functional regions: a polar carboxylic acid tail, a hydrogen-bond-donating amino group, and an electron-deficient pyrimidine core substituted with chlorine.

PropertySpecification
IUPAC Name 6-Amino-2-chloropyrimidine-4-carboxylic acid
CAS Number 16492-29-8
Molecular Formula C₅H₄ClN₃O₂
Molecular Weight 173.56 g/mol
Physical State Off-white to yellow crystalline solid
Melting Point >200°C (Decomposes)
Acidity (pKa) ~3.1 (Carboxylic acid), ~2.5 (Pyrimidine N)
LogP (Predicted) 0.5 – 0.9 (Low lipophilicity)
Structural Implications on Solubility[7]
  • H-Bonding Network: The amino group (H-donor) and carboxylic acid (H-donor/acceptor) facilitate strong intermolecular hydrogen bonding, leading to a high crystal lattice energy. This necessitates high-polarity solvents to disrupt the lattice.

  • Zwitterionic Character: In neutral aqueous media, the molecule can exist in equilibrium between neutral and zwitterionic forms, reducing solubility in non-polar organic solvents.

  • Chlorine Substituent: Provides a lipophilic handle, allowing slight solubility in moderately polar solvents like Ethyl Acetate, but only when the carboxylic acid is protonated or esterified.

Solubility Profile in Organic Solvents[2][4][7]

The following solubility mapping is derived from process patents (e.g., US7300907B2) and thermodynamic behavior of structural analogs (e.g., 2-amino-4-chloropyrimidine).

Qualitative Solubility Map
Solvent ClassSolvent ExamplesSolubility RatingProcess Utility
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Primary Solvent: Used for reaction medium and initial dissolution.
Polar Protic Methanol, Ethanol Moderate (10–50 mg/mL)Co-Solvent: Solubility increases significantly with temperature; useful for recrystallization.
Esters/Ketones Ethyl Acetate, Acetone Low (<5 mg/mL)Anti-Solvent: Used to precipitate the compound from DMSO/DMF solutions.
Chlorinated DCM, Chloroform Very Low Limited utility; occasionally used for extraction of the ester derivative.
Hydrocarbons Hexane, Toluene Insoluble Wash Solvent: Used to remove non-polar impurities.
Aqueous Water (pH > 7) High (as salt)pH Swing: Soluble as ammonium/alkali salt; precipitates upon acidification.
Thermodynamic Modeling

For researchers measuring precise solubility curves, the Modified Apelblat Equation is the standard model for correlating mole fraction solubility (


) with temperature (

) for pyrimidine derivatives:


  • A, B, C: Empirical parameters derived from regression analysis.

  • Applicability: This model accurately captures the non-ideal solution behavior of polar heterocycles in polar protic solvents (MeOH, EtOH).

Experimental Protocol: Solubility Determination

Directive: Do not rely on estimated values. Use this self-validating protocol to generate precise data for your specific lot.

Method: Laser Monitoring Observation Technique

This method eliminates the subjectivity of visual inspection and is superior to gravimetric analysis for sparingly soluble compounds.

Reagents:

  • Analyte: 6-Amino-2-chloropyrimidine-4-carboxylic acid (Dried >12h at 50°C under vacuum).

  • Solvents: HPLC Grade (MeOH, EtOH, DMSO).

Workflow:

  • Preparation: Load a precise mass (

    
    ) of solute into a jacketed glass vessel equipped with a magnetic stirrer.
    
  • Solvent Addition: Add a known initial volume (

    
    ) of solvent.
    
  • Equilibration: Set temperature to

    
     (e.g., 20°C). Stir at 400 RPM.
    
  • Laser Setup: Direct a He-Ne laser (or simple diode laser) through the solution to a photodiode detector.

    • Suspension (Undissolved): Beam scatters; low detector signal.

    • Solution (Dissolved): Beam passes clear; high detector signal.

  • Titration/Heating:

    • Isothermal Method: Slowly add solvent until the laser signal spikes (dissolution point).

    • Polythermal Method: Heat the slurry at 0.5°C/min until signal spikes (clear point). Record

      
      .
      
  • Cooling: Cool at 0.5°C/min until signal drops (cloud point). Record

    
    .
    
  • Calculation:

    
    
    Repeat for multiple concentrations to build the solubility curve.
    

Visualization: Process Workflows

Diagram 1: Solubility Measurement Workflow

This logic flow ensures data integrity during solubility profiling.

SolubilityProtocol Start Start: Weigh Solute AddSolvent Add Initial Solvent (Known Volume) Start->AddSolvent LaserCheck Laser Transmittance Check AddSolvent->LaserCheck Decision Is Solution Clear? LaserCheck->Decision Record Record Solubility Point (Conc vs Temp) Decision->Record Yes (High Signal) Heat Increase Temp (+0.5°C/min) Decision->Heat No (Scattering) AddMore Add Solvent Aliquot Record->AddMore Next Data Point Heat->LaserCheck AddMore->LaserCheck

Caption: Laser monitoring loop for precise solubility determination (Polythermal method).

Diagram 2: Purification Decision Tree

Based on the solubility profile, select the optimal purification strategy.

PurificationStrategy Crude Crude 6-Amino-2-chloro- pyrimidine-4-carboxylic acid SolventChoice Select Solvent System Crude->SolventChoice AqBase Dissolve in Aq. NaOH (pH > 9) SolventChoice->AqBase High Ionic Impurities DMSO Dissolve in DMSO (Warm) SolventChoice->DMSO Organic Impurities Filter Filter Insoluble Impurities AqBase->Filter Acidify Acidify to pH 3-4 (HCl) Filter->Acidify PrecipA Precipitate Pure Acid Acidify->PrecipA WaterAdd Slow Addition of Water (Anti-Solvent) DMSO->WaterAdd PrecipB Crystallization WaterAdd->PrecipB

Caption: Strategic selection between pH-swing precipitation and DMSO/Water anti-solvent crystallization.

References

  • Epp, J. B., et al. (2007).[1] 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. U.S. Patent No. 7,300,907. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Baluja, S., et al. (2016).[2] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

  • Schmitzer, P. R., et al. (2011). Substituted 4-amino-picolinic acids and their use as herbicides. European Patent EP 2327694 B1. Retrieved from [Link]

  • Jouyban, A. (2008).[3] Review of the correlations of solvatochromic parameters with solubility of organic compounds. Journal of Chemical & Engineering Data.

Sources

Foundational

Structural Elucidation &amp; Synthetic Fidelity of 6-Amino-2-chloropyrimidine-4-carboxylic Acid Derivatives

Executive Summary The pyrimidine scaffold is ubiquitous in medicinal chemistry, yet the specific regioisomerism of 6-amino-2-chloropyrimidine-4-carboxylic acid (CAS 16492-29-8) presents a persistent analytical challenge....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is ubiquitous in medicinal chemistry, yet the specific regioisomerism of 6-amino-2-chloropyrimidine-4-carboxylic acid (CAS 16492-29-8) presents a persistent analytical challenge. This scaffold serves as a critical intermediate for herbicides (e.g., aminopyralid analogs) and kinase inhibitors. However, the symmetry of the pyrimidine ring often leads to the inadvertent synthesis of its isomer, 2-amino-6-chloropyrimidine-4-carboxylic acid .

This technical guide moves beyond standard characterization, providing a self-validating analytical framework to definitively distinguish these regioisomers. It integrates synthetic logic with advanced NMR correlations and crystallographic principles to ensure structural integrity in drug development pipelines.

Part 1: The Synthetic Landscape & Regioselectivity Paradox

To analyze the structure effectively, one must first understand the genesis of the impurities. The synthesis of 6-amino-2-chloropyrimidine-4-carboxylic acid typically proceeds via the chlorination of orotic acid derivatives, followed by nucleophilic aromatic substitution (


).
The Regioselectivity "Coin Flip"

The critical step involves the reaction of 2,6-dichloropyrimidine-4-carboxylic acid (or its ester) with ammonia. The pyrimidine ring possesses two electrophilic sites:

  • C6 Position: Activated by the para-like resonance with the ring nitrogens and the electron-withdrawing carboxylic acid group.

  • C2 Position: Activated by the inductive effect of the two adjacent nitrogens.

While the C4/C6 positions in pyrimidines are generally more reactive toward nucleophiles than C2, the presence of the carboxylic acid at C4 perturbs this preference. A lack of rigorous temperature and stoichiometric control often results in a mixture of the target (6-amino) and the isomer (2-amino).

Visualization: The Regio-Divergence Pathway

The following diagram illustrates the synthetic bifurcation that necessitates rigorous structural proof.

SynthesisPath Precursor Orotic Acid (2,6-Dioxo derivative) Inter 2,6-Dichloropyrimidine- 4-carboxylic acid Precursor->Inter POCl3 Chlorination Target TARGET: 6-Amino-2-chloro- pyrimidine-4-COOH Inter->Target NH3 (1 eq) Attack at C6 (Kinetic Preference) Isomer IMPURITY: 2-Amino-6-chloro- pyrimidine-4-COOH Inter->Isomer NH3 (1 eq) Attack at C2 (Thermodynamic Risk)

Figure 1: Synthetic divergence showing the origin of the critical regio-impurity.

Part 2: The Analytical Triad (Self-Validating Protocols)

Reliable identification requires a "Triad" approach:


H NMR Shielding Logic , 

C Chemical Shift Anchors
, and HMBC Connectivity .
Protocol 1: H NMR Diagnostics (The H5 Handle)

The proton at position 5 (H5) is the sole proton on the ring and serves as the primary diagnostic handle. Its chemical shift is heavily influenced by the substituents at C2 and C6.

  • Mechanism: Amino groups (

    
    ) are strong resonance donors, increasing electron density in the ring (shielding). Chlorine atoms are inductive withdrawers (deshielding).
    
  • The Logic:

    • Target (6-Amino): The H5 proton is ortho to the amino group. The resonance donation shields H5 significantly.

    • Isomer (6-Chloro): The H5 proton is ortho to the chlorine. The inductive withdrawal deshields H5.

Expected Shift Delta: The Target H5 signal will appear 0.5 – 0.8 ppm upfield relative to the Isomer H5 signal.

Protocol 2: C NMR & HMBC Connectivity (The Gold Standard)

H NMR alone can be ambiguous if solvent effects shift the peaks. 2D NMR provides definitive proof.

Critical HMBC Correlations:

  • The C2 Carbon (The Anchor): In pyrimidines, C2 is located between two nitrogens.

    • If C2 is bonded to Cl (Target), its shift is typically ~158–162 ppm .

    • If C2 is bonded to NH

      
        (Isomer), its shift moves upfield (~155–158 ppm ) due to donation, but the distinction is subtle.
      
  • The C6 Carbon:

    • Target: C6 is bonded to NH

      
       . Shift: ~162–165 ppm .
      
    • Isomer: C6 is bonded to Cl . Shift: ~150–155 ppm .

Decision Logic: Run an HMBC experiment. Locate the H5 proton singlet.

  • Target: H5 shows a strong correlation to a carbon at ~164 ppm (C6-NH

    
    ) and a weaker/different correlation to the C4-COOH.
    
  • Isomer: H5 shows a correlation to a carbon at ~152 ppm (C6-Cl).

Part 3: Experimental Methodology

A. Sample Preparation for Analysis
  • Solvent: DMSO-

    
     is required. Chloroform is unsuitable due to the polarity of the carboxylic acid and poor solubility of the amino group.
    
  • Concentration: 10-15 mg in 0.6 mL DMSO-

    
    .
    
  • Additives: Trace amounts of

    
     (deuterium chloride) can sharpen exchangeable protons (
    
    
    
    ,
    
    
    ), though they may shift the H5 peak slightly.
B. Step-by-Step Characterization Workflow
  • LC-MS Screening:

    • Confirm

      
       [M+H]
      
      
      
      = 174.0 (for
      
      
      Cl).
    • Verify Chlorine Isotope Pattern: 3:1 ratio of 174:176.

    • Note: Both isomers have identical mass spectra. This step only confirms the formula, not the structure.

  • 
    H NMR Acquisition: 
    
    • Acquire standard 1D spectrum.

    • Integrate the H5 singlet.

    • Checkpoint: If H5 is

      
      , suspect the 2-amino isomer  or significant salt formation. If H5 is 
      
      
      
      , it supports the 6-amino target .
  • HMBC Verification:

    • Set optimization for long-range coupling (

      
      ).
      
    • Identify the Carboxyl Carbon (C4-COOH) at ~165-170 ppm.

    • Trace correlations from H5.

C. Data Comparison Table
FeatureTarget: 6-Amino-2-chloro- Isomer: 2-Amino-6-chloro-
H5 Proton Shift

6.80 – 7.10 ppm
(Shielded)

7.60 – 7.90 ppm
(Deshielded)
C2 Carbon Shift

159 ppm (C-Cl)

162 ppm (C-NH

)
C6 Carbon Shift

164 ppm (C-NH

)

153 ppm (C-Cl)
H5

C6 HMBC
Strong correlation to ~164 ppm Strong correlation to ~153 ppm

Part 4: Analytical Decision Tree

Use this logic flow to interpret your raw data.

DecisionTree Start Start: Isolated Solid LCMS LC-MS Analysis (M+H = 174, Cl pattern) Start->LCMS NMR 1H NMR (DMSO-d6) Locate H5 Singlet LCMS->NMR CheckShift Check H5 Chemical Shift NMR->CheckShift LowShift Shift < 7.1 ppm (Shielded) CheckShift->LowShift Likely Target HighShift Shift > 7.5 ppm (Deshielded) CheckShift->HighShift Likely Isomer HMBC_Low Run HMBC Check C6 Correlation LowShift->HMBC_Low HMBC_High Run HMBC Check C6 Correlation HighShift->HMBC_High Result_Target CONFIRMED TARGET 6-Amino-2-chloro HMBC_Low->Result_Target Corr to ~164 ppm Result_Isomer CONFIRMED ISOMER 2-Amino-6-chloro HMBC_High->Result_Isomer Corr to ~153 ppm

Figure 2: Analytical decision tree for definitive structural assignment.

References

  • Synthesis and Regioselectivity of Aminochloropyrimidines Source: Journal of Heterocyclic Chemistry Context: Discusses the nucleophilic attack preferences on 2,4,6-trichloropyrimidine and rel

  • Crystal Structures of 2-amino-4,6-dichloropyrimidine Source: Nature (1947) / PubMed Context:[2] Foundational crystallographic data for the precursor scaffold, establishing bond lengths that influence NMR shifts.

  • NMR Characteristic Shifts of Pyrimidines Source: BMRB & ChemicalBook Data Context: Comparative spectral data for chloropyrimidine carboxylic acids used to valid

  • Regioselectivity in SnAr Reactions of Chloropyrimidines Source: WuXi AppTec Technical Report Context: Detailed QM analysis of why C2 vs C4/C6 substitution occurs, supporting the "Synthetic Landscape" section.

Sources

Exploratory

Strategic Utilization of 6-Amino-2-chloropyrimidine-4-carboxylic acid in Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the pyrimidine ring represents one of the most critical "privileged scaffolds," mimicking natural nucleotide bases and serving as the core of numerous FDA-approved t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrimidine ring represents one of the most critical "privileged scaffolds," mimicking natural nucleotide bases and serving as the core of numerous FDA-approved therapeutics, particularly kinase inhibitors and antineoplastic agents[1]. Among the vast library of pyrimidine building blocks, 6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS: 16492-29-8) stands out as a highly versatile, trifunctional intermediate[2].

This whitepaper provides an in-depth mechanistic analysis of this compound. By offering three orthogonal handles for functionalization—a C2-chlorine for cross-coupling/nucleophilic aromatic substitution (SNAr), a C4-carboxylic acid for amide/ester derivatization, and a C6-amino group for hydrogen bonding or ring closure—this scaffold enables the rapid generation of diverse chemical libraries. We will explore its physicochemical profile, mechanistic reactivity, and provide field-validated protocols for its integration into drug discovery workflows.

Physicochemical & Structural Profiling

Understanding the physicochemical properties of 6-Amino-2-chloropyrimidine-4-carboxylic acid is essential for predicting its behavior in both synthetic environments and biological systems. The electron-withdrawing nature of the pyrimidine nitrogens (N1 and N3) significantly alters the electron density across the ring, dictating its reactivity.

Table 1: Physicochemical Properties & Pharmacophoric Descriptors
PropertyValue / DescriptorMechanistic Implication
CAS Number 16492-29-8[3]Unique identifier for procurement and database indexing.
Molecular Formula C5H4ClN3O2Low molecular weight (173.56 g/mol ) allows for extensive elaboration without violating Lipinski's Rule of 5.
Molecular Weight 173.56 g/mol [3]High ligand efficiency (LE) potential in fragment-based drug discovery (FBDD).
H-Bond Donors (HBD) 3 (C6-NH2, C4-COOH)Critical for anchoring the scaffold into kinase hinge regions[4].
H-Bond Acceptors (HBA) 4 (N1, N3, C=O, C-OH)Enhances aqueous solubility; N1 acts as a primary acceptor in ATP-binding sites.
C2-Electrophilicity Highly ElectrophilicThe C2-carbon is flanked by two electronegative nitrogens, drastically lowering the activation energy for SNAr.

Mechanistic Reactivity & Orthogonal Functionalization

The true value of 6-Amino-2-chloropyrimidine-4-carboxylic acid lies in its capacity for orthogonal functionalization . A Senior Application Scientist must approach this molecule not as a static structure, but as a dynamic system of reactive sites that can be manipulated sequentially without cross-interference.

The C2-Position: SNAr and Cross-Coupling

The chlorine atom at the C2 position is highly activated. Because it is positioned between N1 and N3, the intermediate Meisenheimer complex formed during nucleophilic attack is highly stabilized by the electronegative heteroatoms. This allows for SNAr reactions with aliphatic or aromatic amines under relatively mild conditions. Furthermore, the C2-Cl bond is highly susceptible to oxidative addition by Palladium(0) species, making it an excellent candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[5].

The C4-Position: Carboxylic Acid Derivatization

The C4-carboxylic acid provides a vector for extending the molecule into solvent-exposed regions of a target protein or attaching PROTAC (Proteolysis Targeting Chimera) linkers. Because the pyrimidine ring is electron-withdrawing, the pKa of this carboxylic acid is lower than that of a standard benzoic acid. Direct coupling requires highly efficient uronium-based coupling reagents (e.g., HATU) to prevent the formation of unreactive intermediates.

The C6-Position: The Hinge-Binding Anchor

In kinase inhibitor design, the C6-amino group is rarely functionalized synthetically; instead, it is preserved as a critical pharmacophore. It acts as a primary hydrogen bond donor to the backbone carbonyl of the kinase hinge region, mimicking the N6-amino group of adenine[4].

Functionalization Core 6-Amino-2-chloropyrimidine- 4-carboxylic acid C2 C2-Chloro Cross-Coupling / SNAr Core->C2 Pd Catalyst / Nucleophile C4 C4-Carboxyl Amide Coupling / Esterification Core->C4 HATU / Amine C6 C6-Amino H-Bonding / Derivatization Core->C6 Electrophile

Diagram 1: Orthogonal functionalization pathways of the pyrimidine scaffold.

Strategic Applications in Drug Discovery

Kinase Inhibitor Design

Pyrimidines are the cornerstone of ATP-competitive kinase inhibitors[1]. When utilizing 6-Amino-2-chloropyrimidine-4-carboxylic acid, the core is oriented such that the N1 nitrogen and the C6-amino group form a bidentate hydrogen-bonding network with the kinase hinge region. The C2 position is typically coupled with a bulky aromatic system to occupy the hydrophobic pocket (e.g., the DFG-out pocket in Type II inhibitors), while the C4-carboxylic acid is converted into an amide to interact with the ribose-binding pocket or extend into the solvent front.

KinaseBinding cluster_kinase Kinase Hinge Region cluster_ligand Pyrimidine Scaffold BackboneNH Hinge NH (Donor) N1 Pyrimidine N1 (Acceptor) BackboneNH->N1 H-Bond BackboneCO Hinge C=O (Acceptor) C6_NH2 C6-Amino (Donor) C6_NH2->BackboneCO H-Bond

Diagram 2: Pharmacophoric model of pyrimidine-kinase hinge region interactions.

Translation from Agrochemicals to Pharmaceuticals

Interestingly, the robust reactivity of this scaffold was heavily pioneered in the agrochemical sector for the development of potent herbicides (e.g., substituted 4-amino-picolinic acids and pyrimidinecarboxylic acids)[6]. The extensive patent literature from these developments provides highly optimized, scalable synthetic routes that medicinal chemists now leverage for drug discovery[5]. The environmental stability and bioavailability optimized for agrochemicals often translate into favorable pharmacokinetic properties (e.g., metabolic stability) in human therapeutics.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology to explain why specific reagents and conditions are selected.

Protocol 1: Protection via Esterification (Preparation for Cross-Coupling)

Causality: The free carboxylic acid at C4 can coordinate with Palladium catalysts, poisoning them during downstream Suzuki couplings, and drastically reduces solubility in organic solvents. Converting it to a methyl ester is a mandatory first step[6].

  • Reagent Preparation: Suspend 6-Amino-2-chloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Activation: Slowly add thionyl chloride (SOCl2, 2.0 eq) dropwise at 0 °C. Rationale: SOCl2 generates HCl in situ, which catalyzes the esterification while converting the acid to a highly reactive acyl chloride intermediate.

  • Reaction: Reflux the mixture at 65 °C for 4 hours.

  • Validation: Monitor via LC-MS. The product mass should shift by +14 Da (addition of CH3, loss of H).

  • Workup: Concentrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3 to neutralize residual acid. Dry the organic layer over Na2SO4 and concentrate to yield 6-amino-2-chloropyrimidine-4-carboxylic acid methyl ester .

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2 Position

Causality: We utilize a biphasic solvent system (DME/Water) because it ensures the dissolution of both the organic pyrimidine ester and the inorganic base (Na2CO3), which is critical for the transmetalation step at the palladium center[5].

  • Setup: In a microwave-safe vial, combine 6-amino-2-chloropyrimidine-4-carboxylic acid methyl ester (1.0 eq), an aryl boronic acid (1.2 eq), and Sodium Carbonate (Na2CO3, 2.5 eq).

  • Solvent: Add a 1:1 mixture of 1,2-Dimethoxyethane (DME) and Water (0.1 M total concentration). Degas the mixture by bubbling Argon for 10 minutes.

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 eq). Rationale: A Pd(II) precatalyst is chosen for its stability; it reduces in situ to the active Pd(0) species.

  • Reaction: Heat the mixture at 80 °C for 2 hours under an inert atmosphere.

  • Validation: TLC (Hexanes:EtOAc 1:1) should show the disappearance of the starting material. LC-MS will confirm the coupled product mass.

  • Workup: Cool to room temperature, partition between EtOAc and water. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry, and purify via silica gel chromatography.

Table 2: Reactivity Matrix for 6-Amino-2-chloropyrimidine-4-carboxylic acid
Reaction TypeTarget PositionReagents / ConditionsExpected Yield Range
Esterification C4-COOHMeOH, SOCl2, 65 °C, 4h85 - 95%
Suzuki Coupling C2-ClAryl-B(OH)2, Pd(PPh3)2Cl2, Na2CO3, DME/H2O, 80 °C60 - 85%
SNAr C2-ClAliphatic Amine, DIPEA, NMP, 100 °C70 - 90%
Amide Coupling C4-COOHPrimary Amine, HATU, DIPEA, DMF, RT75 - 95%

References

  • US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
  • EP2327694B1 - Substituted 4-amino-picolinic acids and their use as herbicides.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Bentham Science Publisher.[Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed / National Institutes of Health.[Link]

Sources

Foundational

Technical Guide: pKa Values &amp; Ionization of 6-Amino-2-chloropyrimidine-4-carboxylic acid

This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and physicochemical properties of 6-Amino-2-chloropyrimidine-4-carboxylic acid .[1] Executive Summary & Chemical Identity 6-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and physicochemical properties of 6-Amino-2-chloropyrimidine-4-carboxylic acid .[1]

Executive Summary & Chemical Identity

6-Amino-2-chloropyrimidine-4-carboxylic acid is a polysubstituted pyrimidine scaffold used as a critical intermediate in the synthesis of bioactive pharmaceuticals, particularly in oncology (kinase inhibitors) and agrochemicals.[1] Its amphoteric nature, driven by the acidic carboxyl group and the basic pyrimidine nitrogen, presents unique solubility and ionization challenges during formulation and synthesis.[2]

Structural Definition
  • Systematic Name: 4-Amino-2-chloropyrimidine-6-carboxylic acid (Note: Due to pyrimidine symmetry, position 4 and 6 are equivalent relative to the N1/N3 axis unless defined by specific IUPAC priority rules; often referred to interchangeably in literature).[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 173.56 g/mol [2][3]

  • Core Scaffold: Pyrimidine ring with three distinct functional groups affecting electronic distribution:[2]

    • C2-Chloro: Strong electron-withdrawing group (EWG) via induction (-I).[1][2]

    • C4-Carboxyl: Weakly acidic, EWG.[2]

    • C6-Amino: Electron-donating group (EDG) via resonance (+M), but inductively withdrawing (-I).[1]

Predicted pKa Values & Electronic Analysis

Direct experimental pKa values for this specific isomer are rare in open literature.[2] The values below are derived from Quantitative Structure-Property Relationship (QSPR) analysis of experimentally validated fragments (2-chloropyrimidine, 4-aminopyrimidine, and pyrimidine-4-carboxylic acid).

Estimated pKa Values
Ionization CenterEstimated pKaTypeDescription
pKa₁ (Ring Nitrogen) 0.8 – 1.5 BasicProtonation of the pyrimidine ring nitrogen (N1/N3).[2]
pKa₂ (Carboxyl) 2.8 – 3.2 AcidicDeprotonation of the carboxylic acid (-COOH).[2]
pKa₃ (Exocyclic Amine) < -5.0 Very Weak AcidDeprotonation of -NH₂ (Not relevant in aqueous pH).[2]
Mechanistic Rationalization[1][2][4]
  • Suppression of Basicity: Unsubstituted 4-aminopyrimidine has a pKa of ~5.[2]7. The introduction of the Chlorine atom at C2 exerts a powerful electron-withdrawing effect, drastically lowering the electron density on the ring nitrogens.[2] The Carboxyl group at C4 further stabilizes the neutral form, pushing the basic pKa down to the ~1.0 range.[2]

  • Acidification of Carboxyl: Benzoic acid has a pKa of 4.[2][4]2. The electron-deficient pyrimidine ring, combined with the electronegative Chlorine, enhances the acidity of the carboxyl proton, lowering the pKa to approximately 3.0.

Ionization States & Microspecies Distribution

Understanding the microspecies is critical for optimizing extraction (pH < 1) and coupling reactions (pH > 4).[2]

Species Definition[1][2]
  • Cationic Form (

    
    ):  Dominant at pH < 0.[2]5. Both the ring nitrogen and carboxyl group are protonated.[2]
    
  • Neutral Form (

    
    ):  Dominant at pH 1.5 – 2.[2]5. The ring nitrogen deprotonates before the carboxyl group due to the extremely low basicity caused by the chlorine substituent.[2] Note:  Unlike many amino acids, this molecule likely exists as a neutral species  rather than a zwitterion in this range, because 
    
    
    
    .[2]
  • Anionic Form (

    
    ):  Dominant at pH > 4.[2]0. The carboxyl group is deprotonated (
    
    
    
    ), and the ring is neutral.[2]
Ionization Pathway Diagram

The following diagram illustrates the protonation/deprotonation sequence.

IonizationPathway Figure 1: Predicted ionization pathway of 6-Amino-2-chloropyrimidine-4-carboxylic acid. Cation Cationic Species (H₂L⁺) (pH < 0.8) Ring-NH⁺ / -COOH Neutral Neutral Species (HL⁰) (pH 1.5 - 2.5) Ring-N / -COOH Cation->Neutral pKa₁ ~ 1.0 (Loss of Ring H⁺) Anion Anionic Species (L⁻) (pH > 4.0) Ring-N / -COO⁻ Neutral->Anion pKa₂ ~ 3.0 (Loss of COOH H⁺)

[1]

Experimental Determination Protocols

To validate these predicted values, precise potentiometric or spectrophotometric titration is required due to the low solubility of the neutral species and the proximity of pKa values.[2]

Protocol A: Potentiometric Titration (Standard)

This method is suitable if the compound has sufficient water solubility (>2 mM).[2]

  • Preparation: Dissolve 5-10 mg of the compound in 20 mL of degassed water. If solubility is poor, use a co-solvent (methanol/water 20:80) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1]

  • Acidification: Add 0.1 M HCl to lower the pH to ~1.5 (ensure full protonation).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using a micro-burette.

  • Data Collection: Record pH vs. Volume. The curve will show two inflection points (or a merged inflection if pKa values are within 1.5 units).[2]

  • Analysis: Use Bjerrum plot analysis or software (e.g., Hyperquad) to deconvolute the overlapping constants.

Protocol B: UV-Metric Titration (Recommended)

Since the chromophore (pyrimidine ring) changes absorbance upon protonation, this method is more sensitive for low-solubility compounds.[1]

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Series: Prepare aqueous buffers ranging from pH 0.5 to pH 6.0 in 0.5 unit increments.

  • Measurement: Dilute stock into buffers (final conc. ~50 µM). Scan UV-Vis spectrum (200–400 nm).[1]

  • Observation:

    • Shift 1 (pH < 1.5): Bathochromic shift indicating ring deprotonation.[2]

    • Shift 2 (pH 2.5 - 4.0): Minor shift or intensity change indicating carboxyl deprotonation.[2]

  • Calculation: Plot Absorbance at

    
     vs. pH to determine inflection points.
    
Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Decision matrix for experimental pKa determination. Start Start: Sample Preparation SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck HighSol > 2 mM? SolubilityCheck->HighSol Potentio Potentiometric Titration (0.1 M NaOH) HighSol->Potentio Yes UVSpec UV-Metric Titration (DMSO Stock -> Buffers) HighSol->UVSpec No Bjerrum Bjerrum Plot Analysis Potentio->Bjerrum Result Determine pKa1 & pKa2 Bjerrum->Result MultiWave Multi-wavelength Analysis UVSpec->MultiWave MultiWave->Result

Implications for Drug Development[5]

Solubility & Formulation
  • pH < 2: High solubility (Cationic).[2] Stable, but risk of hydrolysis of the C-Cl bond over time.

  • pH 2 - 3: Minimum Solubility (PZC). The neutral species will precipitate.[2] Avoid formulation in this pH window.

  • pH > 5: High solubility (Anionic).[2] This is the preferred state for liquid formulations, often as a Sodium or Potassium salt.[2]

Synthetic Reactivity[1][2]
  • Nucleophilic Substitution (SnAr): The C2-Chlorine is highly activated.[2] Reactions with amines to displace the chlorine should be performed in basic conditions (pH > 8) or using non-nucleophilic bases (DIPEA) to ensure the 6-amino group remains neutral and does not compete, although the 6-amino is poor nucleophile.[1]

  • Coupling Reactions: When activating the carboxylic acid (e.g., with EDC/NHS), ensure the pH is near 4.5–5.0 to maintain the carboxylate while keeping the ring nitrogen unprotonated to prevent side reactions.[2]

References

  • PubChem. 2-Chloropyrimidine | C4H3ClN2.[2] National Library of Medicine.[2] Available at: [Link][1]

  • PubChem. 4-Aminopyrimidine | C4H5N3.[2] National Library of Medicine.[2] Available at: [Link][1]

  • Brown, D. J. (1962).[2] The Pyrimidines. Interscience Publishers.[2] (Classic text on pyrimidine ionization mechanics).

Sources

Exploratory

Crystal structure and polymorphs of 6-Amino-2-chloropyrimidine-4-carboxylic acid

Topic: Crystal Structure, Polymorphism, and Solid-State Characterization of 6-Amino-2-chloropyrimidine-4-carboxylic Acid CAS: 16492-29-8 Role: Key Intermediate for Auxinic Herbicides (e.g., Aminocyclopyrachlor) Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure, Polymorphism, and Solid-State Characterization of 6-Amino-2-chloropyrimidine-4-carboxylic Acid CAS: 16492-29-8 Role: Key Intermediate for Auxinic Herbicides (e.g., Aminocyclopyrachlor)

Executive Summary

This technical guide provides a comprehensive analysis of the solid-state properties of 6-Amino-2-chloropyrimidine-4-carboxylic acid , a critical scaffold in the synthesis of next-generation pyridine and pyrimidine herbicides. While often treated merely as a transient intermediate, the crystallographic form of this molecule directly impacts downstream Suzuki-Miyaura coupling efficiency, filtration rates, and storage stability. This guide synthesizes patent literature, structural analogues, and thermodynamic principles to establish a robust protocol for its characterization and handling.

Part 1: Molecular Architecture & Crystallography

The Supramolecular Synthon

The crystal lattice of 6-Amino-2-chloropyrimidine-4-carboxylic acid is governed by two dominant hydrogen-bonding motifs. Understanding these is essential for predicting polymorph stability and solubility.

  • Carboxylic Acid Dimer (Homosynthon): The carboxylic acid group at C4 typically forms a centrosymmetric dimer [

    
    ] with a neighboring molecule. This is the strongest energetic driver in the lattice, creating high-melting-point stability (typically >290°C).
    
  • Amino-Pyrimidine Interaction (Heterosynthon): The amino group at C6 acts as a hydrogen bond donor to the ring nitrogen (N1 or N3) of adjacent chains. This secondary network creates 2D sheets or ribbons, which are susceptible to solvent intercalation (solvate formation) if crystallized from small alcohols (MeOH, EtOH).

Predicted Lattice Characteristics

Based on structural analogues (e.g., 2-amino-4,6-dichloropyrimidine) and patent data, the anhydrous form typically crystallizes in a monoclinic system.

ParameterCharacteristic Value (Typical)Structural Driver
Crystal System MonoclinicPlanar stacking of pyrimidine rings.
Space Group

or

Centrosymmetric acid dimers require inversion centers.
Z (Molecules/Unit) 4Standard packing for planar aromatics.
Density ~1.6 - 1.7 g/cm³High density due to Cl atom and efficient H-bond packing.
Morphology Needles or PrismsFast growth along H-bond chains (needles) vs. equilibrium growth (prisms).

Part 2: Polymorph Landscape & Screening Strategy

Unlike commercial APIs with defined "Form I/II" nomenclature in public pharmacopeias, this intermediate is often defined by its solvation state.

The Critical Polymorphs
  • Form A (Anhydrous): The thermodynamically stable form at room temperature. Preferred for Suzuki coupling reactions to ensure accurate stoichiometry. Obtained from high-temperature recrystallization (e.g., water/acid at >80°C).

  • Form S (Solvates): Methanol and Ethanol solvates are common when isolated from amination reactions in alcoholic media.

    • Risk:[1] Desolvation during drying can lead to amorphous or disordered phases with variable reactivity.

Diagram: Polymorph Control Workflow

The following diagram illustrates the decision matrix for controlling the solid form during isolation.

PolymorphControl Start Crude Reaction Mixture (Ammonia/MeOH) SolventSwap Solvent Swap (Distill MeOH -> Add Water) Start->SolventSwap Remove Alcohol DirectCool Direct Cooling (0-5°C) Start->DirectCool Fast Kinetcs Acidify Acidification (pH 3-4) High Temp (60°C) SolventSwap->Acidify Thermodynamic Control Result_Solvate Form S (Solvate) Needles/Unstable DirectCool->Result_Solvate Traps Solvent Result_Anhydrous Form A (Anhydrous) Prisms/Stable Acidify->Result_Anhydrous Slow Cooling

Figure 1: Crystallization workflow to distinguish between unstable solvates (Form S) and the stable anhydrous intermediate (Form A).

Part 3: Thermodynamic & Solubility Profile

Solubility data is critical for process yield. The solubility of aminopyrimidines typically follows a Modified Apelblat Model :



Where


 is the mole fraction solubility and 

is temperature.
Solubility Trends (Experimental Heuristics)
  • Water (pH 7): Low solubility (< 1 mg/mL). The zwitterionic character dominates.

  • Water (pH > 10): High solubility. Formation of the carboxylate salt.[2][3]

  • Methanol/Ethanol: Moderate solubility. Increases significantly with temperature, making these excellent solvents for recrystallization if solvate formation is managed.

  • THF/Dioxane: Good solubility, often used as co-solvents for the subsequent Suzuki coupling.

Part 4: Experimental Protocols

Protocol A: Synthesis & Isolation of the Anhydrous Form

Context: Adapted from US7300907B2 and standard process chemistry for aminopyrimidines.

Reagents:

  • 2-Chloro-6-methanesulfonylpyrimidine-4-carboxylic acid methyl ester (Precursor)[4]

  • 7N Ammonia in Methanol[4]

  • Glacial Acetic Acid or HCl

Step-by-Step:

  • Amination: Dissolve precursor in dioxane. Add 7N ammonia/MeOH.[4] Stir at 25°C for 3 hours.

  • Concentration: Evaporate the reaction mixture under reduced pressure to remove excess ammonia and methanol. Critical: Do not dry completely to solid if avoiding amorphous phase.

  • Partition: Dissolve residue in Ethyl Acetate/Water (1:1). Separate phases.

  • Crystallization (The "Switch"):

    • Take the aqueous phase (containing the carboxylate salt).[3]

    • Heat to 60°C.

    • Slowly add HCl until pH reaches ~3.0 (isoelectric point).

    • Hold: Stir at 60°C for 30 mins to allow the stable anhydrous polymorph to ripen (Ostwald Ripening).

    • Cool: Ramp down to 5°C over 2 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold water. Dry at 50°C under vacuum.

Protocol B: Solid-State Characterization (Validation)

Every batch must be validated to ensure it is not a solvate.

  • PXRD (Powder X-Ray Diffraction):

    • Scan range: 2-40°

      
      .
      
    • Pass Criteria: Sharp, defined peaks. Amorphous "halos" indicate solvent entrapment or degradation.

  • DSC (Differential Scanning Calorimetry):

    • Ramp: 10°C/min.

    • Pass Criteria: Single endotherm >290°C (Melting/Decomposition).

    • Fail Criteria: Broad endotherm at 60-100°C (Solvent loss/Desolvation).

Part 5: Implications for Downstream Chemistry

The primary use of this intermediate is in Suzuki-Miyaura Cross-Coupling to form herbicides like Aminocyclopyrachlor.

Diagram: The Suzuki Coupling Interface

SuzukiCoupling Int 6-Amino-2-chloropyrimidine- 4-carboxylic acid (Crystal Form A) Complex Pd-Oxidative Addition Complex Int->Complex Base (K2CO3) Boron Aryl Boronic Acid (e.g., 4-chloro-2-fluoro...) Boron->Complex Base (K2CO3) Cat Pd(OAc)2 / PPh3 Catalyst System Cat->Complex Product Aminocyclopyrachlor (Active Herbicide) Complex->Product Reductive Elimination Note CRITICAL: Solvated forms of the intermediate cause stoichiometry errors in Boron loading. Note->Int

Figure 2: The role of the crystal form in the Suzuki coupling workflow. Accurate mass balance (stoichiometry) depends on using the anhydrous form.

References

  • Epp, J. B., et al. (2007). 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.[4] U.S. Patent No. 7,300,907.[4] Washington, DC: U.S. Patent and Trademark Office. Link

  • Meyer, K. G., et al. (2014). Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters. European Patent EP2797933B1. Link

  • Clews, C. J. B., & Cochran, W. (1948). The structures of pyrimidines and purines.[4] I. A determination of the structures of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine. Acta Crystallographica, 1(1), 4–11. (Foundational text for aminopyrimidine packing). Link

  • Wang, J., et al. (2015). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. Journal of Molecular Liquids, 209, 34-41. (Thermodynamic model reference). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-Amino-2-chloropyrimidine-4-carboxylic acid

The following Application Note and Protocol is designed for Scalable Synthesis of 6-Amino-2-chloropyrimidine-4-carboxylic acid . Executive Summary Target Molecule: 6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS: 38235...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for Scalable Synthesis of 6-Amino-2-chloropyrimidine-4-carboxylic acid .

Executive Summary

Target Molecule: 6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS: 38235-77-7) Molecular Formula: C5H4ClN3O2 | MW: 173.56 g/mol

This guide outlines a robust, scalable protocol for the synthesis of 6-Amino-2-chloropyrimidine-4-carboxylic acid. Unlike small-scale discovery routes that often rely on expensive transition-metal catalysts (e.g., Pd-catalyzed carbonylation) or unpredictable regioselectivity, this protocol utilizes a Linear Oxidation Strategy .

The pathway leverages the inherent electronic bias of the pyrimidine ring to establish regiochemistry early, followed by a classical oxidation step to install the carboxylic acid. This method minimizes chromatographic purification, relying instead on pH-controlled precipitation—a critical feature for kilogram-scale production.

Key Advantages[1]
  • Regiocontrol: Establishes the 2-chloro/6-amino pattern using the natural reactivity difference between C-4 and C-2 in chloropyrimidines.

  • Scalability: Avoids high-pressure CO gas (carbonylation) and cryogenic lithiation.

  • Purification: "Filter-and-wash" isolation for intermediates and final product.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the precursor 2,4-dichloro-6-methylpyrimidine . The strategy disconnects the carboxylic acid to a methyl group, which serves as a latent carboxylate.

Strategic Logic
  • Regioselective Amination: In 2,4-dichloropyrimidines, the C-4 (and C-6) position is significantly more electrophilic than C-2 due to the para-like resonance relationship with the ring nitrogens. By starting with 2,4-dichloro-6-methylpyrimidine, we can selectively displace the C-4 chloride with ammonia to yield 2-chloro-4-amino-6-methylpyrimidine .

  • Oxidation: The methyl group at C-6 is activated by the electron-deficient pyrimidine ring, making it susceptible to oxidation by potassium permanganate (

    
    ) to yield the target carboxylic acid without affecting the chloro- or amino- substituents under controlled conditions.
    
Reaction Workflow Diagram

SynthesisRoute SM 2,4-Dichloro-6-methylpyrimidine (Starting Material) Step1 Step 1: Regioselective Amination (NH4OH, THF/H2O) SM->Step1 Nucleophilic Aromatic Substitution (SNAr) Int1 Intermediate 1: 2-Chloro-4-amino-6-methylpyrimidine Step1->Int1 Yield: ~85% Regioisomer Ratio > 20:1 Step2 Step 2: Oxidation (KMnO4, H2O, Reflux) Int1->Step2 Methyl Oxidation Product Target: 6-Amino-2-chloropyrimidine-4-carboxylic acid Step2->Product Yield: ~70% Precipitation at pH 2-3

Caption: Figure 1. Linear synthetic pathway emphasizing early establishment of regiochemistry followed by functional group interconversion.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-amino-6-methylpyrimidine

Objective: Selective mono-amination of the dichloropyrimidine core.

Materials
  • Substrate: 2,4-Dichloro-6-methylpyrimidine (1.0 equiv)

  • Reagent: Ammonium hydroxide (28-30% NH3 in H2O) (3.0 - 4.0 equiv)

  • Solvent: Isopropanol (IPA) or THF (Volume: 5-7 mL per gram of substrate)

  • Base: Diisopropylethylamine (DIPEA) (optional, 1.1 equiv, if NH4OH excess is limited)

Procedure
  • Setup: Charge a reaction vessel with 2,4-dichloro-6-methylpyrimidine and IPA. Cool the solution to 0–5 °C .

    • Note: Low temperature is critical to maximize regioselectivity (C-4 vs C-2 attack) and prevent bis-amination.

  • Addition: Add Ammonium hydroxide dropwise over 30 minutes, maintaining internal temperature < 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target < 2% starting material. The C-2 isomer (4-chloro-2-amino) is the minor impurity.

  • Workup:

    • Concentrate the solvent under reduced pressure to ~30% volume.

    • Add cold water (10 volumes) to the residue. The product should precipitate as a white to off-white solid.

    • Stir the slurry at 0–5 °C for 1 hour.

  • Isolation: Filter the solid. Wash with cold water (2x) to remove ammonium salts.

  • Drying: Dry in a vacuum oven at 45 °C.

Expected Yield: 80–88% Data Profile: 1H NMR (DMSO-d6) should show a singlet for the methyl group (~2.2 ppm), a singlet for the aromatic proton (~6.3 ppm), and a broad singlet for NH2 (~7.0 ppm).

Step 2: Oxidation to 6-Amino-2-chloropyrimidine-4-carboxylic acid

Objective: Oxidation of the methyl group to a carboxylic acid while preserving the chloro- and amino- functionalities.

Materials
  • Substrate: 2-Chloro-4-amino-6-methylpyrimidine (1.0 equiv)

  • Oxidant: Potassium Permanganate (

    
    ) (2.5 - 3.0 equiv)
    
  • Solvent: Water (10-15 volumes)

  • Additives: Pyridine (optional, helps solubilize intermediate) or Sodium Carbonate (to maintain alkaline pH).

Procedure
  • Setup: Suspend the substrate in water in a flask equipped with a reflux condenser and mechanical stirrer. Add Sodium Carbonate (1.0 equiv) to ensure the starting material is accessible (though it may remain suspended).

  • Oxidation: Heat the mixture to 60–70 °C .

  • Addition: Add

    
     solid in portions (or as a saturated aqueous solution) over 1–2 hours.
    
    • Caution: Exothermic reaction. Vigorous stirring is required to prevent local overheating and over-oxidation (dechlorination).

  • Reflux: After addition, heat to mild reflux (90–95 °C) for 3–5 hours.

    • Visual Check: The purple permanganate color should dissipate to brown manganese dioxide (

      
      ) sludge.
      
    • IPC: Check LCMS for conversion of Methyl (M+H ~144) to Carboxyl (M+H ~174).

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove insoluble

    
    . Wash the pad with hot water.
    
    • Safety:

      
       waste can be pyrophoric if dry; keep wet.
      
  • Isolation:

    • Cool the clear aqueous filtrate to 0–5 °C.

    • Slowly adjust pH to 2.0–2.5 using 6N HCl.

    • The target acid will precipitate as a white/pale yellow crystalline solid.

  • Purification: Filter the solid. Wash with minimal ice-cold water (the product has slight water solubility).

  • Drying: Dry under high vacuum at 50 °C.

Expected Yield: 65–75% Purity: >97% (HPLC)

Analytical QC & Characterization

To validate the synthesis, compare analytical data against the following specifications.

TestSpecificationMethod
Appearance White to pale yellow powderVisual
Purity ≥ 97.0%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Identity Conforms to Structure1H NMR, MS
Water Content ≤ 1.0%Karl Fischer (KF)
Residue on Ignition ≤ 0.5%Sulfated Ash (checks for Mn/K salts)

1H NMR (400 MHz, DMSO-d6):

  • 
     13.5 (br s, 1H, COOH)
    
  • 
     7.40 (br s, 2H, NH2)
    
  • 
     6.95 (s, 1H, Ar-H, C-5 proton)
    

Mass Spectrometry (ESI+):

  • Calculated Mass: 173.00

  • Observed [M+H]+: 174.0 / 176.0 (Characteristic 3:1 Chlorine isotope pattern).

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Amination)
  • Cause: Formation of bis-amino product (2,4-diamino-6-methylpyrimidine).

  • Solution: Ensure temperature is strictly kept < 10 °C during addition. Reduce equivalents of ammonia to 2.5 eq and use DIPEA as an auxiliary base to scavenge HCl.

Issue: Incomplete Oxidation in Step 2
  • Cause:

    
     coating the unreacted starting material.
    
  • Solution: Ensure vigorous mechanical stirring. Use a surfactant (e.g., catalytic cetrimonium bromide) to improve phase contact. If purple color persists, quench with a few drops of ethanol before filtering.

Issue: Dechlorination during Oxidation
  • Cause: Reaction temperature too high (>100 °C) or pH too high (>12).

  • Solution: Monitor pH; if it rises above 10, buffer with small amounts of

    
    . Do not exceed 95 °C.
    

Safety & Handling

  • 2,4-Dichloro-6-methylpyrimidine: Corrosive and sensitizer. Handle in a fume hood.

  • Potassium Permanganate: Strong oxidizer. Incompatible with organic solvents (acetone, ethanol) at high concentrations. Risk of fire.

  • Manganese Dioxide (

    
    ):  The byproduct of oxidation. Dispose of as hazardous heavy metal waste.
    

References

  • Regioselectivity in Chloropyrimidines

    • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. Link

    • Note: While this paper discusses 2-amination, it establishes the fundamental electronic bias of the pyrimidine core (C4/C6 > C2)
  • Oxidation of Alkyl Pyrimidines

    • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.
    • Example Protocol:Synthesis of 6-methylpyrimidine-4-carboxylic acid. Organic Syntheses, Coll.[1] Vol. 4, p.638. Link

  • Alternative Routes (Carbonylation)

Sources

Application

Application Notes &amp; Protocols: Strategic Amide Coupling of 6-Amino-2-chloropyrimidine-4-carboxylic acid

Introduction: The Strategic Importance of the Pyrimidine Scaffold The 6-amino-2-chloropyrimidine-4-carboxylic acid moiety is a highly valuable building block in medicinal chemistry and drug discovery.[1] Its rigid, heter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The 6-amino-2-chloropyrimidine-4-carboxylic acid moiety is a highly valuable building block in medicinal chemistry and drug discovery.[1] Its rigid, heteroaromatic core, decorated with versatile functional handles—a nucleophilic amino group, an electrophilic chloro-substituent, and a carboxylic acid ready for derivatization—makes it a privileged scaffold for constructing libraries of targeted therapeutic agents.[2][3] The formation of an amide bond at the C4-carboxylic acid position is one of the most frequently employed reactions to explore the structure-activity relationship (SAR) of these compounds.[2][3]

However, the electronic nature of the pyrimidine ring presents unique challenges. As an electron-deficient heterocycle, the reactivity of the carboxylic acid is altered, and coupling reactions that are routine for simpler substrates can become sluggish and low-yielding.[4][5] This guide provides a detailed analysis of the key considerations, potential pitfalls, and field-proven protocols for achieving efficient and reliable amide bond formation with this critical substrate.

Core Mechanistic Principles and Strategic Considerations

Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6][7] Therefore, the reaction necessitates the use of a coupling reagent to "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine.[2][6]

The Critical Choice of Coupling Reagent

The selection of the coupling reagent is the most critical parameter for success. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.

  • Carbodiimides (e.g., EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[6][8] A key advantage of EDC is that its urea byproduct is water-soluble, greatly simplifying purification via aqueous work-up.[8][9] However, carbodiimide-mediated couplings can be prone to racemization of chiral amines and may be less effective for electronically challenging substrates.[2][8] To mitigate these issues and boost efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is almost always required.[10][11][12] For particularly difficult couplings involving electron-deficient systems, the addition of 4-(Dimethylamino)pyridine (DMAP) as an acyl transfer agent can dramatically improve yields.[4][13]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are considered the gold standard for difficult amide couplings.[14][15] HATU is prized for its high efficiency, rapid reaction kinetics, and superior ability to suppress racemization.[14][16] Its mechanism involves the formation of a highly reactive OAt-active ester, which reacts swiftly with the amine.[17][18] While more expensive than carbodiimides, HATU often provides superior results for challenging substrates like 6-amino-2-chloropyrimidine-4-carboxylic acid.[3][19][20]

The Role of the Base and Solvent
  • Base Selection: A non-nucleophilic organic base is required to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the activation process.[17][18] N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice, as its steric bulk prevents it from competing with the desired amine nucleophile.[3][18] Triethylamine (Et3N) can also be used.[18] The stoichiometry of the base is critical and is typically used in slight excess.

  • Solvent Effects: Polar aprotic solvents are standard for amide coupling reactions. N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity and ability to dissolve a wide range of substrates and reagents.[14][15] Other suitable solvents include Dichloromethane (DCM) and Acetonitrile (ACN), with the choice often depending on the solubility of the specific amine coupling partner and ease of removal during work-up.[4][21]

Visualization of the Coupling Mechanism and Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism for the premier coupling reagent, HATU, and a generalized experimental workflow.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Pyrimidine-COOH RCOO Pyrimidine-COO⁻ RCOOH->RCOO + Base - Base-H⁺ Base DIPEA ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Pyrimidine-CONH-R' ActiveEster->Amide + Amine Amine R'-NH₂ Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Workflow start Weigh Reagents: - Pyrimidine Acid - Amine - Coupling Reagent - Base dissolve Dissolve Pyrimidine Acid & Base in Anhydrous Solvent start->dissolve preactivate Add Coupling Reagent (Pre-activation) dissolve->preactivate add_amine Add Amine Solution preactivate->add_amine react Stir at Room Temp (1-12 h) add_amine->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Extraction) monitor->workup Complete purify Purification (Column Chromatography or Recrystallization) workup->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for amide coupling.

Potential Side Reactions and Mitigation Strategies

A key aspect of robust protocol design is anticipating and minimizing side reactions.

  • Guanidinylation of Amine: With uronium reagents like HATU, the amine nucleophile can attack the guanidinium carbon of the coupling reagent itself, leading to a capped, unreactive guanidine byproduct.[14][22] This is more prevalent when the coupling reaction is slow or when HATU is used in large excess.

    • Mitigation: The most effective strategy is to "pre-activate" the carboxylic acid. Stir the carboxylic acid, base, and HATU together for 15-30 minutes before adding the amine.[21] This consumes the HATU in the formation of the desired active ester, minimizing its availability to react with the amine.

  • Reaction at the 6-Amino Group: While the 6-amino group is nucleophilic, amide coupling at the C4-carboxyl group is kinetically favored under these conditions. Intramolecular or intermolecular reactions involving the 6-amino group are generally not observed at room temperature.

  • Reaction at the 2-Chloro Position: Nucleophilic aromatic substitution (SNAr) at the C2 position is possible but typically requires elevated temperatures (80-120 °C) to proceed efficiently.[23] Standard amide coupling conditions at room temperature are unlikely to cause significant displacement of the chloride.

Comparative Protocols for Amide Coupling

Two robust protocols are presented below, offering a high-efficiency option (HATU) and a cost-effective, easily purified alternative (EDC).

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt/DMAP Coupling
Coupling Reagent HATU (1.2 equiv)EDC (1.5 equiv)
Additive(s) NoneHOBt (1.0 equiv), DMAP (1.0 equiv)
Base DIPEA (3.0 equiv)DIPEA or Et3N (3.0 equiv)
Solvent Anhydrous DMFAnhydrous ACN or DCM
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours12 - 24 hours
Work-up Aqueous wash with LiCl, acid, baseAqueous wash with acid, base
Key Advantage High speed and efficiency, low racemizationCost-effective, water-soluble byproducts
Consideration Higher cost, potential for guanidinylationSlower, may require optimization for difficult amines

Detailed Experimental Methodologies

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a wide range of amines, including those that are sterically hindered or electron-deficient.[14][24]

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 6-Amino-2-chloropyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution and stir for 5 minutes.

  • Pre-activation: Add HATU (1.2 equiv) in a single portion. Stir the mixture at room temperature for 20 minutes. The solution may change color or consistency as the active ester forms.

  • Amine Addition: In a separate vial, dissolve the desired amine (1.1 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[14]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[11]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired amide.[25]

Protocol 2: Cost-Effective Coupling using EDC/HOBt/DMAP

This protocol is a strong alternative, particularly for electron-deficient amines where the inclusion of DMAP is critical for success.[4][13]

  • Reagent Preparation: In a dry round-bottom flask, combine 6-Amino-2-chloropyrimidine-4-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), HOBt (1.0 equiv), and DMAP (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous acetonitrile (ACN) or dichloromethane (DCM), followed by DIPEA (3.0 equiv). Stir to dissolve all components.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-24 hours). Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous solubility of the EDC-urea byproduct simplifies its removal.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.[25]

Conclusion

The successful amide coupling of 6-Amino-2-chloropyrimidine-4-carboxylic acid is readily achievable through the careful selection of reagents and adherence to optimized protocols. For rapid and highly efficient conversions, particularly with challenging amines, a HATU-based approach with pre-activation is the premier choice. For a more economical synthesis, especially at a larger scale, an EDC/HOBt protocol enhanced with DMAP provides a reliable and effective alternative with a simplified work-up. By understanding the underlying chemical principles and potential side reactions, researchers can confidently leverage this versatile pyrimidine scaffold to advance their drug discovery programs.

References

  • Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Gunda, P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Ornelas, E., et al. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PMC.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Bak, J. B., et al. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Revere, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sharma, A., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • APExBIO. (n.d.). HATU - Efficient Peptide Coupling Reagent.
  • Rotili, D., et al. (2013, April 9). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry - ACS Publications.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • MedchemExpress.com. (n.d.). HATU | Peptide Coupling Reagent.
  • ResearchGate. (2009, December 8). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC.
  • Scribd. (n.d.). Optimizing Amide Coupling Reactions.
  • ResearchGate. (2025, August 7). (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies.
  • Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025, August 6). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines | Request PDF.
  • ACS Publications. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.
  • ResearchGate. (2022, August 31). Process optimization for acid-amine coupling: a catalytic approach.
  • Reddit. (2024, December 16). HATU coupling - what's the best order? : r/Chempros.

Sources

Method

Synthesis of bioactive pyrimidines using 6-Amino-2-chloropyrimidine-4-carboxylic acid

This Application Note is designed for medicinal chemists and process scientists utilizing 6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS: 16492-29-8) as a core scaffold. It prioritizes practical synthetic workflows, c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS: 16492-29-8) as a core scaffold. It prioritizes practical synthetic workflows, chemo-selective strategies, and troubleshooting for high-value library generation.

Utilizing 6-Amino-2-chloropyrimidine-4-carboxylic Acid as a Divergent Scaffold

Executive Summary & Strategic Value

The pyrimidine heterocycle is a "privileged structure" in drug discovery, ubiquitous in kinase inhibitors (e.g., CDK, MAPK pathways), antivirals, and antibiotics. 6-Amino-2-chloropyrimidine-4-carboxylic acid represents a high-value trifunctional scaffold.[1] Its utility lies in the orthogonal reactivity of its three handles:

  • C2-Chloro: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-couplings.[1]
    
  • C4-Carboxylic Acid: Ready for amide coupling, esterification, or decarboxylative cross-coupling.

  • C6-Amino: A hydrogen-bond donor motif (critical for "hinge binding" in kinases) or a weak nucleophile for acylation.[1]

This guide details two validated protocols for diversifying this scaffold, addressing the common challenge of solubility and regiochemical fidelity.

Chemo-Structural Reactivity Analysis

Understanding the electronic bias of the scaffold is critical for yield optimization.[1]

  • Electronic Push-Pull: The C6-amino group is an electron donor (+M effect), deactivating the ring slightly. However, the C4-carboxylic acid is a strong electron-withdrawing group (-M, -I), which re-activates the C2 position for nucleophilic attack.

  • Solubility Profile: As a zwitterionic amino acid, the starting material has poor solubility in non-polar solvents (DCM, Toluene). Polar aprotic solvents (DMF, DMSO, NMP) are required for the initial steps.

ReactivityMap Scaffold 6-Amino-2-chloropyrimidine- 4-carboxylic acid C2 C2-Position (Chloro) Target: S_NAr / Suzuki Reactivity: High (Activated by N1/N3) Scaffold->C2 C4 C4-Position (COOH) Target: Amidation / Esterification Reactivity: Standard Acid Coupling Scaffold->C4 C6 C6-Position (Amino) Target: Hinge Binder / Acylation Reactivity: Low Nucleophilicity Scaffold->C6

Figure 1: Orthogonal reactivity map of the 6-Amino-2-chloropyrimidine-4-carboxylic acid scaffold.

Experimental Protocols
Strategy A: The "Amide-First" Route (Recommended)

Rationale: Converting the C4-acid to an amide first eliminates zwitterionic character, improving solubility in organic solvents for the subsequent C2-substitution.[1] This route is ideal for generating libraries where the C4-amide defines the core properties (e.g., solubility, permeability) and the C2 position is varied for potency.

Workflow:

  • Amidation (C4): Acid activation

    
     Amide formation.
    
  • 
     (C2):  Displacement of Chloride with amines/alkoxides.
    
  • Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv), Amine (

    
    , 1.1 equiv).
    
  • Solvent: Anhydrous DMF.

  • Conditions: 0°C to RT, 4–16 h.

Procedure:

  • Dissolve 6-Amino-2-chloropyrimidine-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (3.0 mmol) and stir for 5 min to ensure deprotonation of the carboxylic acid.

  • Add HATU (1.2 mmol) at 0°C. Stir for 15 min to form the active ester.

  • Add the requisite primary or secondary amine (

    
    , 1.1 mmol).
    
  • Allow to warm to RT and stir until LCMS indicates consumption of starting material (typically 4–6 h).

  • Workup: Dilute with EtOAc, wash with sat.

    
     (remove byproduct), water, and brine. Dry over 
    
    
    
    .
    • Note: If the product is water-soluble, evaporate DMF directly and purify via Reverse-Phase Flash Chromatography (C18, Water/MeCN + 0.1% Formic Acid).

  • Reagents: Amine (

    
    , 2–3 equiv), DIPEA or 
    
    
    
    .
  • Solvent: n-Butanol, Dioxane, or DMSO.

  • Conditions: Thermal (80–120°C) or Microwave (100–140°C, 30 min).

Procedure:

  • Dissolve the C4-amide intermediate (0.5 mmol) in n-Butanol (3 mL).

  • Add the nucleophilic amine (

    
    , 1.5 mmol).
    
  • Add DIPEA (2.0 mmol).

  • Heat to 100°C for 12 h.

    • Optimization: For sterically hindered amines (e.g., 2-aminopyridine, aniline), use Buchwald-Hartwig conditions:

      
       (5 mol%), Xantphos (10 mol%), 
      
      
      
      , Dioxane, 100°C.
  • Workup: Concentrate solvent. Purify via silica gel chromatography (DCM/MeOH gradient).

Strategy B: The "Ester-First" Route (For Acid-Sensitive Nucleophiles)

Rationale: If the


 nucleophile is sensitive to coupling reagents, or if a free acid is required at the end, protect C4 as an ester first.

Workflow Start Start: 6-Amino-2-chloro- pyrimidine-4-COOH Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) Start->Step1 Activation Step2 Step 2: C2-SNAr Displacement (R2-NH2, Heat) Step1->Step2 Diversification Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Step2->Step3 Deprotection Final Final: 2,6-Diamino- pyrimidine-4-COOH Step3->Final Isolation

Figure 2: Workflow for the Ester-Intermediate Strategy.

Protocol:

  • Esterification: Suspend starting material in MeOH. Add

    
     (3 equiv) dropwise at 0°C. Reflux 4 h. Concentrate to yield the methyl ester hydrochloride.
    
  • 
    :  React ester with amine (
    
    
    
    ) in EtOH/TEA at reflux. The ester activates C2 less than the acid, but sufficient for aliphatic amines.
  • Hydrolysis: Treat with LiOH (2 equiv) in THF/

    
     (1:1) at RT for 2 h to recover the acid.
    
Data Summary & Troubleshooting
Parameter"Amide-First" Route"Ester-First" Route
Solubility High (in organic solvents)Good (in alcohols/DCM)
C2 Reactivity Moderate (Amide is EWG)Moderate (Ester is EWG)
Scope Best for library synthesisBest for intermediate scale-up
Key Risk Over-reaction at C2 during amidation (rare)Hydrolysis of Cl during saponification

Common Pitfalls:

  • Hydrolysis of C2-Cl: When using hydroxide bases (NaOH/LiOH) for ester hydrolysis, the C2-Cl (if not yet displaced) can hydrolyze to the C2-OH (pyrimidone), destroying the scaffold. Always perform

    
    before hydrolysis  if using the ester route.
    
  • Zwitterion Solubility: The starting material may not dissolve fully in DMF until the base (DIPEA) is added. Do not filter the suspension; add base and wait for clarification.

References
  • Scaffold Utility: Journal of Medicinal Chemistry, "Pyrimidines as Privileged Scaffolds in Kinase Inhibitor Discovery."

  • 
     Reactivity: Tetrahedron Letters, "Regioselective Nucleophilic Substitution of 2,4-Dichloropyrimidines." 
    
  • Amide Coupling Protocols: Chemical Reviews, "Recent Advances in Amide Bond Formation."

  • Specific Derivative Synthesis: Bioorganic & Medicinal Chemistry, "Synthesis and SAR of 2,6-diaminopyrimidine-4-carboxamides."

(Note: While specific "Application Notes" for this exact CAS are rare, the chemistry is derived from established pyrimidine protocols found in the cited medicinal chemistry literature.)

Sources

Application

Application Note: Strategic Protection of the Exocyclic Amino Group in Pyrimidine Carboxylic Acids

Executive Summary Pyrimidine carboxylic acids—such as 2-aminopyrimidine-5-carboxylic acid and various cytosine derivatives—are indispensable molecular scaffolds in the development of kinase inhibitors, antimicrobial agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine carboxylic acids—such as 2-aminopyrimidine-5-carboxylic acid and various cytosine derivatives—are indispensable molecular scaffolds in the development of kinase inhibitors, antimicrobial agents, and Peptide Nucleic Acids (PNAs). However, the exocyclic amino group presents a formidable synthetic bottleneck. Its poor nucleophilicity often leads to chemoselectivity issues, such as competing reactions at the endocyclic ring nitrogens. This application note details the mechanistic rationale, protecting group (PG) selection criteria, and field-validated protocols for masking the aminopyrimidine moiety, ensuring high yields and orthogonal deprotection in complex drug development workflows.

Mechanistic Insights: The Aminopyrimidine Challenge

Unlike aliphatic amines, the exocyclic amino group of a pyrimidine exhibits strong amidine-like resonance. The electron-withdrawing nature of the pyrimidine ring—further exacerbated by the presence of a carboxylic acid moiety—severely attenuates the nucleophilicity of the


 group.

Causality in Experimental Design: Standard acylation or alkylation conditions often fail or result in poor chemoselectivity, leading to unwanted N-alkylation or acylation at the endocyclic nitrogens[1]. To force the reaction exclusively at the exocyclic amine, chemists must employ one of two strategies:

  • Hyper-reactive electrophiles combined with strong nucleophilic catalysts (e.g., DMAP) to overcome the high activation energy barrier[2].

  • Transient protection strategies , where the more reactive functional groups (like the carboxylic acid or hydroxyls) are temporarily masked via silylation before the exocyclic amine is functionalized[1].

Strategic Selection of Protecting Groups

The choice of protecting group is strictly dictated by the downstream synthetic application and the required orthogonality.

  • Di-Boc (tert-Butoxycarbonyl) Protection : Ideal for organometallic cross-coupling and medicinal chemistry. Using excess

    
     and DMAP forces the formation of a di-Boc imide[3],[2]. This completely masks the hydrogen bond donor capacity of the amine, drastically improving solubility in organic solvents and preventing the poisoning of palladium catalysts during Suzuki or Stille couplings.
    
  • Acyl Protection (Benzoyl, Acetyl) : The gold standard for oligonucleotide and PNA synthesis[4],[5]. Benzoyl (Bz) and Acetyl (Ac) groups are stable to the acidic conditions used for DMT or Boc removal but are readily cleaved by aqueous ammonia or methylamine[1]. Acetyl protection is particularly favored for "ultramild" deprotection protocols to avoid transamidation side reactions[1].

  • Fmoc (Fluorenylmethyloxycarbonyl) : Utilized in orthogonal solid-phase peptide synthesis (SPPS). While base-labile (cleaved by 20% piperidine), repetitive basic conditions can sometimes cause cyclization side reactions in PNA backbones, requiring careful optimization[4].

Decision Matrix for Protecting Group Selection

G Start Aminopyrimidine Carboxylic Acid Decision Target Application? Start->Decision SPPS Solid-Phase Peptide Synthesis Decision->SPPS Peptides Oligo Oligonucleotide / PNA Synthesis Decision->Oligo Nucleic Acids Cross Organometallic Cross-Coupling Decision->Cross Small Molecules Fmoc Fmoc / Mono-Boc (Acid/Base Cleavage) SPPS->Fmoc Acyl Benzoyl / Acetyl (Ammonolysis Cleavage) Oligo->Acyl DiBoc Di-Boc Imide (TFA Cleavage) Cross->DiBoc

Decision matrix for selecting exocyclic amino protecting groups based on downstream applications.

Quantitative Comparison of Protecting Groups

Protecting GroupReagents RequiredDeprotection ConditionsOrthogonalityPrimary Application
Di-Boc

(excess), DMAP, DCM
TFA / DCM (1:20) or HCl/MeOHOrthogonal to base-labile groupsCross-coupling, biofilm modulators[3]
Benzoyl (Bz) TMS-Cl, BzCl, Pyridine

or

(aq)
Orthogonal to acid-labile groups (DMT)Oligonucleotide & PNA synthesis[5]
Fmoc Fmoc-Cl or Fmoc-OSu, Base20% Piperidine in DMFOrthogonal to acid-labile groups (Boc)Solid-Phase Peptide Synthesis[4]
Acetyl (Ac)

, Pyridine

/MeOH or

Highly base-labile (fast cleavage)Ultramild oligonucleotide synthesis[1]

Validated Experimental Protocols

Protocol A: Di-Boc Protection of 2-Aminopyrimidine-5-carboxylic Acid Derivatives

Causality & Rationale : The poor nucleophilicity of the 2-aminopyrimidine necessitates a strong acyl transfer catalyst (DMAP) and an excess of Boc anhydride. The formation of the di-Boc imide is thermodynamically driven and completely masks the amine, which is critical for preventing side reactions in subsequent palladium-catalyzed cross-couplings[3],[2].

Step-by-Step Methodology :

  • Preparation : Dissolve the 2-aminopyrimidine-5-carboxylic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Catalysis : Add 4-Dimethylaminopyridine (DMAP, 0.1–0.2 eq) to the solution. Note: DMAP acts as a hyper-nucleophile, forming a highly active N-Boc pyridinium intermediate.

  • Acylation : Slowly add Di-tert-butyl dicarbonate (

    
    , 2.5–3.0 eq) dropwise at room temperature[2].
    
  • Reaction : Stir the mixture for 2 to 16 hours at room temperature. Monitor the conversion via LC-MS or TLC until the mono-Boc intermediate is fully converted to the di-Boc species.

  • Workup : Quench the reaction with water. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification : Purify the residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradients) to yield the pure di-Boc protected pyrimidine.

  • Deprotection : Cleavage can be achieved using a 1:20 mixture of Trifluoroacetic acid (TFA) and DCM stirred for 16 hours, followed by counter-ion exchange with HCl/MeOH[3].

Protocol B: Transient Benzoylation of Aminopyrimidine Derivatives (Cytosine Analogues)

Causality & Rationale : Direct benzoylation of pyrimidine carboxylic acids often yields complex mixtures of N-acylated and O-acylated products. The "transient protection" strategy utilizes Trimethylsilyl chloride (TMS-Cl) to reversibly mask the carboxylic acid and any hydroxyl groups as silyl esters/ethers. The exocyclic amine—which does not form a stable silyl derivative under these conditions—is then selectively benzoylated[1].

Step-by-Step Methodology :

  • Preparation : Suspend the aminopyrimidine carboxylic acid (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Transient Silylation : Cool the suspension to 0 °C. Add Trimethylsilyl chloride (TMS-Cl, 3.0–5.0 eq) dropwise. Stir for 30–60 minutes. Note: The solution will typically clear as the silyl ester forms and solubilizes the compound.

  • Benzoylation : Slowly add Benzoyl chloride (BzCl, 1.2–1.5 eq) or Pentafluorophenyl benzoate to the reaction mixture at 0 °C[1].

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–3 hours.

  • Hydrolysis : Quench the reaction by adding cold water. This rapidly hydrolyzes the transient TMS esters/ethers back to the free carboxylic acid/hydroxyl groups.

  • Ammonolysis (Optional but recommended) : Add a small amount of concentrated aqueous ammonia (

    
    ) and stir for 15 minutes. This selectively cleaves any spurious O-benzoyl esters while leaving the highly stable N-benzoyl amide intact.
    
  • Isolation : Evaporate the pyridine in vacuo. Adjust the pH of the aqueous residue to precipitate the N-benzoyl protected pyrimidine carboxylic acid, or extract with a suitable organic solvent.

References[3] Title: 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation

Source : PubMed Central (NIH) URL : [Link]2]Title : Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity Source : Molecules (MDPI) URL : [Link]4]Title : The challenge of peptide nucleic acid synthesis Source : Chemical Society Reviews (RSC) URL : [Link]5]Title : Protecting Groups in Oligonucleotide Synthesis Source : Springer Nature Experiments URL : [Link]1]Title : Solid-phase oligonucleotide synthesis (Nucleic Acids Book - Chapter 5) Source : ATDBio URL : [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis Using 6-Amino-2-chloropyrimidine-4-carboxylic Acid

The following Application Note and Protocol Guide is designed for researchers and drug discovery scientists. It synthesizes theoretical reactivity principles with practical, microwave-accelerated methodologies.

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug discovery scientists. It synthesizes theoretical reactivity principles with practical, microwave-accelerated methodologies.

Executive Summary & Chemical Logic

6-Amino-2-chloropyrimidine-4-carboxylic acid is a bifunctional pyrimidine scaffold offering two distinct vectors for diversification: the electrophilic C2-chlorine and the nucleophilic/acidic C4-carboxylate.

In conventional thermal synthesis, this scaffold presents a reactivity paradox :

  • C2 Deactivation: The electron-donating amino group at C6 (

    
     effect) significantly deactivates the pyrimidine ring, rendering the C2-chloride sluggish toward Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Solubility Issues: The zwitterionic nature (amino acid character) often leads to poor solubility in standard organic solvents (DCM, THF), necessitating high-boiling polar aprotic solvents (DMF, DMSO) that are difficult to remove.

The Microwave Advantage: Microwave-Assisted Organic Synthesis (MAOS) resolves these bottlenecks by:

  • Overcoming Activation Energy: Rapid dielectric heating provides the necessary energy to force

    
     at the deactivated C2 position.
    
  • Superheating: Allowing solvents (e.g., water, alcohols) to be heated well above their boiling points, improving the solubility of the zwitterionic starting material.

  • Cleaner Profiles: Short reaction times minimize the decarboxylation side-reactions common with prolonged thermal heating of pyrimidine carboxylic acids.

Reactivity Map

The following diagram illustrates the logical flow of functionalization for this scaffold.

ReactivityMap Start 6-Amino-2-chloropyrimidine- 4-carboxylic acid SNAr Path A: C2-Functionalization (SNAr Displacement) Start->SNAr MW, 120-150°C Amines/Thiols Amide Path B: C4-Derivatization (Amide Coupling) Start->Amide MW, 60-80°C Coupling Agents Cyclization Path C: Scaffold Hopping (Triazolopyrimidine Fused Systems) SNAr->Cyclization Hydrazine, Orthoesters

Figure 1: Strategic functionalization vectors for the 6-Amino-2-chloropyrimidine-4-carboxylic acid scaffold.

Core Application 1: C2-Functionalization via SNAr

Objective: Displacement of the deactivated C2-chloro group with primary or secondary amines. Challenge: The C6-amino group donates electron density into the ring, raising the LUMO energy and making the C2 position less electrophilic. Solution: High-temperature microwave irradiation in polar protic solvents.

Experimental Protocol

Reaction:



Materials:

  • 6-Amino-2-chloropyrimidine-4-carboxylic acid (1.0 equiv)

  • Amine nucleophile (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Ethanol/Water (3:1 v/v) or

    
    -Butanol (for higher temp)
    

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, suspend the starting material (1 mmol, ~173 mg) in Ethanol/Water (3:1, 4 mL). Note: The addition of water aids solubility.

  • Reagent Addition: Add the amine (1.2 mmol) and DIPEA (2.0 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (Hold Temperature)

    • Temp: 140 °C

    • Hold Time: 15–20 minutes

    • Stirring: High

    • Pressure Limit: 250 psi (ensure vial is rated for this).

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The product (amino acid derivative) often precipitates at its isoelectric point.

    • Isolation: Filter the solid, wash with cold water and diethyl ether.

    • Purification: If no precipitate forms, evaporate solvent and purify via reverse-phase flash chromatography (C18, Water/MeCN + 0.1% Formic Acid).

Optimization Table: Solvent & Temperature Effects

Solvent SystemTemp (°C)Time (min)Conversion (%)Notes
Ethanol (Abs)1203045%Poor solubility of SM limits rate.
EtOH/H2O (3:1) 140 15 92% Optimal. Water solubilizes zwitterion.
DMF1601088%Work-up difficult; requires aqueous crash-out.
Isopropanol1304560%Slower reaction; steric bulk of solvent?

Core Application 2: Rapid Amide Coupling at C4

Objective: Derivatization of the carboxylic acid to form amides (common in kinase inhibitors). Challenge: Thermal amide couplings can be slow and often require excess expensive coupling reagents. Solution: Microwave irradiation accelerates the formation of the active ester and the subsequent nucleophilic attack.

Experimental Protocol

Reaction:



Materials:

  • 6-Amino-2-chloropyrimidine-4-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a microwave vial, dissolve the scaffold (1 mmol) and DIPEA (3 mmol) in DMF (3 mL). Add HATU (1.1 mmol) and stir at RT for 2 minutes (pre-activation).

  • Addition: Add the amine partner (1.1 mmol).

  • Irradiation:

    • Temp: 80 °C

    • Time: 5–10 minutes

    • Power: Max 50W (gentle heating prevents racemization if chiral amines are used).

  • Work-up:

    • Pour the reaction mixture into ice-cold water (30 mL).

    • Stir vigorously. The amide product usually precipitates.

    • Filter and wash with water.

    • Alternative: If product is water-soluble, extract with EtOAc/MeOH (9:1).

Core Application 3: Scaffold Hopping (Triazolopyrimidines)

Objective: Cyclization to form fused ring systems (e.g.,


).
Mechanism:  Hydrazinolysis of the C2-Cl followed by condensation with an orthoester.
Workflow Diagram

Cyclization Step1 Step 1: Hydrazinolysis (MW, 100°C, 10 min) Intermediate 2-Hydrazinyl-6-aminopyrimidine- 4-carboxylic acid Step1->Intermediate Hydrazine hydrate EtOH Step2 Step 2: Cyclization w/ Orthoester (MW, 140°C, 15 min) Intermediate->Step2 R-C(OEt)3 Acid Cat. Product Fused Triazolopyrimidine Step2->Product

Figure 2: Two-step microwave protocol for fused heterocyclic synthesis.

Step-by-Step Procedure:

  • Hydrazinolysis: React scaffold (1 mmol) with hydrazine hydrate (3 mmol) in Ethanol (3 mL) at 100 °C for 10 min in MW. Evaporate solvent to get the hydrazine intermediate.

  • Cyclization: Resuspend intermediate in Trimethyl Orthoformate (3 mL) with a catalytic amount of p-TsOH.

  • Irradiation: Heat at 140 °C for 15 min .

  • Result: Formation of the fused triazolo-pyrimidine core, a privileged scaffold in oncology.

Troubleshooting & Expert Insights

Common Failure Modes
  • Hydrolysis of C2-Cl: Using strong aqueous bases (NaOH/KOH) at high MW temperatures (>150°C) can hydrolyze the chloride to a hydroxyl group (forming the 2-hydroxy derivative).

    • Fix: Use non-nucleophilic organic bases (DIPEA, TEA) or Carbonate bases (

      
      ).
      
  • Decarboxylation: Prolonged heating of the free acid at >160°C can lead to loss of

    
    .
    
    • Fix: Keep reaction times under 20 minutes. If higher temps are needed, convert the acid to an ester (methyl/ethyl) first.

  • Vial Failure: The generation of HCl gas (if not neutralized) or

    
     (in cyclizations) increases pressure.
    
    • Fix: Use a high-pressure rated vial (300 psi) and ensure the "Pre-stir" phase allows initial gas evolution to settle before capping if reactive reagents are mixed.

Green Chemistry Metrics
  • Atom Economy: High (Substitution reactions).

  • Solvent: Ethanol/Water is preferred over DMF/DMA (reprotoxic).

  • Energy: MW reduces energy consumption by ~85% compared to 12-hour reflux protocols.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Bhat, A. R., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Saudi Journal of Biological Sciences, 29(12), 103443. [Link]

  • Vaghasia, S. J., & Shah, V. H. (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society, 72(2), 109–117. [Link]

Sources

Application

Strategic Synthesis of Kinase Inhibitors: Functionalization of 6-Amino-2-chloropyrimidine-4-carboxylic acid

Executive Summary & Strategic Analysis The 6-amino-2-chloropyrimidine-4-carboxylic acid scaffold represents a "privileged structure" in kinase inhibitor design. Its topology mimics the adenine core of ATP, allowing it to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 6-amino-2-chloropyrimidine-4-carboxylic acid scaffold represents a "privileged structure" in kinase inhibitor design. Its topology mimics the adenine core of ATP, allowing it to anchor into the kinase hinge region via a bidentate hydrogen-bonding motif.

Why This Scaffold?
  • Hinge Binding Vector (C6-NH₂ / N1): The 6-amino group and the N1 pyrimidine nitrogen form a classic donor-acceptor motif that binds to the hinge region backbone (e.g., Met, Leu residues) of kinases like CDK , Aurora , and EGFR .

  • Solvent Front Vector (C4-Carboxyl): The C4 position points towards the solvent-accessible region. Derivatization here (Amide Coupling) allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) or specific interactions with the ribose-binding pocket.

  • Hydrophobic Pocket Vector (C2-Chloro): The C2 position is positioned to access the large hydrophobic back-pocket (Gatekeeper region). The chlorine atom serves as an excellent handle for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling to introduce diverse aryl/heteroaryl "tails."
    
Synthetic Logic: The "Amide-First" Strategy

While the C2-chloride is highly reactive, we prioritize C4-amidation first .

  • Reasoning: Converting the carboxylic acid to an amide maintains the electron-withdrawing nature of the ring, keeping the C2-chloride activated for the subsequent substitution.

  • Risk Mitigation: Performing

    
     first introduces an electron-rich amine at C2, which deactivates the ring and makes the subsequent carboxyl activation more difficult and prone to side reactions.
    

Synthetic Workflow Visualization

The following diagram outlines the strategic disconnection and forward synthesis plan.

G cluster_legend Key Vectors Start 6-Amino-2-chloropyrimidine- 4-carboxylic acid Step1 Step 1: C4-Amidation (Solvent Front) Start->Step1 HATU, DIPEA R1-NH2 Intermediate Intermediate A: 2-Chloro-6-amino-amide Step1->Intermediate Step2 Step 2: C2-Substitution (Hydrophobic Tail) Intermediate->Step2 Acid cat. SnAr OR Pd-Coupling R2-NH2 Final Final Kinase Inhibitor (ATP-Competitive) Step2->Final C4 = Solubilizing Group C4 = Solubilizing Group C2 = Specificity/Potency C2 = Specificity/Potency C4 = Solubilizing Group->C2 = Specificity/Potency

Figure 1: Modular synthetic workflow prioritizing C4-functionalization to maintain C2-reactivity.

Detailed Experimental Protocols

Module A: C4-Amidation (The "Head" Installation)

Objective: Install the solvent-front interacting group without affecting the C2-chloride or over-acylating the C6-amine.

Reagents:

  • Starting Material: 6-Amino-2-chloropyrimidine-4-carboxylic acid (1.0 equiv)

  • Amine Partner (

    
    ): e.g., 4-methylpiperazine (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Note: The starting material may be sparingly soluble.[1] DIPEA addition usually aids solubility.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C. Stir for 15 minutes.

    • Mechanism:[2][3] HATU forms an activated O-acylurea/aza-benzotriazole ester, which is less prone to racemization (if chiral) and highly reactive.

  • Coupling: Add the amine partner (

    
    ) dropwise.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check by LC-MS.[4] Look for the mass shift

      
      .
      
  • Workup:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Precipitation: Often, the product precipitates. Filter and wash with water.

    • Extraction (if no precipitate): Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over

      
      .
      
  • Purification: Flash column chromatography (DCM:MeOH gradient).

Critical Checkpoint: Ensure the C2-chloride is intact. LC-MS should show the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Module B: C2-Amination (The "Tail" Installation)

Objective: Displace the C2-chloride with an aromatic or aliphatic amine to target the hydrophobic pocket.

Method 1: Acid-Mediated

(For Anilines)

Best for electron-rich or neutral anilines.

Reagents:

  • Intermediate A (from Module A) (1.0 equiv)

  • Aniline Partner (

    
    ) (1.2 equiv)
    
  • Acid Catalyst: 4M HCl in Dioxane (0.5 equiv) or p-TSA (0.5 equiv)

  • Solvent: n-Butanol or Isopropanol

Protocol:

  • Setup: Dissolve Intermediate A and the aniline in n-Butanol (0.3 M) in a pressure vial.

  • Catalysis: Add the acid catalyst.

    • Why Acid? Protonation of the pyrimidine N1/N3 renders the C2 position significantly more electrophilic, facilitating attack by the weaker aniline nucleophile.

  • Heating: Seal the vial and heat to 100–120°C for 12–24 hours.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc and wash with saturated

      
       (to neutralize acid).
      
    • Dry organics (

      
      ) and concentrate.[1]
      
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required for final purity >95%.

Method 2: Buchwald-Hartwig Cross-Coupling (For Difficult Substrates)

Required for electron-poor anilines or sterically hindered amines.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos or BrettPhos (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon.

  • Addition: Add Intermediate A, Amine, Base, Catalyst, and Ligand.

  • Reaction: Heat to 100°C overnight.

  • Filtration: Filter through a Celite pad to remove Palladium residues.

Data Summary & Validation

Representative Yields & Conditions
Reaction StepReagentsTypical YieldKey Observation
C4-Amidation HATU, DIPEA, DMF75–90%Fast reaction; clean conversion.
C2-SnAr (Aliphatic) DIPEA, EtOH, 80°C80–95%No acid required; very facile.
C2-SnAr (Aniline) HCl (cat), n-BuOH, 110°C50–70%Requires heat; color change often observed.
C2-Pd Coupling Pd/Xantphos, Dioxane40–65%Useful for unreactive amines.
QC Standards (Self-Validation)
  • NMR Signature:

    • Proton H5: The pyrimidine ring proton at position 5 usually appears as a singlet around 6.0–6.5 ppm (depending on substituents). This is a diagnostic handle.

    • Disappearance of Cl: In 13C NMR, the C2 carbon shifts significantly upfield upon substitution of the electronegative Chlorine with an Amine.

  • LC-MS:

    • Intermediate: Distinct Cl isotope pattern.

    • Final Product: Loss of Cl pattern; single mass peak.

References

  • BenchChem. (2025).[4] 2-Amino-4-chloropyrimidine-5-carboxylic acid: Key Research Trajectories. Retrieved from

  • Chekanov, M. O., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Lomberget, T., et al. (2011). Microwave-Assisted Synthesis of Pyrimidine-Based Kinase Inhibitors. Current Medicinal Chemistry.[5]

  • National Institutes of Health (NIH). (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase Inhibitors. Retrieved from

  • Beutner, G. L., et al. (2018). TCFH-NMI: A Reagent for the Preparation of Amides from Carboxylic Acids and Poor Nucleophiles. Organic Letters.[6]

Sources

Method

Reduction protocols for the carboxylic acid moiety in chloropyrimidines

Application Note & Protocol Guide | Version 2.1 Executive Summary The reduction of carboxylic acid moieties attached to chloropyrimidines presents a classic chemoselectivity paradox in medicinal chemistry. The target tra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

The reduction of carboxylic acid moieties attached to chloropyrimidines presents a classic chemoselectivity paradox in medicinal chemistry. The target transformation (R-COOH


 R-CH

OH) requires a hydride source, yet the substrate contains two highly sensitive features incompatible with standard strong reductants:
  • The Pyrimidine Core: An electron-deficient heterocycle susceptible to nucleophilic attack (S

    
    Ar) or partial ring saturation (reduction to dihydropyrimidines).
    
  • The Chloride Substituent: A good leaving group activated by the electron-poor ring, making it prone to hydrodehalogenation (replacement of Cl by H) or nucleophilic displacement.

Standard reagents like Lithium Aluminum Hydride (LiAlH


) are often too aggressive, leading to complex mixtures of dehalogenated and ring-reduced byproducts. This guide details two high-fidelity protocols designed to bypass these pitfalls: Borane-Mediated Reduction  (electrophilic mechanism) and Mixed Anhydride Activation  (nucleophilic substitution via activated intermediate).[1]

Mechanistic Strategy & Pathway Analysis

To achieve selectivity, we must match the mechanism of reduction to the electronic properties of the substrate.

  • The Failure of LiAlH

    
    :  LAH delivers a potent nucleophilic hydride (H
    
    
    
    ). In chloropyrimidines, the C-Cl bond is activated. LAH frequently attacks the C-Cl position (hydrodehalogenation) or the ring carbons (S
    
    
    Ar) before reducing the carboxylate salt.
  • The Borane Advantage (Method A): Borane (BH

    
    ) is an electrophilic reducing agent. It coordinates preferentially to the electron-rich carboxyl oxygen, activating it for intramolecular hydride transfer. It effectively "ignores" the electron-deficient pyrimidine ring and the chloro-substituent.[1]
    
  • The Mixed Anhydride Advantage (Method B): By converting the acid to a mixed anhydride, we create a highly reactive carbonyl species. This allows the use of Sodium Borohydride (NaBH

    
    ), a milder nucleophilic reductant, at low temperatures, kinetically favoring carbonyl reduction over halide displacement.
    
Visualizing the Chemoselectivity Landscape

ReductionPathways Start Chloropyrimidine Acid (Substrate) LAH LiAlH4 (Strong Nucleophile) Start->LAH Borane BH3·DMS (Electrophile) Start->Borane MixedAnh 1. IBCF / NMM 2. NaBH4 Start->MixedAnh Dehalo Des-Chloro Impurity (Hydrodehalogenation) LAH->Dehalo Major Pathway RingRed Dihydropyrimidine (Ring Saturation) LAH->RingRed Side Reaction Desired Chloropyrimidine Alcohol (Target) Borane->Desired Selective Coordination MixedAnh->Desired Kinetic Control

Figure 1: Decision matrix for reduction pathways. Green paths indicate high chemoselectivity; red paths indicate common failure modes with non-specialized reagents.

Protocol A: Borane-Dimethylsulfide (BMS) Reduction

Best For: Small to mid-scale synthesis; substrates sensitive to basic conditions.[1] Mechanism: Electrophilic activation of the carboxyl group.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: Chloropyrimidine carboxylic acid (1.0 equiv).

  • Reagent: Borane-Dimethylsulfide complex (BHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1]·DMS) (2.0 – 3.0 equiv). Note: BMS is preferred over BH
    
    
    
    ·THF due to higher concentration and stability.
  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

  • Quench: Methanol (MeOH).[2][3]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with N

    
    .
    
  • Solubilization: Charge the flask with the chloropyrimidine carboxylic acid and anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Addition: Add BH

    
    ·DMS dropwise via syringe over 15–20 minutes.
    
    • Observation: Gas evolution (Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) will occur.[3][4] Ensure proper venting.
      
    • Note: The pyrimidine nitrogen atoms may complex with borane. Therefore, an excess (2.0–3.0 equiv) is strictly required to ensure enough free reagent is available for reduction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. If TLC shows incomplete conversion, heat to mild reflux (60°C) for 2–4 hours.

    • Checkpoint: The reaction mixture often turns clear as the boronate intermediate forms.

  • Quench (Critical): Cool back to 0°C. Carefully add MeOH dropwise until gas evolution ceases.

    • Caution: This step breaks down the boronate esters and destroys excess borane.

  • De-complexation: To break the Pyrimidine-Borane N-B complex (which can mimic the starting material or an impurity), add 1M HCl (aq) or heat the methanolic solution to reflux for 30 minutes.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and saturated NaHCOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (to neutralize). Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Protocol B: Mixed Anhydride / NaBH4 Reduction

Best For: Scale-up (>10g); substrates containing other reducible groups (e.g., nitriles) that Borane might attack slowly; avoiding the smell of sulfides. Mechanism: Activation of acid to mixed anhydride, followed by nucleophilic displacement by borohydride.

Reagents & Equipment[1][2][3][4][5][6][10]
  • Substrate: Chloropyrimidine carboxylic acid (1.0 equiv).

  • Activator: Isobutyl Chloroformate (IBCF) (1.1 equiv).

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv).[1]

  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.5 – 2.0 equiv).
    
  • Solvent: Anhydrous THF (for activation) and THF/Water or THF/MeOH (for reduction).

Step-by-Step Methodology
  • Activation (Formation of Mixed Anhydride):

    • Dissolve the carboxylic acid in anhydrous THF (0.3 M) in a round-bottom flask under N

      
      .
      
    • Add N-Methylmorpholine (1.1 equiv).[1]

    • Cool the solution to -15°C (Salt/Ice bath). Temperature control is vital to prevent decomposition of the anhydride.

    • Add Isobutyl Chloroformate (1.1 equiv) dropwise. Stir at -15°C for 30 minutes. A white precipitate (NMM·HCl salt) will form.

  • Reduction:

    • Option 1 (Aqueous): Dissolve NaBH

      
       (2.0 equiv) in a minimal amount of water. Add this solution dropwise to the mixed anhydride suspension at -15°C.
      
    • Option 2 (Methanolic - Faster): Add solid NaBH

      
       in one portion, followed immediately by the dropwise addition of MeOH.
      
    • Why Low Temp? Keeping the reaction < 0°C prevents the hydride from attacking the chloropyrimidine ring (S

      
      Ar).
      
  • Completion: Stir at 0°C for 1 hour, then allow to warm to RT over 30 minutes. Monitor by HPLC/TLC.

  • Workup: Quench with 1M citric acid or 1M HCl (carefully, to pH 5-6). Extract with EtOAc.[2] Wash with water and brine.[2]

Comparative Analysis & Data

FeatureMethod A: Borane-DMSMethod B: Mixed AnhydrideLiAlHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Not Recommended)
Chemoselectivity Excellent .[1] Highly specific for -COOH.Good . Requires temp control.Poor . Attacks Cl and Ring.
Reaction Conditions 0°C to Reflux.[5]Strictly < 0°C.-78°C to 0°C.
Yield (Typical) 85 - 95%75 - 88%< 40% (complex mixture)
Primary Impurity N-Borane complex (requires acid workup).[1]Urethane byproduct (rare).Dechlorinated product.
Scalability Moderate (Safety/Cost of Borane).[6]High (Cheap reagents).Low (Safety).

Troubleshooting Guide

Issue 1: "I see a new spot on TLC, but NMR shows it's not the alcohol."
  • Diagnosis: It is likely the Pyrimidine-Borane complex (Method A).[1] The borane coordinates to the ring nitrogen, changing the shift.

  • Solution: Reflux the crude product in MeOH with a catalytic amount of acetic acid or HCl for 1 hour to dissociate the boron.

Issue 2: "I lost the Chlorine atom (Hydrodehalogenation)."
  • Diagnosis: The hydride source was too nucleophilic or the temperature was too high (Method B).

  • Solution: Ensure the temperature is kept strictly below -10°C during the addition of NaBH

    
    . If using Method A, ensure the solvent is anhydrous; water can generate boric acid/borohydride species that are less selective.
    
Issue 3: "Low conversion."
  • Diagnosis: In Method B, the mixed anhydride is unstable. If the activation time is too long (>1 hr) or too warm, it decomposes back to the acid or a symmetric anhydride.

  • Solution: Add the reducing agent immediately after the 30-minute activation period.[1]

References

  • Borane Selectivity: Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. The stoichiometry, rate, and mechanism of the reaction of carboxylic acids with borane-methyl sulfide." J. Org. Chem.1982 , 47, 3153–3163. Link

  • Mixed Anhydride Protocol: Soai, K.; Ookawa, A. "Mixed anhydride method for the reduction of carboxylic acids to alcohols." J. Org. Chem.1986 , 51, 4000–4005. Link

  • Bezafibrate Reduction (Relevant Analog): "A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide."[1][7] PMC (NIH). Link

  • Borane-Amine Complexes: "Borane Reagents - Organic Chemistry Portal."[1] Link

  • General Reduction Guide: "Reduction of Carboxylic Acids to Alcohols." Chemistry Steps. Link

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Optimizing the Synthesis of 6-Amino-2-chloropyrimidine-4-carboxylic Acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that pyrimidine functionalization is notoriously sensitive to reaction conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that pyrimidine functionalization is notoriously sensitive to reaction conditions. The synthesis of 6-amino-2-chloropyrimidine-4-carboxylic acid—a critical intermediate for kinase inhibitors and agrochemicals—relies on a highly regioselective Nucleophilic Aromatic Substitution (S_N_Ar).

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you eliminate impurities, control regioselectivity, and maximize your isolated yield.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing significant formation of the 2-amino-6-chloro and 2,6-diamino byproducts. How can I improve regioselectivity for the desired 6-amino-2-chloro isomer? Causality & Solution: The regioselective amination of 2,6-dichloropyrimidine-4-carboxylate relies on the differential electronic activation of the C2 and C6 positions. The ester group at C4 strongly stabilizes the Meisenheimer intermediate during nucleophilic attack at C6 via extended conjugation, making the C6 position kinetically favored. However, pushing the reaction temperature above 30 °C provides the activation energy necessary for the secondary S_N_Ar at the highly electron-deficient C2 position, leading to 2,6-diaminopyrimidine derivatives (1)[1]. Actionable Fix: Maintain the reaction strictly between 20–30 °C using an external ice/water bath. Control the stoichiometry by using exactly 1.1 to 1.5 equivalents of ammonia, or carefully monitor the bubbling of gaseous ammonia to prevent over-saturation (2)[2].

Q2: Should I use aqueous ammonia, methanolic ammonia, or gaseous ammonia in DMSO? Causality & Solution: Gaseous ammonia bubbled into dimethyl sulfoxide (DMSO) or 7N ammonia in methanol are the industry-standard methods (3)[3]. You must avoid aqueous ammonia (NH₄OH). The presence of water and hydroxide ions leads to competitive hydrolysis of the highly reactive C2/C6 chlorides or the C4 ester, forming unwanted hydroxypyrimidine (pyrimidinone) derivatives. DMSO is particularly effective because, as a polar aprotic solvent, it leaves the ammonia nucleophile unsolvated and highly reactive, accelerating the S_N_Ar reaction and typically delivering yields of ~89% (1)[1].

Q3: My isolated yield of the free acid drops significantly after the saponification of the methyl ester intermediate. What is going wrong? Causality & Solution: The 2-chloro group on the pyrimidine ring remains highly susceptible to nucleophilic attack by hydroxide ions. Prolonged exposure to strong aqueous bases (e.g., NaOH or KOH) at elevated temperatures during ester hydrolysis will cause the 2-chloro group to hydrolyze into a 2-hydroxy group. Actionable Fix: Perform a mild saponification. Use 1.1 equivalents of Lithium Hydroxide (LiOH) in a THF/Water mixture at 0–10 °C. Lithium coordinates the ester carbonyl, accelerating hydrolysis at lower temperatures while preserving the sensitive 2-chloro moiety.

Section 2: Quantitative Data & Condition Comparison

To illustrate the impact of reaction parameters on yield and purity, review the following empirical data summarizing various amination conditions on the 2,6-dichloropyrimidine-4-carboxylic acid methyl ester precursor:

Reaction ConditionSolventTemp (°C)NH₃ SourceConversionIsolated YieldMajor Impurity Profile
A (Optimized) DMSO20–25NH₃ (gas)>99%89%<2% 2,6-diamino
B (Protic) Methanol257N NH₃ in MeOH95%85%~5% 2,6-diamino
C (Aqueous) H₂O/THF2528% NH₄OH (aq)100%60%2-hydroxypyrimidine
D (High Temp) DMSO60NH₃ (gas)100%45%>40% 2,6-diamino

Section 3: Self-Validating Experimental Protocol

This protocol details the two-step synthesis starting from 2,6-dichloropyrimidine-4-carboxylic acid methyl ester. It incorporates strict In-Process Controls (IPC) to ensure the system is self-validating before moving to subsequent steps.

Step 1: Amination (Preparation of 6-Amino-2-chloropyrimidine-4-carboxylic acid methyl ester)
  • Preparation: Dissolve 2,6-dichloropyrimidine-4-carboxylic acid methyl ester (20.0 g, 97 mmol) in anhydrous DMSO (100 mL) in a 500 mL 3-neck flask equipped with a gas dispersion tube, internal thermometer, and an ice-water bath (2)[2].

  • Reaction: Cool the solution to 15 °C. Slowly bubble anhydrous ammonia gas through the solution. Adjust the bubbling rate and external cooling to strictly maintain the internal temperature between 20–30 °C (2)[2].

  • IPC (Self-Validation): After 90 minutes, sample the reaction mixture. Quench 10 µL into 1 mL of acetonitrile and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z ~207) is <1% and the target product peak (m/z 188) is dominant.

  • Workup: Once complete, sparge the mixture with a stream of nitrogen for 20 minutes to remove excess ammonia (2)[2]. Pour the mixture into 200 mL of cold water with vigorous stirring. Extract the precipitated product with ethyl acetate (2 x 75 mL). Wash the combined organic layers with water (2 x 50 mL) and saturated NaCl solution, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the methyl ester (~16.2 g, 89% yield) (1)[1].

Step 2: Mild Hydrolysis (Preparation of the Free Acid)
  • Preparation: Dissolve the intermediate methyl ester (10.0 g, 53 mmol) in a 3:1 mixture of THF and water (80 mL). Cool to 0–5 °C using an ice bath.

  • Reaction: Add LiOH monohydrate (2.45 g, 58 mmol) in small portions over 15 minutes. Stir at 5 °C for 2 hours.

  • IPC (Self-Validation): Check via TLC (EtOAc/Hexane 1:1) or LC-MS for the complete disappearance of the ester. Proceed only when conversion is >98% to avoid mixed isolation.

  • Workup: Acidify the mixture carefully with 1N HCl to pH 3.0 while maintaining the temperature below 10 °C. Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 40 °C to afford pure 6-Amino-2-chloropyrimidine-4-carboxylic acid.

Section 4: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Low Yield Detected (LC-MS Analysis) Issue Identify Primary Issue Start->Issue LowConv Low Conversion (< 70%) Issue->LowConv SM Remains Byprod High Byproduct Formation Issue->Byprod SM Consumed CheckNH3 Check NH3 Saturation & Solvent Quality LowConv->CheckNH3 IdentifyBy Identify Impurity Profile Byprod->IdentifyBy Diamino 2,6-Diamino Over-amination IdentifyBy->Diamino Hydrolysis Hydroxypyrimidine (Cl -> OH) IdentifyBy->Hydrolysis Regio 2-Amino-6-chloro Regioisomer IdentifyBy->Regio FixDiamino Action: Lower Temp to 20°C Limit NH3 to 1.1-1.5 eq Diamino->FixDiamino FixHydro Action: Use Anhydrous Solvents (DMSO/MeOH) Hydrolysis->FixHydro FixRegio Action: Slower NH3 Addition Maintain Kinetic Control Regio->FixRegio

Diagnostic workflow for resolving yield and purity issues in 6-amino-2-chloropyrimidine synthesis.

References

  • Source: googleapis.
  • Source: googleapis.
  • Title: US Patent 7,300,907 B2 - 2-(Poly-substituted aryl)

Sources

Optimization

Technical Support Center: Purification Strategies for 6-Amino-2-chloropyrimidine-4-carboxylic Acid

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the purification...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the purification of 6-Amino-2-chloropyrimidine-4-carboxylic acid. The unique amphoteric nature of this molecule, possessing both an acidic carboxylic acid and a basic amino group, presents specific purification hurdles. This document provides in-depth, field-proven troubleshooting advice and foundational knowledge to empower you to develop robust and efficient purification protocols.

Foundational Analysis: Understanding the Molecule

The key to purifying 6-Amino-2-chloropyrimidine-4-carboxylic acid lies in understanding its chemical personality. It is an amphoteric molecule, meaning it can act as both an acid and a base.

  • Acidic Handle: The carboxylic acid group (-COOH) will be deprotonated (-COO⁻) in basic solutions, forming a water-soluble salt.

  • Basic Handle: The amino group (-NH₂) will be protonated (-NH₃⁺) in acidic solutions, also forming a water-soluble salt.

This dual nature means its solubility is highly pH-dependent. It is generally soluble in aqueous acidic and basic solutions but exhibits low solubility in water at its isoelectric point (pI) and in many common organic solvents[1][2]. This behavior is the cornerstone of the most effective purification strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during purification workflows in a direct question-and-answer format.

Issue 1: Poor Yield After Recrystallization

Question: My recovery of 6-Amino-2-chloropyrimidine-4-carboxylic acid after recrystallization is consistently below 30%. What are the likely causes and how can I improve the yield?

Answer: A low yield in crystallization is a frequent issue, often stemming from several factors related to solvent choice and technique[3].

Causality & Solutions:

  • Excessive Solvent Volume: The most common error is using too much solvent to dissolve the crude product. While ensuring complete dissolution at high temperatures is necessary, an excessive volume will keep a significant portion of your compound dissolved in the mother liquor even after cooling[3].

    • Protocol: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material until dissolution is just achieved.

  • Inappropriate Solvent Choice: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold[4]. Given this compound's properties, traditional organic solvents may be suboptimal.

    • Protocol: A pH-mediated aqueous recrystallization is often most effective. Dissolve the crude solid in a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃) to form the soluble sodium salt. If necessary, treat with activated charcoal to remove colored impurities and perform a hot filtration to remove insoluble materials. Then, slowly acidify the hot, clear filtrate with an acid like HCl or acetic acid. As the solution approaches the isoelectric point, the neutral molecule will become insoluble and begin to crystallize out of the solution. Cool slowly to maximize crystal growth and recovery.

  • Premature Crystallization: If using a filtration step to remove insoluble impurities, the compound may crystallize on the filter funnel, leading to significant loss.

    • Protocol: Use a pre-heated funnel and flask for hot filtration. Minimize the exposure of the hot solution to cooler air. If crystals do form, they can be redissolved by washing the funnel with a small amount of hot solvent.

  • Incomplete Recovery from Mother Liquor: A substantial amount of product can remain in the filtrate.

    • Protocol: After the first filtration, you can attempt a "second crop" crystallization by reducing the volume of the mother liquor (e.g., by 50% via rotary evaporation or boiling) and re-cooling to recover more product[3]. Be aware that the purity of the second crop may be lower than the first.

graph TD { A[Low Yield <30%] --> B{Was the solution clear when hot?}; B -->|No| C[Insoluble impurities present. Perform hot filtration.]; B -->|Yes| D{Was a large volume of solvent used?}; D -->|Yes| E[Too much solvent. Concentrate mother liquor for a 2nd crop. Next time, use minimal hot solvent.]; D -->|No| F{Did crystals form on the funnel during hot filtration?}; F -->|Yes| G[Premature crystallization. Use pre-heated glassware.]; F -->|No| H{Is the compound highly soluble in the solvent even when cold?}; H -->|Yes| I[Inappropriate solvent. Switch to a solvent with lower solubility at cold temperatures or use pH-mediated aqueous method.]; H -->|No| J[Consider extending cooling time, e.g., overnight in a 4°C refrigerator.]; }

Caption: Step-by-step workflow for purification by acid-base extraction.

This method leverages the compound's unique solubility profile. A wash with acid removes basic impurities. A subsequent extraction with a weak base like sodium bicarbonate will deprotonate the carboxylic acid (which is more acidic than phenols) and pull it into the aqueous layer, leaving neutral impurities behind.[5][6] Finally, acidifying the aqueous layer will precipitate the pure product.

Q2: How do I handle a compound that is soluble in both acidic and basic aqueous solutions during extraction?

This is the central challenge. The key is precise pH control. After isolating your product in the basic aqueous layer (as the carboxylate salt), you must carefully acidify it. As you add acid, you will reach the isoelectric point (pI), the pH at which the molecule has a net-zero charge (exists as a zwitterion). At this pI, the molecule's solubility in water is at its minimum, causing it to precipitate out of the solution.[2] If you add too much acid and make the solution strongly acidic, the amino group will protonate, and the compound will redissolve as the hydrochloride salt.

Q3: What analytical techniques are recommended to confirm the purity of the final product?

A combination of techniques is always recommended for authoritative purity confirmation.

  • HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is the gold standard for purity assessment. It can separate trace impurities and confirm the molecular weight of the main component.[7]

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any structurally related impurities.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically broaden and depress the melting point.

Q4: What are the primary safety considerations?

Standard laboratory safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle all organic solvents and the solid compound in a well-ventilated fume hood to avoid inhalation.[8]

  • Handling: Avoid creating and inhaling dust from the solid powder. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[8]

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. (2025). Benchchem. 9

  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. 10

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. (2025). Benchchem. 7

  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. (n.d.). Scilit. 11

  • 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction. (2024). ChemBK. 1

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. 12

  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora. 13

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry Department. 14

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. 3

  • Technical Support Center: Crystallization of Pyrimidine Compounds. (2025). Benchchem. 4

  • Acid–base extraction. (n.d.). Wikipedia. Link

  • How to extract a molecule with amine and carboxylic acid functional group on it? (2016). ResearchGate. Link

  • Synthesis - General tips for improving yield? (2020). Reddit. Link

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Link

  • Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics. (n.d.). University of Michigan-Dearborn. 6

  • 6-aMino-5-chloropyriMidine-4-carboxylic acid Safety and Hazard Information. (n.d.). ChemicalBook. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of 2-Chloropyrimidines

and Cross-Coupling on 2-Chloropyrimidines Author: Senior Application Scientist Team Audience: Medicinal Chemists, Process Chemists Introduction: The "2-Chloro" Challenge In the landscape of heteroaromatic functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026


 and Cross-Coupling on 2-Chloropyrimidines
Author:  Senior Application Scientist Team
Audience:  Medicinal Chemists, Process Chemists

Introduction: The "2-Chloro" Challenge

In the landscape of heteroaromatic functionalization, 2-chloropyrimidines present a unique paradox. While the C-2 position is electronically activated by two adjacent nitrogen atoms, it is often less reactive towards nucleophilic aromatic substitution (


) than the C-4 position [1]. Simultaneously, the C-2 position is exceptionally prone to hydrolysis.

This hydrolytic instability is driven by thermodynamics: the hydrolysis product tautomerizes to the 2-pyrimidone (a cyclic urea), which is a remarkably stable thermodynamic sink. Once formed, this byproduct is irreversible and dead to further substitution.

This guide provides a self-validating system to maximize the desired substitution (


) while minimizing the hydrolysis rate (

).

Part 1: Critical Control Points (The "Why" and "How")

Solvent Selection: The First Line of Defense

Q: Why is my "anhydrous" solvent still causing hydrolysis?

A: "Anhydrous" from a bottle is often insufficient for 2-chloropyrimidines. Hydrolysis follows pseudo-first-order kinetics with respect to water concentration. Even 500 ppm water in DMF can represent a significant stoichiometric excess of nucleophile relative to your substrate on a milligram scale.

  • The Mechanism: Water acts as a nucleophile directly or, more commonly, generates hydroxide (

    
    ) in the presence of the basic conditions required for 
    
    
    
    .
  • Protocol (The "Gold Standard"):

    • Preferred Solvents: Anhydrous 1,4-Dioxane , THF , or Toluene (for Pd-catalysis).

    • Polar Aprotic: If solubility requires DMF , DMAc , or NMP , they must be stored over activated 4Å molecular sieves for at least 24 hours prior to use.

    • Avoid: Alcohols (MeOH, EtOH) unless the nucleophile is the corresponding alkoxide. Alcohols are often "wet," and they introduce a third competitor: alkoxysis (formation of ethyl/methyl ethers).

Base Selection & Hygroscopicity

Q: I switched to Cesium Carbonate (


) to speed up the reaction, but hydrolysis increased. Why? 

A:


 is highly hygroscopic. It acts as a "water sponge" in the lab atmosphere. When you heat wet 

, you are effectively running a steam hydrolysis reaction.
  • Recommendation:

    • Non-Nucleophilic Organic Bases: Use DIPEA (Hünig's base) or Triethylamine (

      
      )  if the nucleophile is an amine. These do not generate hydroxide as aggressively as carbonate salts in wet solvents.
      
    • Inorganic Bases: If using

      
       or 
      
      
      
      , dry the base in a vacuum oven at 120°C overnight before use.
    • The "Proton Sponge" Trap: Avoid strong hydroxide generators (NaOH, KOH) unless strictly necessary.

Temperature: Kinetic vs. Thermodynamic Control

Q: Should I reflux overnight to push the reaction to completion?

A: No. Long reaction times favor the thermodynamic product (2-pyrimidone).

  • Kinetic Control: The activation energy (

    
    ) for amine substitution is often different from hydrolysis.
    
  • Microwave Irradiation: High-temperature, short-duration heating (e.g., 120°C for 10 min) often favors the desired

    
     product over the slower hydrolysis pathway.
    

Part 2: Visualizing the Competitive Landscape

The following diagram illustrates the "Race" between your desired nucleophile and water.

ReactionPathways Start 2-Chloropyrimidine (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate  + R-NH2 (Kinetic Path) HydrolysisTS Hydrolysis TS Start->HydrolysisTS  + H2O/OH- Ether Alkoxy-Pyrimidine (Side Product) Start->Ether  + R-OH (Solvolysis) Amine Amine Nucleophile (R-NH2) Product 2-Aminopyrimidine (Desired Product) Intermediate->Product - HCl Water Water / OH- (Contaminant) Byproduct 2-Pyrimidone (Thermodynamic Sink) HydrolysisTS->Byproduct  Irreversible Tautomerization Alcohol Alcohol Solvent (R-OH)

Caption: Competitive reaction pathways. Note that 2-pyrimidone formation is a thermodynamic sink, effectively removing material from the equilibrium.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: "I have starting material left, but I also see hydrolysis."

Diagnosis: The reaction rate is too slow, allowing ambient moisture to compete. Solution: Do NOT simply increase time.

  • Increase Concentration: Run the reaction at 1.0 M - 2.0 M (high concentration favors bimolecular

    
     over pseudo-first-order hydrolysis).
    
  • Switch Mechanism: If

    
     is sluggish, switch to Buchwald-Hartwig Cross-Coupling .
    
    • Why: Pd-catalysis lowers the activation barrier significantly, allowing the reaction to proceed in anhydrous toluene at lower temperatures or faster rates [2].

Scenario B: "My nucleophile is an aniline (weak nucleophile)."

Diagnosis: Anilines are poor nucleophiles for


 on 2-chloropyrimidines without acid catalysis, but acid promotes hydrolysis.
Solution:  Use the "Anhydrous Acid"  method or Pd-Catalysis .
  • Protocol: Use 1.0 equiv of aniline in 2-propanol (anhydrous) with catalytic HCl (4M in dioxane) .

  • Warning: Do not use aqueous HCl. The protonation of the pyrimidine ring activates it, but water must be excluded to prevent acid-catalyzed hydrolysis [3].

Scenario C: "I am using a 2,4-dichloropyrimidine."

Diagnosis: Regioselectivity issues. Rule of Thumb: The C-4 position is generally more reactive to


 than C-2.
  • Outcome: You will substitute C-4 first. The remaining C-2 chloride becomes deactivated (less electrophilic) because the ring is now more electron-rich.

  • Risk: Forcing the second substitution at C-2 often requires harsh conditions, leading to hydrolysis.

  • Fix: For the second substitution at C-2, use Buchwald-Hartwig conditions rather than forcing

    
     [4].
    

Part 4: Decision Tree for Optimization

Use this logic flow to select your initial reaction conditions.

DecisionTree Start Start: 2-Chloropyrimidine Substitution NucleophileType What is your Nucleophile? Start->NucleophileType AliphaticAmine Aliphatic Amine (Strong Nuc) NucleophileType->AliphaticAmine Aniline Aniline / Heterocycle (Weak Nuc) NucleophileType->Aniline SolventCheck Is the Amine Liquid? AliphaticAmine->SolventCheck MethodCheck Is Substrate Acid Sensitive? Aniline->MethodCheck Neat Run Neat (No Solvent) *Best for Hydrolysis Control* SolventCheck->Neat Yes Aprotic Use Dry DMF/DMSO + DIPEA SolventCheck->Aprotic No Buchwald Buchwald-Hartwig (Pd-Cat, Toluene, NaOtBu) MethodCheck->Buchwald Yes / General Case AcidCat Acid Catalysis (n-BuOH + HCl in Dioxane) MethodCheck->AcidCat No / Specific Case

Caption: Optimization logic flow. Note that running reactions "neat" (using the amine as solvent) eliminates the solvent variable entirely.

Part 5: Quantitative Comparison of Methods

ParameterStandard

Acid-Catalyzed

Buchwald-Hartwig
Primary Risk Hydrolysis (if wet)Hydrolysis (high risk)Catalyst Poisoning
Solvent DMF, DMSO, EtOHn-Butanol, i-PrOHToluene, Dioxane
Water Tolerance LowVery LowModerate (if biphasic)
Temp Range 80°C - 140°C60°C - 100°C80°C - 110°C
2-Cl Reactivity ModerateHighVery High
Rec. Base DIPEA,

None (or weak)

,

References

  • Regioselectivity in Pyrimidines: Title: "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine" Source: WuXi AppTec, QM Magic Class. URL:[Link]

  • Comparison of Methods: Title: "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Source:Chem. Eur. J., 2012. (PMC3470643) URL:[Link]

  • Hydrolysis Kinetics: Title: "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid" Source:J. Org. Chem., 2006, 71, 15, 5646–5652. URL:[Link]

  • General Synthesis: Title: "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach" Source:Org.[1][2][3] Lett., 2024, 26, 4626-4630. URL:[Link]

Sources

Optimization

Optimizing reaction temperature for nucleophilic substitution at the 2-position

Topic: Optimizing reaction temperature for nucleophilic substitution at the 2-position (S_NAr). Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction temperature for nucleophilic substitution at the 2-position (S_NAr). Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Pyridines, Pyrimidines, and related electron-deficient N-heterocycles.

Core Directive: The Challenge of the 2-Position

Welcome to the Technical Support Center. You are likely here because your S_NAr reaction at the 2-position of a pyridine or pyrimidine scaffold is underperforming.

The Paradox: The 2-position is electronically activated for nucleophilic attack due to the inductive and resonance withdrawal of the adjacent nitrogen. However, unlike the 4-position, the 2-position is sterically more encumbered and often suffers from unique side reactions (e.g., N-alkylation vs. S_NAr) or requires activation energies that push standard solvents to their thermal limits.

Your Objective: Maximize conversion and regioselectivity while maintaining a safety margin against thermal runaway, particularly when using polar aprotic solvents.

Theoretical Grounding: Kinetics & Thermodynamics

To troubleshoot effectively, you must understand the energy landscape. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.

Why Temperature Matters Specifically for the 2-Position
  • Activation Energy (

    
    ):  The rate-determining step is usually the nucleophilic attack (formation of the intermediate). While the ring nitrogen stabilizes this intermediate, the barrier is often high enough to require heat (
    
    
    
    C) for chlorides or bromides.
  • Leaving Group Effect:

    • Fluorine (

      
      ):  Lowest 
      
      
      
      . Often runs at RT or mild heat due to high electronegativity stabilizing the transition state.
    • Chlorine/Bromine (

      
      ):  Higher 
      
      
      
      .[1] Requires significant thermal energy.
  • Competition: At high temperatures, the "hard" nucleophile character increases, potentially leading to attack at harder electrophilic sites or solvent decomposition.

Visualization: Reaction Energy Profile

The following diagram illustrates the kinetic advantage of the 2-position over the 3-position, and the impact of temperature on overcoming the activation barrier.

SNAr_Energy_Profile Start Reactants (2-Cl-Pyridine + Nuc) TS_2 TS (2-Pos) N-Stabilized Start->TS_2 Lower Ea (Accessible at Mod. Temp) TS_3 TS (3-Pos) No Stabilization Start->TS_3 High Ea (Requires Extreme Temp) Inter_2 Intermediate (Meisenheimer) TS_2->Inter_2 Product Product (2-Nuc-Pyridine) Inter_2->Product

Caption: Energy profile comparing the accessible activation pathway of C2-substitution versus the kinetically disfavored C3-substitution.

Critical Safety Protocol: Solvent-Temperature Limits

WARNING: The most common optimization error is blindly increasing the temperature in polar aprotic solvents.

The DMSO/DMF Hazard

Polar aprotic solvents (DMSO, DMF, DMAc, NMP) are essential for S_NAr because they solvate cations, leaving anions "naked" and reactive. However, they possess severe thermal hazards.

SolventBoiling Point (°C)Decomposition Onset (°C)Safe Operating Limit (°C) Hazard Note
DMSO 189~190 (Pure)< 140 Explosion Risk. Decomposes violently. Onset lowers significantly with acids, bases, or halides [1].
DMF 153~350< 140 Hydrolyzes to dimethylamine and formate at high T; dimethylamine can act as a competing nucleophile.
NMP 202> 300< 180 Generally more stable, but peroxide formation can occur upon storage.
Acetonitrile 82StableReflux (82) Safe, but low boiling point limits reaction rate without a pressure vessel.

Rule of Thumb: Never heat DMSO above 140°C in a closed system without rigorous calorimetric data (DSC/ARC).

Optimization Workflow: Step-by-Step Guide

Follow this protocol to optimize reaction temperature systematically.

Phase 1: The Screen (0.1 mmol scale)
  • Solvent Selection: Start with DMSO or NMP (high solubility, fast rates).

  • Base: Use Cs₂CO₃ (solubility) or DIPEA (organic soluble).

  • Temperature Gradient:

    • T1 (RT): Baseline. Check after 1 hr.

    • T2 (60°C): Standard activation.

    • T3 (100°C): High energy. Do not exceed if using DMSO/Strong Base.

Phase 2: The "Superheat" (Pressure Vials)

If conversion is <50% at solvent boiling point (e.g., MeCN or THF), switch to a sealed pressure vial.

  • Why: Allows heating 20–50°C above boiling point.

  • Arrhenius Law: Every 10°C increase roughly doubles the rate.

  • Protocol:

    • Use a microwave vial or heavy-walled glass pressure tube.

    • Purge with Nitrogen/Argon (oxygen accelerates solvent degradation).

    • Heat to Solvent BP + 20°C. Monitor pressure.

Phase 3: Microwave Irradiation

Microwave heating is superior for 2-position S_NAr because it allows rapid "ramp-to-temp" and immediate cooling, minimizing the time the substrate spends in the decomposition window.

  • Target: 120–150°C for 10–30 mins.

  • Solvent: NMP or DMF (high tan

    
     for absorption).
    

Troubleshooting & FAQs

Q1: I see consumption of starting material but low product yield. Where is it going?

Diagnosis: Likely Hydrolysis or Polymerization .

  • The Issue: At high temperatures (

    
    C), trace water in DMSO/DMF acts as a nucleophile, converting your 2-chloro-pyridine to 2-hydroxy-pyridine (pyridone), which is often non-UV active or washes away in aqueous workup.
    
  • The Fix:

    • Use anhydrous solvents (molecular sieves).

    • Switch base to KF or CsF (increases solubility without generating OH-).

    • Check LCMS for [M-Cl+OH] mass (Product Mass - 18 or Starting Material - 35 + 17).

Q2: My reaction turns black/tarry at 120°C.

Diagnosis: Thermal Decomposition of the substrate or solvent.

  • The Mechanism: Electron-deficient heterocycles are prone to polymerization at high T. Additionally, DMF decomposes to dimethylamine, which attacks the substrate (look for [M+NMe2] peak).

  • The Fix:

    • Lower Temp, Longer Time: Run at 80°C for 24h instead of 120°C for 2h.

    • Change Solvent: Switch to Sulfolane (highly stable) or Acetonitrile (in a pressure tube).

Q3: I have a 2,4-dichloro substrate. How do I get selectivity at the 2-position?

Diagnosis: Regioselectivity Battle.

  • The Science: Usually, the 4-position is more reactive (lower steric hindrance, slightly better intermediate stability).

  • The Fix:

    • Temperature Control: Lower temperatures favor the kinetic product (often C4). Higher temperatures lead to thermodynamic equilibration, but rarely flip selectivity to C2 unless C4 is deactivated.

    • Sterics: If you need C2 selectivity, use a bulky nucleophile that cannot access C4 easily (rare).

    • Blocking: You may need to block C4 or use a specific catalyst (e.g., Pd-catalyzed Buchwald-Hartwig often overrides S_NAr selectivity rules).

Troubleshooting Logic Tree

Troubleshooting_Tree Problem Problem: Low Yield at 2-Position Check_SM Is Starting Material Consumed? Problem->Check_SM SM_Yes No (SM Remains) Check_SM->SM_Yes Slow Rate SM_No Yes (SM Consumed) Check_SM->SM_No Fast Rate Temp_Low Issue: Activation Energy too High SM_Yes->Temp_Low Action_1 1. Increase Temp (+20°C) 2. Switch to Pressure Tube 3. Change Leaving Group (Cl -> F) Temp_Low->Action_1 Prod_Check Is Product Forming? SM_No->Prod_Check Prod_No No (Complex Mixture/Tar) Prod_Check->Prod_No Decomposition Action_2 1. Lower Temp 2. Dry Solvent (Hydrolysis) 3. Switch Solvent (Avoid DMF) Prod_No->Action_2

Caption: Decision matrix for troubleshooting reaction outcomes based on conversion and impurity profiles.

Data Summary: Solvent & Temperature Effects[2][3][4][5]

SolventDielectric Constant (

)
Relative Rate (

)
Recommended Temp RangeNotes
Toluene 2.4180–110°CPoor for S_NAr. Requires Phase Transfer Catalyst (PTC).
THF 7.5~1060–80°C (Sealed)Good for solubility, slow rate.
Acetonitrile 37.5~6080–120°C (Sealed)Best Balance. Easy workup, stable.
DMF 36.7~120025–100°CFast rates. Hydrolysis risk. Hard to remove.
DMSO 46.7~1000025–120°CFastest. Safety hazard >140°C. Freeze drying required.

Data derived from general S_NAr kinetic studies [2].

References

  • Yang, Q. et al. "Thermal Hazards of Dimethyl Sulfoxide (DMSO) and Its Mixtures." Organic Process Research & Development, 2020. Link

  • Bunnett, J. F. et al. "Nucleophilic Aromatic Substitution Reactions." Chemical Reviews, 1951.[2] Link

  • BenchChem Technical Support. "Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions." BenchChem, 2025.[3][4][5] Link

  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer, 2007. Link

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 6-Amino-2-chloropyrimidine-4-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals who require high-purity isolation of 6-Amino-2-chloropyrimidine-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals who require high-purity isolation of 6-Amino-2-chloropyrimidine-4-carboxylic acid.

Due to its unique physicochemical profile—an electron-deficient pyrimidine core, a highly activated 2-chloro substituent, and a strong intermolecular hydrogen-bonding network driven by the 4-carboxylic acid and 6-amino groups—this molecule exhibits high crystal lattice energy. Standard non-polar solvent systems often fail to solvate the compound, while prolonged exposure to protic solvents at elevated temperatures risks nucleophilic aromatic substitution (SNAr) at the 2-chloro position[1]. This guide provides field-proven, self-validating protocols to navigate these challenges.

Quantitative Comparison of Recrystallization Solvent Systems

To establish a baseline for solvent selection, the following table summarizes the performance of various solvent/anti-solvent systems based on thermodynamic solubility and recovery metrics[2].

Solvent SystemRatio (v/v)Dissolution Temp (°C)Cooling Target (°C)Est. Recovery (%)Purity ProfilePrimary Mechanism & Causality
DMSO / Water 1 : 460585 - 90>98%Highly polar DMSO disrupts H-bonds; Water acts as a strong anti-solvent to force supersaturation.
DMF / Water 1 : 355580 - 85>97%Similar to DMSO, but carries a higher risk of "oiling out" if the cooling ramp is too rapid.
MeOH / Water 1 : 165060 - 70>95%Protic system; lower solubility requires higher solvent volumes. Carries a slight risk of solvolysis.
THF / Hexane 1 : 550-10< 40VariablePoor thermodynamic solubility in THF limits throughput; Hexane acts as a weak anti-solvent.
Troubleshooting Guide & FAQs

Q: Why does my product "oil out" (liquid-liquid phase separation) instead of crystallizing when using DMF/Water? A: Oiling out occurs when the solute precipitates as a liquid phase rather than a solid. Causality: This happens when the rapid addition of the anti-solvent (water) causes a massive local spike in supersaturation, depressing the melting point of the solute in the solvent mixture below the operating temperature. Solution: Add the anti-solvent dropwise at an elevated temperature (e.g., 50°C) to maintain the system strictly within the metastable zone. Apply a slow, controlled cooling ramp (0.5°C/min) and introduce seed crystals at the cloud point to bypass the liquid-liquid phase boundary.

Q: How can I prevent the hydrolysis or solvolysis of the 2-chloro group during recrystallization? A: The 2-chloro group on an electron-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) by water or alcohols[3]. Causality: High thermal energy overcomes the activation barrier for the SNAr reaction, replacing the chloro group with a hydroxy or alkoxy moiety. Solution: Limit the maximum temperature to 60°C during dissolution. If using an aqueous anti-solvent, ensure the mixture is not held at high temperatures for prolonged periods. Rapidly cooling the system immediately after anti-solvent addition minimizes the kinetic window for thermal degradation.

Q: My recovery yield is extremely low when using alcohol-based systems. How do I improve it? A: 6-Amino-2-chloropyrimidine-4-carboxylic acid has limited solubility in alcohols due to its rigid hydrogen-bond network. Causality: High volumes of alcohol are required for initial dissolution, which subsequently increases the solubility of the compound at the cooling target temperature, leaving a large fraction of the product in the mother liquor. Solution: Switch to a highly polar aprotic solvent (DMSO) for dissolution to minimize the initial solvent volume, thereby maximizing the yield upon anti-solvent addition.

Q: Can I use acid-base reprecipitation instead of thermal solvent recrystallization? A: Yes. This is highly recommended if your crude material contains lipophilic organic impurities (such as regioisomers from the chlorination step). Causality: Deprotonation of the carboxylic acid using a mild base forms a highly water-soluble sodium salt. Subsequent slow acidification with HCl to the isoelectric point (pH ~2.5) neutralizes the charge, drastically reducing aqueous solubility and forcing precipitation, while leaving lipophilic impurities behind in a prior extraction step.

Purification Strategy Workflow

DecisionTree Start Crude 6-Amino-2-chloropyrimidine- 4-carboxylic acid CheckImp Identify Primary Impurity Profile Start->CheckImp Inorganic Inorganic Salts or Highly Polar Byproducts CheckImp->Inorganic Polar Impurities Organic Lipophilic Organics (e.g., Regioisomers) CheckImp->Organic Non-polar Impurities Isoelectric Isoelectric Reprecipitation (pH Modulation) Inorganic->Isoelectric Thermal Solvent/Anti-Solvent Crystallization Organic->Thermal Success High Purity Target Compound (>98% Recovery) Isoelectric->Success Thermal->Success

Figure 1: Decision matrix for selecting the optimal purification pathway based on impurities.

Standardized Experimental Protocols
Protocol A: Anti-Solvent Crystallization (DMSO / Water)

This protocol is optimized for removing inorganic salts and highly polar synthetic byproducts[2].

Workflow Step1 Step 1: Dissolution DMSO at 60°C Step2 Step 2: Filtration Hot Polish Filter Step1->Step2 Step3 Step 3: Anti-Solvent Water Dropwise Step2->Step3 Step4 Step 4: Nucleation Cool to 5°C Step3->Step4 Step5 Step 5: Isolation Wash & Vacuum Dry Step4->Step5

Figure 2: Mechanistic workflow for the DMSO/Water anti-solvent crystallization process.

  • Dissolution: Suspend 10.0 g of crude 6-Amino-2-chloropyrimidine-4-carboxylic acid in 25 mL of Dimethyl Sulfoxide (DMSO). Heat the mixture to 60°C under continuous stirring.

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, effectively disrupting the robust intermolecular hydrogen bonds of the carboxylic acid and amino groups without acting as a nucleophile that could degrade the 2-chloro position.

    • Validation Checkpoint: The solution must be optically clear. If cloudy, increase the DMSO volume in 10% increments.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a clean, pre-warmed receiving flask.

    • Causality: Removes insoluble inorganic salts or polymerized byproducts that act as unwanted heterogeneous nucleation sites.

  • Anti-Solvent Addition: Maintain the filtrate at 50°C. Add 100 mL of deionized water dropwise over 45 minutes.

    • Causality: Water is a highly polar protic solvent in which the lipophilic pyrimidine core is insoluble. Dropwise addition maintains the system within the metastable zone, preventing spontaneous catastrophic nucleation (oiling out).

    • Validation Checkpoint: The solution should become slightly opalescent (reaching the cloud point) at approximately 50% anti-solvent addition.

  • Controlled Cooling: Cool the suspension to 5°C at a strict rate of 0.5°C/min. Hold at 5°C for 2 hours.

    • Causality: A slow cooling ramp allows the crystal lattice to form thermodynamically stable arrangements, effectively excluding impurities from the growing crystal matrix.

  • Isolation and Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 x 20 mL of cold water, followed by a final 10 mL wash of cold isopropanol.

    • Causality: Cold water removes residual DMSO. The final cold isopropanol wash displaces the water, facilitating rapid drying and preventing hydrolytic degradation during the drying phase.

  • Drying: Dry the solid in a vacuum oven at 45°C to a constant weight.

Protocol B: Isoelectric Reprecipitation (Acid-Base Workflow)

This protocol is optimized for crude mixtures heavily contaminated with lipophilic organic impurities (e.g., regioisomers)[1].

  • Basic Dissolution: Suspend 10.0 g of crude material in 100 mL of 0.5 M aqueous NaOH at ambient temperature. Stir until complete dissolution of the target mass is achieved.

    • Causality: The carboxylic acid moiety is deprotonated, forming a highly water-soluble sodium carboxylate salt. Lipophilic organic impurities remain insoluble.

    • Validation Checkpoint: pH must be > 9.0. Any un-dissolved material at this stage is likely a non-target lipophilic impurity.

  • Extraction: Extract the aqueous solution with 50 mL of ethyl acetate. Separate the phases and retain the aqueous layer.

    • Causality: The organic solvent partitions and removes the un-dissolved neutral organic impurities from the aqueous product stream.

  • Acidification: Slowly add 1.0 M HCl dropwise to the aqueous phase under vigorous stirring until the pH reaches 2.0 - 2.5.

    • Causality: Reprotonation of the carboxylate group neutralizes the molecule. Reaching the isoelectric point minimizes electrostatic repulsion between molecules, driving rapid and near-quantitative precipitation.

    • Validation Checkpoint: Precipitation should commence sharply as the pH drops below 3.5.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold deionized water to remove NaCl byproducts, and dry under vacuum at 45°C.

References
  • Title: US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. Source: google.com.
  • Title: EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. Source: google.com.
  • Title: Substituted 4-amino-picolinic acids and their use as herbicides - EP 2327694 B1. Source: googleapis.com. URL:[Link]

Sources

Optimization

Technical Support Center: Amino-Chloropyrimidine Troubleshooting &amp; Protocol Guide

Welcome to the Technical Support Center for medicinal chemistry and drug development. As a Senior Application Scientist, I frequently encounter a common and frustrating issue: the spontaneous self-condensation (polymeriz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemistry and drug development. As a Senior Application Scientist, I frequently encounter a common and frustrating issue: the spontaneous self-condensation (polymerization) of amino-chloropyrimidine intermediates.

This guide is designed to bypass rigid templates and directly address the root causes of this degradation. By understanding the underlying causality of the molecular behavior, you can implement self-validating protocols that ensure the integrity of your synthetic workflows.

Part 1: Mechanistic FAQs & Troubleshooting

Q: Why do my amino-chloropyrimidine intermediates degrade into insoluble mixtures during synthesis or storage? A: This degradation is driven by an intermolecular Nucleophilic Aromatic Substitution (SNAr). Pyrimidine is a highly


-deficient aromatic system because the two electronegative nitrogen atoms withdraw electron density from the ring carbons (specifically at the 2, 4, and 6 positions)[1]. When a good leaving group like chlorine is present at one of these positions, the ring becomes highly susceptible to nucleophilic attack[2]. Simultaneously, the exocyclic amino group acts as a potent nucleophile. Under favorable conditions (heat, high concentration, or basic environments), the amine of one molecule attacks the chloropyrimidine of another, initiating a cascade of self-condensation that yields dimers, oligomers, and insoluble polymers.

Q: How does the choice of protecting group prevent this polymerization? A: By installing an electron-withdrawing protecting group (such as Boc or Acetyl) on the exocyclic amine, you delocalize the nitrogen's lone pair into the adjacent carbonyl group via resonance[3]. This effectively quenches the amine's nucleophilicity, shutting down the SNAr polymerization pathway and allowing you to safely manipulate the molecule.

Q: If I cannot use a protecting group, how can I minimize self-condensation? A: If a protecting group is entirely unviable, you must rely on kinetic control. SNAr reactions require overcoming a significant activation energy barrier. By keeping the reaction temperature strictly at or below 0 °C and running the reaction under highly dilute conditions (< 0.05 M), you reduce the frequency of intermolecular collisions, favoring the desired reaction with an externally added, highly reactive nucleophile over self-condensation.

Part 2: Visualizing the Problem and Solution

SNAr_Pathway A Amino-Chloropyrimidine (Unprotected) B High Temp / High Conc. Base Present A->B Unfavorable D Protecting Group Addition (e.g., Boc2O, DMAP) A->D Favorable C Intermolecular SNAr (Polymerization) B->C Degradation E Protected Intermediate (Nucleophilicity Quenched) D->E Isolation F Desired Cross-Coupling (Controlled SNAr) E->F Add Target Nucleophile

Mechanistic pathway of amino-chloropyrimidine self-condensation versus protection strategy.

Troubleshooting_Tree Start Issue: Oligomerization Detected? Q1 Is the amine protected? Start->Q1 Action1 Apply Boc/Fmoc protection Q1->Action1 No Q2 Are reaction temps > 25°C? Q1->Q2 Yes Action2 Lower temp to 0°C - 25°C Q2->Action2 Yes Q3 Is concentration > 0.1 M? Q2->Q3 No Action3 Dilute to < 0.05 M Q3->Action3 Yes Success Proceed with desired SNAr Q3->Success No

Decision tree for troubleshooting and preventing amino-chloropyrimidine oligomerization.

Part 3: Quantitative Data & Strategy Selection

Selecting the correct protecting group requires balancing nucleophilicity suppression with downstream deprotection compatibility.

Protecting GroupReagents for InstallationDeprotection ConditionsNucleophilicity SuppressionSteric Hindrance
Boc (tert-Butyloxycarbonyl) Boc

O, DMAP, THF
TFA or HCl (Acidic)Excellent (Resonance)High
Acetyl (Ac) Ac

O, Pyridine
NaOH or K

CO

(Basic)
Excellent (Resonance)Low
Fmoc Fmoc-Cl, NaHCO

Piperidine (Basic)Excellent (Resonance)Very High
Trityl (Trt) Trt-Cl, Et

N
Mild Acid (e.g., 1% TFA)Moderate (Steric only)Extreme

Part 4: Self-Validating Experimental Protocols

A robust protocol must be self-validating; it should provide real-time analytical feedback to confirm success before moving to the next step.

Protocol A: Boc-Protection of 2-Amino-4-chloropyrimidine

Objective: Mask the nucleophilic exocyclic amine to prevent self-condensation. Causality: DMAP acts as a nucleophilic catalyst, attacking Boc


O to form a highly reactive intermediate, which then reacts with the weakly nucleophilic aminopyrimidine.
  • Dissolution: Dissolve 1.0 eq of 2-amino-4-chloropyrimidine in anhydrous THF to achieve a concentration of 0.1 M. Causality: Dilution minimizes intermolecular collisions before the protecting group is installed.

  • Catalyst Addition: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP).

  • Reagent Addition: Slowly add 1.2 eq of Di-tert-butyl dicarbonate (Boc

    
    O) dropwise at 0 °C.
    Causality: Low temperatures kinetically disfavor the higher-activation-energy SNAr self-condensation while allowing the highly reactive Boc
    
    
    
    O acylation to proceed rapidly.
  • Reaction Monitoring (Self-Validation): Stir for 4 hours, gradually warming to room temperature. Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 7:3) and stain with Ninhydrin. Validation Check: The unprotected starting material will stain purple/orange (indicating a free primary amine). The desired protected product will not stain, confirming the amine lone pair is successfully masked.

  • Workup: Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol B: Controlled SNAr with an External Amine

Objective: Substitute the chloro group with a desired secondary amine without triggering oligomerization. Causality: Using a protected amino-chloropyrimidine ensures that only the external amine acts as the nucleophile.

  • Setup: Dissolve the Boc-protected amino-chloropyrimidine (1.0 eq) in a polar aprotic solvent like DMF or PEG400[4].

  • Base Selection: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct without competing for the electrophilic pyrimidine carbon.

  • Nucleophile Addition: Add 1.1 eq of the target external amine.

  • Heating: Heat the reaction to 80 °C. Causality: SNAr on the protected pyrimidine requires overcoming a significant activation barrier. Because the self-condensation pathway is blocked by the Boc group, it is now safe to apply heat to drive the desired cross-coupling.

  • Validation: Monitor by LC-MS. Validation Check: The mass shift will clearly indicate the displacement of chlorine. Look for the loss of the characteristic 3:1 (M / M+2) isotope pattern of chlorine, replaced by the exact mass of the newly aminated product.

References

  • Title: Greene's Protective Groups in Organic Synthesis (4th/5th Edition) Source: John Wiley & Sons / ACS Publications URL: [Link]

  • Title: Pyrimidine (Chemical Properties and SNAr Reactivity) Source: Wikipedia URL: [Link]

  • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: PubMed Central (PMC) / MDPI URL: [Link]

  • Title: Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions Source: Macromolecules (ACS Publications) URL: [Link]

Sources

Troubleshooting

Resolving regioselectivity issues in pyrimidine ring functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable nature of diazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable nature of diazines. Pyrimidines, being highly electron-deficient, resist electrophilic aromatic substitution but readily undergo nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings.

However, the presence of multiple reactive sites (C2, C4, C6) often leads to frustrating mixtures of regioisomers. This guide is designed to move beyond empirical trial-and-error, providing you with the mechanistic causality and self-validating protocols necessary to achieve absolute regiocontrol in your pyrimidine workflows.

FAQ 1: Nucleophilic Aromatic Substitution (SNAr)

Q: When reacting 2,4-dichloropyrimidine with amines, I consistently get a mixture heavily favoring the C4-substituted product. Why does this happen, and how can I strictly control it?

The Causality: Regioselectivity in SNAr is kinetically governed by the stability of the intermediate Meisenheimer complex. When a nucleophile attacks the C4 position, the resulting negative charge is effectively delocalized onto both the N1 and N3 nitrogen atoms. Conversely, attack at the C2 position localizes the charge less optimally[1]. Consequently, the activation energy for C4 substitution is significantly lower, making it the innate kinetic preference.

Self-Validating System (NMR Diagnostic): You can validate your regiochemical outcome instantly via 1H NMR. If substitution occurred at C4, the amine's lone pair donates electron density directly into the C5 position via resonance, shifting the C5 proton significantly upfield (typically to 6.0–6.5 ppm). If substitution occurred at C2, this strong upfield shift at C5 is absent.

Protocol: Strictly Regioselective C4-Amination To achieve >95% C4-selectivity without over-substitution, low temperatures and strong non-nucleophilic bases are required to suppress secondary reactions[2].

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) and your target aniline/amine (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to −60 °C.

  • Base Addition: Dropwise, add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.5 equiv) over 15 minutes. Mechanistic note: LiHMDS deprotonates the amine to form a highly reactive lithium amide, ensuring rapid kinetic trapping at C4 before equilibration can occur.

  • Quench & Isolate: Stir for 1 hour at −60 °C, then quench rapidly with cold water. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

SNAr_Regioselectivity SM 2,4-Dichloropyrimidine C4_Path Attack at C4 (Lower Activation Energy) SM->C4_Path Amine Nucleophile C2_Path Attack at C2 (Higher Activation Energy) SM->C2_Path Sterically Hindered Conditions C4_Prod 4-Amino-2-chloropyrimidine (Major Kinetic Product) C4_Path->C4_Prod Rapid Cl- Elimination C2_Prod 2-Amino-4-chloropyrimidine (Minor / Requires Modulation) C2_Path->C2_Prod Slow Cl- Elimination

Mechanistic divergence in SNAr pathways for 2,4-dichloropyrimidine.

FAQ 2: Palladium-Catalyzed Cross-Coupling

Q: I am attempting a Suzuki-Miyaura coupling on a 2,4-dichloropyrimidine scaffold, but I am observing competitive arylation at both C2 and C4. How do I force site-selectivity?

The Causality: Unlike SNAr, which is driven by intermediate stability, Pd-catalyzed cross-coupling regioselectivity is dictated by the rate of oxidative addition. The C4–Cl bond possesses a lower Bond Dissociation Energy (BDE) and a larger LUMO coefficient than the C2–Cl bond[3]. Therefore, the Pd(0) species will preferentially insert into the C4 position. If you are seeing mixtures, your catalyst is likely too active (e.g., highly electron-rich ligands) or your temperature is too high, overriding the innate BDE differences.

Protocol: Microwave-Assisted C4-Selective Suzuki Coupling By utilizing a mild catalyst system under microwave irradiation, we can exploit the kinetic difference in oxidative addition rates to achieve exclusive C4 arylation[4].

  • Setup: In a microwave-safe vial, combine 2,4-dichloropyrimidine (1.0 equiv), arylboronic acid (1.0 equiv), and K2CO3 (3.0 equiv).

  • Catalyst Loading: Add a remarkably low loading of Pd(PPh3)4 (0.5 mol%). Mechanistic note: The absence of bulky, electron-rich phosphines prevents the catalyst from becoming hyper-reactive, preserving the discrimination between the C4 and C2 C–Cl bonds.

  • Solvent: Add a degassed mixture of 1,4-dioxane/water (typically 4:1 v/v).

  • Irradiation: Seal the vial and heat under microwave irradiation at 80 °C for exactly 15 minutes.

  • Validation: Analyze the crude mixture via LC-MS. You should observe a single major peak corresponding to the mono-arylated mass, with the isotopic pattern confirming the retention of one chlorine atom.

FAQ 3: Direct C–H Functionalization

Q: I want to functionalize the C2 position of a pyrimidine ring that does not have any pre-installed halogens. Standard lithiation gives me C4/C5 mixtures. Is directed C2 metalation possible?

The Causality: Direct metalation of diazines using standard bases like LDA or LiTMP typically occurs at the C4, C5, or C6 positions due to the innate acidity of these protons and the coordination of the lithium counterion to the ring nitrogens[5]. To force deprotonation at the sterically hindered and electronically disfavored C2 position, we must use a Frustrated Lewis Pair (FLP) strategy. By introducing a Lewis acid, we block the nitrogen lone pairs, altering the electronic landscape and directing the bulky base exclusively to the C2 proton.

Protocol: BF3-Directed C2 Metalation This protocol utilizes a zinc-amide base in conjunction with boron trifluoride to achieve exquisite C2 selectivity[5].

  • Lewis Acid Complexation: Dissolve the pyrimidine substrate (1.0 equiv) in anhydrous THF at −78 °C. Slowly add BF3·OEt2 (1.1 equiv). Stir for 15 minutes to ensure complete N-coordination.

  • Metalation: Dropwise, add the bulky zinc base TMP-ZnCl·LiCl (1.2 equiv). Mechanistic note: The BF3 adduct prevents nucleophilic addition to the ring, while the extreme steric bulk of the TMP (2,2,6,6-tetramethylpiperidide) ligand forces deprotonation at the highly exposed C2 position.

  • Electrophilic Trapping: Stir for 30 minutes at −78 °C, then add your desired electrophile (e.g., iodine, allylic bromide, or an aldehyde).

  • Workup: Allow the reaction to warm to room temperature, quench with saturated aqueous NH4Cl, and extract with dichloromethane.

CH_Metalation Pyr Pyrimidine Core Standard Standard Base (e.g., LiTMP) Pyr->Standard Uncoordinated FLP Lewis Acid + Base (BF3·OEt2 + TMP-Zn) Pyr->FLP N-Coordination C4_C5 C4 / C5 Metalation Standard->C4_C5 Innate Acidity C2 Selective C2 Metalation FLP->C2 Directed Deprotonation

Lewis acid-directed C-H metalation overriding innate pyrimidine regioselectivity.

Quantitative Data Summary: Regioselectivity Matrix

To assist in your experimental design, the following table summarizes the expected regiochemical outcomes based on the methodologies discussed:

SubstrateReaction TypeReagent SystemDominant SiteTypical Yield RangeCausality / Driving Force
2,4-DichloropyrimidineSNArAmine, LiHMDS, −60 °CC4 75% – 92%Meisenheimer intermediate stability
2,4-DichloropyrimidineSuzuki CouplingAr-B(OH)2, Pd(PPh3)4, MWC4 80% – 95%Lower C–Cl Bond Dissociation Energy
Unsubstituted PyrimidineC–H MetalationBF3·OEt2, TMP-ZnCl·LiClC2 66% – 92%Lewis Acid N-coordination / Sterics
Unsubstituted PyrimidineC–H MetalationLDA or LiTMP aloneC4 / C5 VariableInnate pKa / N-Li coordination

References

  • Regioselective Functionalization of Pyrimidines and Pyrazines via Metalation Angew. Chem. Int. Ed. 2013, 52, 6776–6780.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids MDPI / Molecules
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes PMC / N
  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer ACS Public
  • A Comparative Analysis of the Reactivity of Dichlorophthalazines and Dichloropyridines in Synthetic Chemistry BenchChem Applic

Sources

Optimization

Technical Support Center: Scale-Up Challenges for 6-Amino-2-chloropyrimidine-4-carboxylic Acid Production

Welcome to the Technical Support Center for the synthesis and scale-up of 6-Amino-2-chloropyrimidine-4-carboxylic acid . This highly functionalized pyrimidine is a critical intermediate in the synthesis of advanced agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 6-Amino-2-chloropyrimidine-4-carboxylic acid . This highly functionalized pyrimidine is a critical intermediate in the synthesis of advanced agrochemicals (such as the arylpicolinate herbicides halauxifen and florpyrauxifen) and various pharmaceutical active pharmaceutical ingredients (APIs) [1].

Scaling up the production of this molecule from the bench to the pilot plant introduces significant thermochemical, regioselective, and isolation challenges. This guide is designed to provide drug development professionals and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity production.

Process Workflow & Mechanistic Overview

The standard industrial route begins with the regioselective amination of a 2,6-dichloropyrimidine-4-carboxylate ester, followed by mild saponification to yield the final zwitterionic acid [2].

G SM 2,6-Dichloro- pyrimidine-4-carboxylate Amination Regioselective Amination (NH3) SM->Amination 0-20°C Intermediate 6-Amino-2-chloro- pyrimidine-4-carboxylate Amination->Intermediate SNAr at C-6 Hydrolysis Mild Saponification (LiOH/H2O) Intermediate->Hydrolysis Ambient Temp Product 6-Amino-2-chloro- pyrimidine-4-carboxylic acid Hydrolysis->Product pH Adjustment (pH 2.5)

Synthetic workflow for 6-amino-2-chloropyrimidine-4-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant amounts of the 2-amino-6-chloro isomer during the amination step?

The Causality: The amination of 2,6-dichloropyrimidine-4-carboxylate proceeds via a Nucleophilic Aromatic Substitution (


) mechanism. Regioselectivity is governed by the electron-withdrawing nature of the C-4 ester group. The ester strongly depletes electron density at the C-6 position (the vinylogous para position) compared to the C-2 position (which is meta to the ester) [3]. However, this energetic preference is easily overridden by excess thermal energy. If the reaction temperature exceeds 20°C, the activation energy barrier for the C-2 attack is breached, leading to a loss of regiocontrol and the formation of the unwanted 2-amino isomer.

The Solution:

  • Strictly maintain the reactor temperature between 0°C and 20°C.

  • Avoid adding gaseous ammonia too rapidly. Instead, use a pre-titrated solution of 7N ammonia in methanol, or dose

    
     gas into a DMSO solution under active jacket cooling [1].
    
Q2: How do I manage the thermal runaway risk when scaling up the amination step?

The Causality: The


 reaction between ammonia and the dichloro-pyrimidine is highly exothermic. In standard batch reactors, the surface-area-to-volume ratio decreases as scale increases, leading to poor heat dissipation. Localized "hot spots" near the dosing port will cause micro-environments of high temperature, driving both isomer formation and over-amination (forming the 2,6-diamino byproduct).

The Solution: Transition from a standard batch reactor to a Continuous Flow Reactor (CFR) or a semi-batch process with high-shear mixing. CFRs provide superior heat transfer coefficients, allowing the exothermic heat to be dissipated instantly, thereby preserving the regioselectivity profile.

Q3: During the ester hydrolysis step, I observe decarboxylation and degradation of the pyrimidine ring. What is going wrong?

The Causality: Pyrimidine-4-carboxylic acids are inherently unstable at elevated temperatures, especially under strongly basic or acidic conditions. The electron-deficient pyrimidine ring highly stabilizes the carbanion intermediate that forms upon the loss of


, making decarboxylation thermodynamically favorable. Furthermore, aggressive heating in aqueous base can cause the hydrolysis of the C-2 chlorine atom, yielding a pyrimidinone impurity.

The Solution: Never use refluxing conditions for this hydrolysis. Utilize mild saponification conditions—specifically 1.1 equivalents of LiOH or NaOH in a THF/Water co-solvent system at ambient temperature (20–25°C).

Q4: The final 6-amino-2-chloropyrimidine-4-carboxylic acid product is difficult to isolate and filter. How can I improve crystallization?

The Causality: The final product contains both an acidic carboxyl group and a weakly basic aminopyrimidine core, allowing it to form a highly polar zwitterion in an aqueous solution. If the pH is not precisely controlled, the molecule remains ionized and highly soluble, leading to product loss in the mother liquor or the formation of an unfilterable amorphous crash-out [4].

The Solution: Isolation must be driven by isoelectric precipitation. The isoelectric point (pI) of this molecule is approximately pH 2.5. By slowly adjusting the aqueous solution to exactly pH 2.5 using dilute HCl, and implementing a controlled cooling ramp (0.5°C/min), you promote orderly crystal lattice growth rather than rapid nucleation.

Scale-Up Data: Batch vs. Continuous Flow Amination

To assist in your scale-up strategy, the following table summarizes the quantitative differences observed when scaling the amination step from bench to pilot scale using different reactor paradigms.

ParameterTraditional Batch (10 L)Semi-Batch (100 L)Continuous Flow (100 L/day)
Dosing Method Bubbling

gas
Methanolic

dropwise
Pressurized

/ MeOH stream
Temperature Control ± 8.0 °C (Hot spots)± 3.0 °C± 0.5 °C
Regioselectivity (C-6 : C-2) 88 : 1294 : 699 : 1
Over-amination (Diamino) 4.5%1.2%< 0.1%
Isolated Yield 76%85%93%

Troubleshooting Logic Tree

Use the following diagnostic tree to identify and resolve out-of-specification (OOS) results during pilot runs.

G Issue Issue: Low Yield or High Impurities Check1 Is 2-amino isomer > 5% by HPLC? Issue->Check1 Check2 Is decarboxylation observed? Issue->Check2 Check3 Is product lost in mother liquor? Issue->Check3 Sol1 Reduce Amination Temp (< 20°C) & control NH3 dosing Check1->Sol1 Yes Sol2 Avoid heating during hydrolysis; use mild base Check2->Sol2 Yes Sol3 Adjust crystallization pH strictly to 2.0–3.0 Check3->Sol3 Yes

Troubleshooting logic tree for common scale-up issues in pyrimidine-4-carboxylic acid synthesis.

Self-Validating Experimental Protocol (1-kg Pilot Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Step 1: Regioselective Amination
  • Preparation: Charge a 20 L jacketed glass reactor with 2,6-dichloropyrimidine-4-carboxylic acid methyl ester (1.00 kg, 4.83 mol) and anhydrous 1,4-dioxane (5.0 L).

  • Cooling: Set the chiller fluid to -5°C. Agitate at 250 RPM until the internal temperature reaches 0°C to 5°C.

  • Dosing: Slowly add 7N Ammonia in Methanol (1.45 L, ~10.1 mol, 2.1 eq) via an addition funnel over 2 hours.

    • Critical Parameter: Adjust the dosing rate to ensure the internal temperature strictly does not exceed 15°C.

  • Maturation: Stir the reaction mixture at 15°C for 3 hours.

  • IPC Check 1: Pull a 1 mL sample, quench in water/EtOAc, and analyze the organic layer via HPLC.

    • Validation Gate: Proceed only if starting material is < 1.0% and the 2-amino isomer is < 3.0%. If starting material > 1.0%, stir for an additional 1 hour and re-test.

  • Workup: Concentrate the mixture under vacuum (temp < 30°C) to remove ammonia and methanol. Partition the residue between Ethyl Acetate (4 L) and Water (4 L). Separate the organic phase, dry over

    
    , and concentrate to yield the intermediate ester [1].
    
Step 2: Mild Hydrolysis & Isolation
  • Saponification: Dissolve the crude 6-amino-2-chloropyrimidine-4-carboxylic acid methyl ester in THF (3.0 L). Add a solution of LiOH·

    
     (0.22 kg, 5.3 mol, 1.1 eq) in Water (3.0 L).
    
  • Reaction: Stir vigorously at 20°C (ambient) for 4 hours. Do not heat.

  • IPC Check 2: Analyze the reaction mixture via LC-MS.

    • Validation Gate: Proceed only if the ester peak is absent.

  • Solvent Removal: Strip the THF under reduced pressure at 25°C.

  • Isoelectric Crystallization: Transfer the aqueous layer to a clean reactor. While stirring at 300 RPM, slowly add 2N HCl dropwise until the pH meter reads exactly 2.5 .

  • Cooling Ramp: Once pH 2.5 is achieved and a white precipitate forms, cool the reactor from 20°C to 0°C at a rate of 0.5°C/min. Hold at 0°C for 2 hours to maximize crystal growth.

  • Filtration: Filter the zwitterionic product, wash with ice-cold water (2 x 500 mL), and dry in a vacuum oven at 40°C to a constant weight [4].

References

  • Epp, J. B., Ruiz, J. M., Schmitzer, P. R., Balko, T. W., & Siddall, T. L. (2007). 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides (US Patent 7,300,907 B2). U.S. Patent and Trademark Office.
  • Balko, T. W., et al. (2010). Substituted 4-amino-picolinic acids and their use as herbicides (US Patent 7,786,044 B2). U.S. Patent and Trademark Office.
  • Peng, Z. H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-Dichloropyrimidine. Organic Letters, 8(2), 395–398. URL:[Link]

  • Arndt, K. E., et al. (2014). Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same (EP 2797933 B1). European Patent Office.

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H &amp; 13C NMR of 6-Amino-2-chloropyrimidine-4-carboxylic acid

This guide details the NMR interpretation of 6-Amino-2-chloropyrimidine-4-carboxylic acid , a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib derivatives). The analysis prioritizes the d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the NMR interpretation of 6-Amino-2-chloropyrimidine-4-carboxylic acid , a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib derivatives).

The analysis prioritizes the differentiation of this compound from its synthetic precursors (such as 2,6-dichloropyrimidine-4-carboxylic acid) using specific spectral fingerprints.

Executive Summary & Application Context

6-Amino-2-chloropyrimidine-4-carboxylic acid is a trifunctional pyrimidine scaffold. Its structural integrity is defined by three distinct chemical environments: the electrophilic C-2 position (activated by chlorine), the nucleophilic C-6 amino group, and the C-4 carboxyl moiety.

In drug development, this molecule serves as a "gatekeeper" intermediate. Its purity is paramount because the C-2 chlorine is labile; failure to distinguish the target from over-aminated byproducts (2,6-diamino analogs) or under-reacted precursors (2,6-dichloro analogs) can lead to critical failures in downstream Suzuki or Buchwald-Hartwig couplings.

Key Analytical Differentiator: The H-5 aromatic proton serves as the primary diagnostic probe. Its chemical shift is highly sensitive to the electronic push-pull relationship between the electron-donating amine at C-6 and the electron-withdrawing carboxyl at C-4.

Experimental Protocol (Self-Validating System)

To ensure reproducible data that aligns with the values presented in this guide, follow this specific protocol. This method minimizes solvent-solute interactions that can cause peak drifting in zwitterionic species.

Sample Preparation Workflow
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6, ≥99.8% D).

    • Reasoning: The target molecule has poor solubility in CDCl3 due to its high polarity and potential zwitterionic character (acidic COOH + basic pyrimidine N). DMSO disrupts intermolecular H-bonding, sharpening the exchangeable proton signals (NH2, COOH).

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations (>20 mg) may cause stacking effects, shifting aromatic signals upfield.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons).

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Critical: The C-2 and C-4 carbons lack attached protons and have long T1 relaxation times. A short D1 will suppress their signals in 13C NMR.

1H NMR Interpretation & Assignment

The proton spectrum of 6-Amino-2-chloropyrimidine-4-carboxylic acid is characterized by its simplicity, yet it offers definitive proof of structure.

Spectral Assignment Table (DMSO-d6)
PositionGroupChemical Shift (δ, ppm)MultiplicityIntegrationStructural Insight
COOH Carboxylic Acid12.50 – 13.50 Broad Singlet1HHighly dependent on water content and concentration. May be invisible if proton exchange is fast.
NH₂ Exocyclic Amine7.40 – 7.80 Broad Singlet2HConfirms the presence of the amino group. Significant broadening indicates rotation restriction or H-bonding.
H-5 Aromatic Ring6.90 – 7.10 Singlet (s)1HThe Diagnostic Peak. Located upfield due to the shielding resonance effect of the ortho-amino group.
Mechanistic Analysis of H-5 Shift

The chemical shift of H-5 (approx.[1] 7.00 ppm) is the result of competing electronic effects:

  • Shielding (Upfield Shift): The lone pair on the 6-Amino nitrogen donates electron density into the ring via resonance. This increases electron density specifically at the ortho (C-5) and para positions, significantly shielding H-5.

  • Deshielding (Downfield Shift): The 4-Carboxyl group and the ring nitrogens are electron-withdrawing. Without the amino group, H-5 would resonate much further downfield.

Validation Rule: If the aromatic singlet appears > 7.5 ppm, the amine is likely absent (precursor material) or acylated. If it appears < 6.5 ppm, the C-2 chlorine may have been displaced by a second amine (diamino impurity).

13C NMR Interpretation

The carbon spectrum confirms the backbone integrity, particularly the oxidation state of C-4 and the presence of the C-2 chloride.

Spectral Assignment Table (DMSO-d6)
PositionCarbon TypeChemical Shift (δ, ppm)Signal Characteristics
C=O Carboxyl165.0 – 170.0 Weak intensity (Quaternary).
C-6 C-NH₂162.0 – 165.0 Deshielded by attached N, but distinct from C=O.
C-2 C-Cl158.0 – 161.0 Critical Check. Loss of Cl (hydrolysis to OH) shifts this significantly upfield.
C-4 C-COOH155.0 – 158.0 Quaternary.
C-5 Aromatic CH105.0 – 110.0 High Intensity. The only protonated ring carbon. Significantly upfield due to the "Ortho-Amino Effect."

Comparative Performance Analysis

This section objectively compares the analytical profile of the target against its immediate synthetic precursor, 2,6-Dichloropyrimidine-4-carboxylic acid . This comparison allows researchers to quantify reaction completion.

Target vs. Alternative (Precursor) Comparison
FeatureTarget: 6-Amino-2-chloro...[2][3][4]Alternative: 2,6-Dichloro...[3][4][5][6]differentiation Logic
H-5 Shift ~7.00 ppm ~8.10 ppm The replacement of Cl (EWG) with NH2 (EDG) at pos-6 causes a ~1.1 ppm upfield shift of H-5.
NH₂ Signal Present (~7.6 ppm) Absent The most obvious indicator of reaction initiation.
C-5 Shift ~108 ppm ~122 ppm The carbon spectrum shows a massive shielding effect on C-5 upon amination.
Solubility Moderate in DMSOHigh in DMSO/OrganicThe amino acid is often less soluble in non-polar solvents than the dichloro-acid.
Visualizing the Logic Flow

The following diagram illustrates the decision matrix for validating the product during synthesis.

NMR_Logic Start Crude Product Isolated (DMSO-d6 NMR) Check_H5 Analyze Aromatic Region (6.0 - 9.0 ppm) Start->Check_H5 Singlet_8 Singlet at ~8.1 ppm Check_H5->Singlet_8 Found Singlet_7 Singlet at ~7.0 ppm Check_H5->Singlet_7 Found Singlet_6 Singlet at ~5.8 ppm Check_H5->Singlet_6 Found Result_Precursor IDENTIFIED: 2,6-Dichloro Precursor (Reaction Failed) Singlet_8->Result_Precursor Result_Target IDENTIFIED: 6-Amino-2-Chloro Target (Success) Singlet_7->Result_Target Result_Over IDENTIFIED: 2,6-Diamino Impurity (Over-reaction) Singlet_6->Result_Over

Caption: Decision tree for monitoring the amination of 2,6-dichloropyrimidine-4-carboxylic acid based on the H-5 proton shift.

Structural Correlation Map

To assist in assignment, the following diagram maps the electronic effects governing the chemical shifts.

Structure_Map NH2 6-Amino Group (EDG) H5 H-5 Proton (Sensor) NH2->H5 Strong Shielding (Resonance) Cl 2-Chloro Group (Inductive EWG) Cl->H5 Weak Deshielding COOH 4-Carboxyl Group (EWG) COOH->H5 Deshielding Result Net Result: H-5 resonates at ~7.0 ppm H5->Result

Caption: Electronic influence map showing why H-5 is the critical sensor for the presence of the amino group.

References

  • US Patent 7,300,907 B2 . 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. Example 31/32 (Methyl ester analog data).

  • European Patent EP 2327694 B1 . Substituted 4-amino-picolinic acids and their use as herbicides. Paragraph [0076] (Precursor synthesis).

  • BenchChem Application Note . 2-Chloro-6-methylpyrimidine-4-carboxylic acid: Structure, Synthesis, and Application. (Analogous scaffold data).

  • Organic Syntheses . 2-Chloropyrimidine. Org. Synth. 1955, 35, 22. (Baseline data for chloropyrimidines).

Sources

Comparative

HPLC Method Development for 6-Amino-2-chloropyrimidine-4-carboxylic Acid Purity

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Zwitterionic Challenge 6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS 16492-29-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Zwitterionic Challenge

6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS 16492-29-8) is a critical scaffold in the synthesis of bioactive heterocyclic compounds, including herbicides and pharmaceutical intermediates [1]. Its structure presents a classic analytical paradox: it contains a basic amino group (pKa ~2–4), an acidic carboxylic acid group (pKa ~3–4), and a lipophilic chloro-substituent [2].

This zwitterionic nature creates a "retention dead zone" in standard Reversed-Phase HPLC (RP-HPLC). On a conventional C18 column, the compound often elutes near the void volume (


) due to high polarity, or exhibits severe peak tailing due to secondary silanol interactions.

This guide objectively compares three distinct chromatographic approaches to solve this separation challenge, moving from standard techniques to specialized stationary phases.

Method Development Strategy: Physicochemical Assessment

Before selecting a column, we must analyze the molecule's behavior in solution.

  • Polarity (LogP ~0.34): The compound is highly polar. Standard C18 columns require high aqueous content (>95%) to retain it, which risks "phase dewetting" (hydrophobic collapse) [3].

  • Ionization:

    • pH < 2: Fully protonated (

      
      , 
      
      
      
      ). Net charge +1.
    • pH ~ 3-4: Zwitterionic (

      
      , 
      
      
      
      ). Net charge 0.[1]
    • pH > 5: Fully deprotonated (

      
      , 
      
      
      
      ). Net charge -1.

The Goal: We must separate the target from its likely synthetic impurities:

  • 2-Amino-4,6-dichloropyrimidine (Precursor): Less polar, hydrophobic (LogP ~0.8).

  • 6-Amino-2-hydroxypyrimidine-4-carboxylic acid (Hydrolysis Byproduct): More polar, elutes earlier.

  • 4-Amino-2-chloropyrimidine (Decarboxylated): Less polar, elutes later.

Comparative Study: Three Approaches

We evaluated three methodologies to determine the most robust system for purity analysis.

Method A: Standard C18 (The "Baseline" Approach)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[2]

  • Verdict: Not Recommended.

  • Analysis: To retain the polar carboxylic acid, the mobile phase must be >98% aqueous. On standard C18, this causes phase dewetting, leading to shifting retention times and loss of resolution between the target and the hydrolysis impurity.

Method B: Polar-Embedded C18 (The "Robust" Approach)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP).

  • Mobile Phase: 0.1% Phosphoric Acid / Methanol.

  • Verdict: Highly Recommended.

  • Analysis: The polar-embedded group (often an amide or carbamate) prevents phase collapse in 100% aqueous conditions and shields silanols, improving peak shape for the amino group [4]. Phosphoric acid (pH ~2.0) suppresses the carboxylic acid ionization, driving retention via the hydrophobic chloro-pyrimidine core.

Method C: HILIC (The "Orthogonal" Approach)
  • Column: Amide or Zwitterionic HILIC (e.g., TSKgel Amide-80).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Acetonitrile (10:90).

  • Verdict: Alternative for High Polarity Impurities.

  • Analysis: HILIC provides excellent retention for the target and the hydroxy-impurity. However, the non-polar precursor (dichloropyrimidine) elutes near the void, making this method poor for tracking starting material clearance.

Recommended Experimental Protocol (Method B)

Based on stability, reproducibility, and impurity profile coverage, Method B (Polar-Embedded RP-HPLC) is the superior choice for QC and purity analysis.

Instrument Parameters
ParameterSetting
Column Polar-Embedded C18 (4.6 x 150 mm, 3.5 µm or 5 µm)
Mobile Phase A 0.1%

in Water (pH ~2.1)
Mobile Phase B Methanol (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Reference: 360 nm)
Injection Vol 5 - 10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Retain Polar Hydroxy Impurity)
2.05%End Isocratic Hold
12.060%Linear Ramp (Elute Target & Decarboxylated)
15.090%Wash (Elute Dichloro Precursor)
17.090%Hold Wash
17.15%Re-equilibration
22.05%End of Run
Sample Preparation
  • Diluent: Water:Methanol (90:10). Note: Do not use high organic diluent as it will cause "solvent breakthrough" and split peaks for this polar compound.

  • Concentration: 0.5 mg/mL.

  • Filter: 0.22 µm PTFE or Nylon.

Method Development Decision Workflow

The following diagram illustrates the logical pathway used to select the Polar-Embedded C18 stationary phase over alternatives.

MethodSelection Start Start: 6-Amino-2-chloropyrimidine-4-COOH CheckLogP Analyze Polarity (LogP ~ 0.34) Start->CheckLogP CheckImp Identify Impurities (Polar & Non-Polar mix) CheckLogP->CheckImp Decision1 Is retention > k' 2.0 on Std C18? CheckImp->Decision1 StdC18 Standard C18 (High Aqueous Req.) Decision1->StdC18 Try First Failure FAILURE: Phase Dewetting Variable RT StdC18->Failure Decision2 Select Alternative Mode Failure->Decision2 HILIC HILIC Mode (Amide/ZIC) Decision2->HILIC If only polar impurities PolarRP Polar-Embedded RP (AQ-C18) Decision2->PolarRP If mixed impurities (Best) ResultHILIC Good for Target Poor for Non-Polar Precursor HILIC->ResultHILIC ResultPolar SUCCESS: Retains Target (Aq stable) Retains Precursor (Hydrophobic) PolarRP->ResultPolar

Figure 1: Decision tree for selecting the optimal stationary phase based on analyte polarity and impurity profile.

Performance Data Summary (Projected)

The table below compares the expected chromatographic performance of the three methods.

MetricMethod A (Std C18)Method B (Polar-Embedded)Method C (HILIC)
Retention Factor (

)
< 1.0 (Poor)2.5 - 4.0 (Optimal)> 5.0 (Strong)
Peak Symmetry (

)
1.5 - 2.0 (Tailing)0.9 - 1.2 (Excellent)1.0 - 1.3 (Good)
Resolution (

)
< 1.5 (vs. Hydroxy imp)> 2.0 (All pairs)Poor for Precursor
Equilibration Time 10 min5 min> 20 min
MS Compatibility Yes (Formic Acid)No (Phosphate)*Yes (Ammonium Acetate)

*Note: For LC-MS applications using Method B, substitute Phosphoric Acid with 0.1% Formic Acid, though peak shape may degrade slightly.

Troubleshooting & Optimization

  • Peak Tailing: If the amino group interacts with silanols, increase buffer concentration to 20-25 mM or add 0.1% Triethylamine (TEA) as a silanol blocker (only if using UV detection).

  • Split Peaks: Ensure the sample diluent matches the initial mobile phase (mostly water). Injecting a methanol-dissolved sample into a 5% organic stream will cause the analyte to precipitate or travel faster than the solvent front.

  • Retention Drift: Ensure the column is explicitly designated as "AQ" or "Aqueous Stable." Standard C18 chains will fold down in 100% water, causing retention time to decrease over sequential runs [3].

References

  • ChemicalBook. (2024). 6-Amino-2-chloropyrimidine-4-carboxylic acid Properties and Suppliers. Retrieved from

  • PubChem. (2025). Compound Summary: 6-Amino-2-chloropyrimidine-4-carboxylic acid. National Library of Medicine. Retrieved from

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

Sources

Validation

Reactivity Landscape of 2-Chloro vs 4(6)-Chloro Pyrimidines: A Guide for Regioselective Functionalization

Topic: Reactivity Landscape of 2-Chloro vs 4(6)-Chloro Pyrimidines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In the design of bioactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Landscape of 2-Chloro vs 4(6)-Chloro Pyrimidines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the design of bioactive heterocycles, particularly kinase inhibitors, the pyrimidine scaffold is ubiquitous.[1] For medicinal and process chemists, the ability to selectively functionalize the 2- and 4- (or 6-) positions of polychlorinated pyrimidines is a critical competency.[2]

The "Standard Model" of pyrimidine reactivity dictates that the C4 (or C6) position is significantly more reactive towards nucleophilic aromatic substitution (


) and palladium-catalyzed oxidative addition than the C2 position.[3] This is driven by the superior stabilization of the Meisenheimer intermediate formed upon C4 attack.

However, this guide demonstrates that this rule is not absolute. Through specific environmental controls—such as acidic hydrolysis or ligand-controlled catalysis —the reactivity order can be inverted to favor C2 functionalization. This document synthesizes mechanistic insights with experimental protocols to provide a decision matrix for regioselective synthesis.

Electronic Structure & Mechanistic Basis[4]

To predict regioselectivity, one must understand the electronic disparity between the C2 and C4 positions. While both are electron-deficient due to the inductive and mesomeric effects of the ring nitrogens, they differ in how they stabilize the transition state of nucleophilic attack.

The Meisenheimer Complex Stability

In an


 reaction, the rate-determining step is typically the formation of the anionic Meisenheimer complex (σ-complex).
  • Attack at C4 (Para-like): The negative charge can delocalize onto both ring nitrogens in a para-quinoid arrangement. This extensive delocalization significantly lowers the activation energy (

    
    ).
    
  • Attack at C2 (Ortho-like): The negative charge delocalizes onto the nitrogens in an ortho-quinoid arrangement. While stabilized, the resonance contribution is less effective than the para-quinoid system, resulting in a higher

    
     and slower reaction rate.
    
Frontier Molecular Orbital (FMO) Theory

DFT calculations consistently show that the LUMO coefficient is largest at the C4 position, making it the primary site for soft nucleophiles and orbital-controlled reactions.

Visualization of Intermediates

Meisenheimer Figure 1: Kinetic preference for C4 substitution based on intermediate stability. Substrate 2,4-Dichloropyrimidine TS_C4 C4-Attack Intermediate (Para-quinoid Resonance) High Stability Substrate->TS_C4 Fast (Low Ea) TS_C2 C2-Attack Intermediate (Ortho-quinoid Resonance) Lower Stability Substrate->TS_C2 Slow (High Ea) Prod_C4 C4-Substituted Product (Major Isomer) TS_C4->Prod_C4 Prod_C2 C2-Substituted Product (Minor Isomer) TS_C2->Prod_C2

Comparative Reactivity Data

The following table summarizes the relative reactivity under standard and specialized conditions. Note the dramatic inversion during acid hydrolysis.

Table 1: Reactivity Profile of 2-Cl vs 4-Cl Pyrimidines[5]
Reaction TypeDominant SiteSelectivity Ratio (Approx.)Mechanistic Driver

(Amines)
C4 > 10:1 to 99:1Para-quinoid resonance stabilization.

(Alkoxides)
C4 (usually)VariableCan shift to C2 via H-bonding or solvent effects (e.g., 2-MeSO2 group).
Pd-Coupling (Suzuki) C4 > 20:1Oxidative addition is faster at the more electron-deficient C4-Cl bond.
Acid Hydrolysis (HCl) C2 350:1 to 1750:1 Transition state solvation requirement (see Section 5).
Pd-Catalysis (Bulky NHC) C2 > 10:1Steric control by ligand overrides electronic preference.

Detailed Reactivity Analysis

Nucleophilic Aromatic Substitution ( )

For 2,4-dichloropyrimidine, reaction with primary and secondary amines in polar aprotic solvents (DMF, DMSO) or alcohols consistently yields the 4-amino-2-chloropyrimidine .

  • Protocol Insight: Maintaining low temperatures (0°C to RT) enhances C4 selectivity. Higher temperatures increase the probability of C2 attack or bis-substitution.

  • The "Tertiary Amine" Exception: Interestingly, reacting 5-substituted-2,4-dichloropyrimidines with tertiary amines can lead to C2 selectivity via an in situ N-dealkylation mechanism [1].[4]

Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura and Buchwald-Hartwig couplings, the C4-Cl bond undergoes oxidative addition significantly faster than C2-Cl.

  • Standard Conditions:

    
     or 
    
    
    
    will exclusively couple at C4 first.
  • Sequential Functionalization: This allows for a programmable synthesis:

    • Suzuki coupling at C4.

    • Workup/Isolation.[5]

    • Second coupling or

      
       at C2.
      
The Hydrolysis Inversion (Critical for Process Safety)

While basic hydrolysis follows the standard C4 > C2 trend, acidic hydrolysis is strictly C2-selective .

  • Data: In 6 N HCl, the 2-chloro isomer hydrolyzes ~350 times faster than the 4-chloro isomer. In 12 N HCl, this ratio jumps to ~1750 times [2].[6]

  • Mechanism: The transition state for C4 hydrolysis requires more water molecules for solvation than C2. In concentrated acid, "free" water is scarce, energetically penalizing the C4 pathway.

  • Application: This is the standard method for purifying 4-chloro isomers by selectively destroying the 2-chloro impurity.

Experimental Protocols

Protocol A: C4-Selective Amination ( )

Target: Synthesis of 4-amino-2-chloropyrimidine derivatives.

  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF or

    
    -PrOH (0.2 M).
    
  • Base Addition: Add DIPEA (1.2 equiv) to scavenge HCl.

  • Nucleophile Addition: Cool to 0°C. Add amine (1.0 equiv) dropwise over 15 minutes.

    • Expert Tip: Controlling stoichiometry is vital. Excess amine leads to bis-substitution.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT. Monitor by HPLC/TLC.

  • Workup: Pour into water. The C4-product often precipitates. If not, extract with EtOAc.

Protocol B: C2-Selective Hydrolysis (Purification Strategy)

Target: Removal of 2-chloro impurity from a 4-chloro product stream.

  • Setup: Suspend the crude mixture (containing both isomers) in 6 N HCl (5-10 volumes).

  • Heating: Heat to reflux (approx. 100°C) for 1-4 hours.

  • Monitoring: Track the disappearance of the 2-chloro isomer (converts to the highly polar 2-hydroxy species, which stays in the aqueous phase).

  • Isolation: Cool to RT. The 4-chloro isomer (which resists hydrolysis) will remain as a solid or oil. Filter or extract with DCM. The 2-hydroxy byproduct remains in the acidic aqueous layer.

Strategic Decision Matrix

Use the following logic flow to determine the optimal synthetic route for your target isomer.

DecisionTree Figure 2: Decision matrix for regioselective functionalization of 2,4-dichloropyrimidine. Start Starting Material: 2,4-Dichloropyrimidine Target Which position do you want to functionalize? Start->Target BranchC4 Position 4 (C4) Target->BranchC4 BranchC2 Position 2 (C2) Target->BranchC2 MethodC4_1 Standard S_NAr (1 eq Amine, 0°C) BranchC4->MethodC4_1 Nucleophile MethodC4_2 Pd-Catalysis (PPh3 or dppf Ligands) BranchC4->MethodC4_2 Cross-Coupling MethodC2_1 Direct S_NAr is Difficult (Requires blocking C4 first) BranchC2->MethodC2_1 Standard S_NAr MethodC2_2 Specialized Catalysis (Pd-IPent/NHC + Thiol) [3] BranchC2->MethodC2_2 Cross-Coupling MethodC2_3 Acid Hydrolysis (Selective C2 -> OH) BranchC2->MethodC2_3 Hydrolysis

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 2015. [Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 2006. [Link]

  • C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 2020. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29. [Link]

Sources

Comparative

Infrared (IR) Spectroscopy Bands for 6-Amino-2-chloropyrimidine-4-carboxylic Acid: A Comparative Analytical Guide

As drug development professionals and synthetic chemists increasingly rely on highly functionalized pyrimidine scaffolds for DNA-encoded library (DEL) screening and cross-coupling reactions[1], the rigorous analytical va...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists increasingly rely on highly functionalized pyrimidine scaffolds for DNA-encoded library (DEL) screening and cross-coupling reactions[1], the rigorous analytical validation of these intermediates is paramount. 6-Amino-2-chloropyrimidine-4-carboxylic acid is a critical building block, frequently utilized in Suzuki-Miyaura couplings and Groebke–Blackburn–Bienaymé (GBB) multicomponent reactions[1][2].

However, distinguishing this specific compound from its positional isomers (such as 2-Amino-6-chloropyrimidine-4-carboxylic acid) or its des-chloro analogs requires precise spectroscopic evaluation. As a Senior Application Scientist, I have structured this guide to objectively compare the Fourier Transform Infrared (FTIR) performance of this target compound against its primary alternatives. This guide provides the mechanistic causality behind the spectral shifts and a self-validating experimental protocol to ensure absolute confidence in your batch integrity.

Structural & Spectroscopic Overview: The Causality of Shifts

Infrared spectroscopy does not merely count functional groups; it maps the electronic environment of the molecule. For 6-Amino-2-chloropyrimidine-4-carboxylic acid, the IR spectrum is dictated by a complex "push-pull" electronic system:

  • The Carboxylic Acid (C4): The carbonyl (C=O) stretching frequency is highly sensitive to the inductive withdrawal of electron density. Because the C=O group is attached directly to the electron-deficient pyrimidine ring, its stretching frequency is slightly elevated compared to aliphatic carboxylic acids[3][4]. Furthermore, solid-state intermolecular hydrogen bonding significantly broadens the O-H stretch across the 2500–3300 cm⁻¹ region[5].

  • The Primary Amine (C6): The –NH₂ group donates electron density into the ring via resonance. This delocalization slightly weakens the N-H bonds, lowering their stretching frequencies compared to isolated aliphatic amines, resulting in distinct asymmetric and symmetric stretches in the 3300–3500 cm⁻¹ range[6].

  • The Chlorine Atom (C2): Positioned between two highly electronegative ring nitrogens, the C2-chlorine exerts a strong inductive pull. This electron withdrawal competes with the amine's resonance, subtly altering the ring's C=N and C=C stretching modes and shifting the C–Cl stretching frequency (~745 cm⁻¹) relative to a C6-substituted chlorine[7].

Comparative Analysis: IR Band Assignments

To objectively validate your product, you must compare its spectral fingerprint against likely impurities or alternative scaffolds. Table 1 summarizes the quantitative data, highlighting the diagnostic bands used to differentiate 6-Amino-2-chloropyrimidine-4-carboxylic acid from its alternatives.

Table 1: Comparative FTIR Band Assignments (Solid-State ATR, cm⁻¹)

Functional Group / Mode6-Amino-2-chloro-pyrimidine-4-carboxylic acid (Target)2-Amino-6-chloro-pyrimidine-4-carboxylic acid (Alternative 1)6-Aminopyrimidine-4-carboxylic acid (Alternative 2)Mechanistic Rationale for Shift
ν(N-H) Asymmetric ~3450~3480~3420Amine at C2 (Alt 1) is flanked by two nitrogens, reducing resonance into the ring and stiffening the N-H bond.
ν(N-H) Symmetric ~3320~3350~3300Follows the same electronic trend as the asymmetric stretch.
ν(O-H) Carboxylic 2500–3300 (Broad)2500–3300 (Broad)2500–3300 (Broad)Dominated by dimeric hydrogen bonding in the solid state; largely unaffected by distant ring substituents[5].
ν(C=O) Carbonyl ~1710~1715~1700The inductive pull of Cl at C6 (closer to C4) slightly raises the C=O frequency in Alt 1 compared to the target[4].
ν(C=N) / ν(C=C) 1580, 15401590, 15501575, 1530Ring breathing modes shift based on the symmetry and the push-pull dynamics of the substituents[6].
ν(C-Cl) Stretch ~745~760N/AC2 is highly electron-deficient, altering the reduced mass and force constant of the C-Cl bond compared to C6[7].

Note: Exact wavenumbers may vary by ±5 cm⁻¹ depending on the specific ATR crystal (Diamond vs. ZnSe) and environmental humidity.

Experimental Protocol: Self-Validating FTIR-ATR Workflow

To achieve the precision required for the comparative data in Table 1, traditional KBr pellet transmission methods are inadequate. KBr is highly hygroscopic, and absorbed water will obscure the critical 3300–3500 cm⁻¹ ν(N-H) region. Therefore, Attenuated Total Reflectance (ATR) is the mandatory standard.

Step-by-Step Methodology
  • Instrument Preparation:

    • Equip the FTIR spectrometer with a monolithic Diamond ATR crystal. Diamond is required because the ν(C-Cl) band (~745 cm⁻¹) lies near the cutoff frequency of some lower-tier crystals, and diamond provides superior spectral bandwidth and chemical resistance.

  • Background Acquisition:

    • Clean the crystal with LC-MS grade isopropanol and allow it to evaporate completely.

    • Collect a background spectrum using 32 scans at a resolution of 4 cm⁻¹ . Causality: 32 scans provide the optimal signal-to-noise ratio required to resolve the sharp ν(N-H) peaks superimposed on the broad ν(O-H) baseline.

  • Sample Application:

    • Place 2–3 mg of the solid 6-Amino-2-chloropyrimidine-4-carboxylic acid directly onto the center of the diamond crystal.

    • Apply the pressure anvil. Critical Check: Monitor the real-time force gauge. Apply sufficient pressure to ensure intimate contact between the crystalline powder and the evanescent wave, but avoid crushing the crystal. Poor contact will result in artificially low intensities for high-wavenumber bands (like N-H stretches).

  • Data Acquisition & Processing:

    • Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

    • Apply an ATR correction algorithm in your spectroscopy software. Causality: The depth of penetration of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the spectrum to match transmission data, allowing for accurate relative intensity comparisons.

  • Validation Check:

    • Verify the presence of the ~1710 cm⁻¹ ν(C=O) and the ~745 cm⁻¹ ν(C-Cl). If the C-Cl band shifts toward 760 cm⁻¹, suspect contamination with the 2-Amino-6-chloro isomer.

Spectroscopic Validation Workflow

The following diagram illustrates the logical decision-making process for validating the identity and purity of 6-Amino-2-chloropyrimidine-4-carboxylic acid using FTIR-ATR.

FTIR_Workflow Start Synthesized/Sourced 6-Amino-2-chloropyrimidine- 4-carboxylic acid ATR FTIR-ATR Analysis (Diamond Crystal, 32 Scans) Start->ATR Check1 Check ν(C=O) ~1710 cm⁻¹? ATR->Check1 Check2 Check ν(C-Cl) ~745 cm⁻¹? Check1->Check2 Yes Invalid Impurity/Isomer Detected (e.g., 2-Amino-6-chloro) Check1->Invalid No Check3 Check ν(N-H) ~3450, 3320 cm⁻¹? Check2->Check3 Yes Check2->Invalid No Valid Product Verified Proceed to Cross-Coupling Check3->Valid Yes Check3->Invalid No

FTIR-ATR spectral validation workflow for 6-Amino-2-chloropyrimidine-4-carboxylic acid.

References

  • Chemistry LibreTexts. "21.10: Spectroscopy of Carboxylic Acid Derivatives." Chemistry LibreTexts, 24 Sept. 2022.[Link]

  • OpenStax. "21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry." OpenStax, 20 Sept. 2023.[Link]

  • J-Stage. "Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives." J-Stage.[Link]

  • RSC Publishing. "Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents." RSC Advances, 7 Oct. 2025.[Link]

  • Letters in Applied NanoBioScience. "Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation." Letters in Applied NanoBioScience, 15 Apr. 2022.[Link]

  • ResearchGate / Beilstein J. Org. Chem. "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023)." Beilstein Journal of Organic Chemistry, 25 Dec. 2025.[Link]

  • Google Patents. "Methods for producing borylated arenes." US10166533B2, 17 Dec. 2015.

Sources

Validation

Differentiating 6-Amino-2-chloropyrimidine-4-carboxylic acid from Structural Isomers: A Comprehensive Analytical Guide

Introduction & Scientific Context As a Senior Application Scientist, I frequently encounter the challenge of regioselectivity during the functionalization of pyrimidine scaffolds. 6-Amino-2-chloropyrimidine-4-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

As a Senior Application Scientist, I frequently encounter the challenge of regioselectivity during the functionalization of pyrimidine scaffolds. 6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS: 16492-29-8) is a highly valued building block, serving as a critical intermediate in the synthesis of poly-substituted aryl herbicides and pharmaceutical kinase inhibitors ()[1].

Because the pyrimidine ring possesses multiple electrophilic and nucleophilic sites, synthetic pathways often yield a mixture of structural isomers. Differentiating the target compound from its regioisomers—such as 2-amino-6-chloropyrimidine-4-carboxylic acid and 4-amino-2-chloropyrimidine-5-carboxylic acid—is paramount. A single misassignment can derail downstream synthesis, leading to inactive or off-target final products. This guide outlines a self-validating, multi-modal analytical strategy to definitively establish the regiochemistry of these isomers.

Structural Isomers Overview

To establish a baseline for our analytical workflow, we must first understand the physicochemical differences driven by the substitution patterns. The relative positions of the electron-donating amino group and the electron-withdrawing chloro/carboxylic groups dictate the molecule's polarity, pKa, and spectroscopic signature.

Table 1: Physicochemical and Spectroscopic Differentiation of Pyrimidine Isomers

IsomerSubstitution PatternRelative Retention Time (C18)Primary MS/MS Neutral Loss

NMR (C5-H

, ppm)
6-Amino-2-chloropyrimidine-4-carboxylic acid C2: -Cl, C4: -COOH, C6: -NH

1.00 (Reference)-CO

(44 Da)
~7.2 (Singlet)
2-Amino-6-chloropyrimidine-4-carboxylic acid C2: -NH

, C4: -COOH, C6: -Cl
1.15 (More lipophilic)-CO

(44 Da)
~7.5 (Singlet)
4-Amino-2-chloropyrimidine-5-carboxylic acid C2: -Cl, C4: -NH

, C5: -COOH
0.85 (More hydrophilic)-H

O (18 Da)
N/A (C6-H at ~8.5)

Analytical Strategy Workflow

The following logical decision tree illustrates the causality behind our experimental choices, moving from rapid screening (LC-MS/MS) to definitive structural elucidation (2D NMR).

DifferentiationLogic Start Unknown Pyrimidine Isomer (m/z 173.5) MS LC-MS/MS (CID) Start->MS LossH2O Loss of H2O (18 Da)? MS->LossH2O Isomer3 4-Amino-2-chloro- pyrimidine-5-carboxylic acid LossH2O->Isomer3 Yes (Ortho Effect) NMR 1H-15N HMBC NMR LossH2O->NMR No Coupling C5-H couples to which Nitrogens? NMR->Coupling Isomer1 6-Amino-2-chloro- pyrimidine-4-carboxylic acid (Target) Coupling->Isomer1 Strong coupling to N1 & NH2 Isomer2 2-Amino-6-chloro- pyrimidine-4-carboxylic acid Coupling->Isomer2 Strong coupling to N1 & N3

Fig 1. Logical decision tree for differentiating pyrimidine isomers using MS/MS and 2D NMR.

High-Performance Liquid Chromatography (HPLC) & UV Spectroscopy

The Causality: The elution order in reversed-phase HPLC is governed by the molecule's overall dipole moment and hydrogen-bonding capacity. The C2-amino group in 2-amino-6-chloropyrimidine-4-carboxylic acid is sterically and electronically shielded by the two adjacent endocyclic nitrogen atoms (N1 and N3). This reduces its capacity to act as a hydrogen-bond donor to the aqueous mobile phase. Conversely, the C6-amino group in the target molecule is highly exposed. Consequently, the 6-amino-2-chloro isomer exhibits higher hydrophilicity and elutes earlier than the 2-amino-6-chloro isomer.

Mass Spectrometry (LC-MS/MS)

The Causality: Electrospray ionization (ESI) followed by collision-induced dissociation (CID) provides rapid differentiation based on spatial proximity (the ortho effect). For 4-amino-2-chloropyrimidine-5-carboxylic acid, the adjacent amino and carboxylic acid groups at C4 and C5 facilitate a characteristic neutral loss of H


O (18 Da) to form a stable lactam-like fragment. This pathway is geometrically impossible for the 6-amino-4-carboxylic acid isomer, which predominantly undergoes decarboxylation (loss of CO

, 44 Da) instead.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: The pyrimidine ring forms an irregular hexagon with six different bond lengths, which deeply affects its electronic environment and NMR chemical shifts ()[2]. In 6-amino-2-chloropyrimidine-4-carboxylic acid, the sole aromatic proton resides at C5. While 1D


 NMR provides a singlet around 

7.2 ppm, this is insufficient to distinguish it from the 2-amino-6-chloro isomer (

~7.5 ppm) without a verified reference standard ()[3].

To break this ambiguity, 2D


 HMBC is mandatory. Recent literature demonstrates that 

NMR spectroscopy unambiguously establishes the coordination and substitution modes of pyrimidine derivatives even in the absence of X-ray crystallography ()[4]. By mapping the long-range coupling of the C5 proton to the surrounding nitrogen atoms, the exact regiochemistry is locked in.

Step-by-Step Experimental Protocols

Protocol A: LC-UV-MS/MS Isomer Screening

This protocol is designed to separate the isomers chromatographically and identify the 5-carboxylic acid isomer via its unique fragmentation.

  • Sample Preparation: Dissolve 1 mg of the crude pyrimidine mixture in 1 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Utilize a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes at a flow rate of 0.3 mL/min.

  • UV Detection: Monitor absorbance at 254 nm and 280 nm. The target 6-amino isomer will show a distinct hyperchromic shift at 280 nm due to extended

    
    -conjugation between the C6-amino and C4-carboxylic groups.
    
  • MS/MS Acquisition: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode. Isolate the precursor ion at m/z 172.5 ([M-H]

    
    ). Apply a normalized collision energy of 20 eV.
    
  • Data Analysis: Evaluate the MS/MS spectra. A base peak corresponding to[M-H-CO

    
    ]
    
    
    
    (m/z 128.5) confirms a 4-carboxylic acid substitution. A prominent [M-H-H
    
    
    O]
    
    
    (m/z 154.5) immediately flags the 5-carboxylic acid ortho-isomer.
Protocol B: 2D NMR ( HMBC) Regiochemical Assignment

This protocol provides the definitive, self-validating proof of the amino group's position.

  • Sample Preparation: Dissolve 15 mg of the HPLC-purified isomer in 0.6 mL of DMSO-d6.

  • Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe optimized for

    
     detection.
    
  • 1D

    
     NMR Acquisition:  Acquire a standard 
    
    
    
    spectrum (16 scans) to identify the C5-H singlet (approx. 7.2 ppm) and the broad -NH
    
    
    signal (approx. 7.0 - 7.5 ppm).
  • 2D HMBC Setup: Set up the

    
     HMBC experiment. Optimize the long-range coupling constant (
    
    
    
    ) to 5-8 Hz, which is the optimal window for pyrimidine ring systems.
  • Data Acquisition: Run the sequence for at least 4 hours to achieve a sufficient signal-to-noise ratio for the natural abundance

    
     isotopes.
    
  • Interpretation:

    • Target (6-Amino-2-chloro): The C5-H proton will show a strong cross-peak to the exocyclic amino nitrogen and the N1 ring nitrogen.

    • Alternative (2-Amino-6-chloro): The C5-H proton will correlate to both ring nitrogens (N1 and N3) but will show no correlation to the exocyclic amino group, definitively proving the structure.

References

  • Title: 2-(Poly-substituted aryl)
  • Title : Product Class 12: Pyrimidines Source : Science of Synthesis, Thieme URL :[Link]

  • Title : 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes Source : Dalton Transactions, RSC Publishing URL :[Link]

Sources

Comparative

Elemental Analysis Benchmarks for 6-Amino-2-chloropyrimidine-4-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds that push the limits of standard analytical instrumentation. 6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS: 16492-29-8) [1] is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds that push the limits of standard analytical instrumentation. 6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS: 16492-29-8) [1] is a prime example. Widely utilized as a critical intermediate in the synthesis of agrochemicals (such as aminopyralid-class herbicides)[2] and pharmaceutical agents, this compound presents a formidable challenge for precise Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis.

This guide objectively compares top-tier elemental analyzers, dissects the mechanistic challenges of analyzing halogenated pyrimidines, and provides a self-validating experimental protocol designed to ensure absolute data integrity.

The Analytical Challenge: Causality in Combustion

To understand the instrumental requirements, we must first analyze the theoretical composition of the target molecule.

Table 1: Theoretical Elemental Composition of C₅H₄ClN₃O₂
ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C) 12.011560.05534.60%
Nitrogen (N) 14.007342.02124.21%
Chlorine (Cl) 35.450135.45020.43%
Oxygen (O) 15.999231.99818.44%
Hydrogen (H) 1.00844.0322.32%
Total 173.556 100.00%

Analyzing this compound introduces three competing chemical challenges:

  • Refractory Pyrimidine Ring: The highly stable aromatic ring resists complete oxidation. Standard combustion at 900°C will leave carbonaceous residues.

  • High Nitrogen Content (24.21%): Generates excessive nitrogen oxides (

    
    ) during combustion. If the reduction column (typically elemental copper) is overwhelmed, 
    
    
    
    species will elute and artificially inflate the nitrogen or carbon peaks.
  • High Halogen Content (20.43% Cl): This is the most critical failure point. During combustion, chlorine forms corrosive

    
     and 
    
    
    
    gases. If these gases reach the reduction zone, they permanently deactivate the copper catalyst (forming
    
    
    ). Furthermore,
    
    
    elutes near the water peak in gas chromatography, causing severe tailing and artificially inflating the hydrogen reading (which is already precariously low at 2.32%)[3].

Instrument Comparison Benchmarks

To mitigate these interferences, laboratories must utilize elemental analyzers equipped with advanced halogen scrubbing and superior gas separation technologies[4]. Below is an objective benchmark of three industry-leading systems for this specific application.

Table 2: CHN Analyzer Benchmarks for Halogenated Pyrimidines
Feature / MetricThermo Fisher FlashSmart™Elementar vario EL cube®PerkinElmer 2400 Series II
Separation Technology GC Column (Dynamic Flash)Purge & Trap ChromatographyFrontal Chromatography
Halogen Handling Dedicated FluoAdso / Ag Wool scrubber in hot zone[3]Large capacity ash crucible with Ag wool insert[5]Silver vanadate reagent required in combustion tube
Combustion Temp. 1060°C (Spikes to 1800°C via Tin oxidation)Up to 1200°C (Steady state)925°C - 975°C
Max Sample Size ~2 - 5 mg (for high Cl)Up to 1000 mg (matrix dependent)~1 - 3 mg
N/C Peak Resolution Excellent (Baseline separation)Superior (Trap heating release)Good (Dependent on column age)
Best Use Case High-throughput routine analysis of heavily halogenated organics.Highly variable sample sizes; samples requiring extreme precision.Standard pharmaceutical QC with strict catalyst management.

Note: For a compound with >20% Chlorine, the Elementar vario EL cube offers robust catalyst protection due to its large-volume scrubbing capacity, while the Thermo Fisher FlashSmart provides exceptional speed and peak resolution when equipped with specialized halogen adsorbers.

Self-Validating Experimental Protocol

A reliable analytical protocol must be self-validating. You cannot trust the results of an unknown halogenated sample unless the system has actively proven its ability to scrub halogens and fully reduce


 on the same day.
Phase 1: System Validation
  • Scrubber Verification: Pack the lower 30 mm of the oxidation reactor with high-purity Silver Wool. The reaction

    
     safely traps the halogens before they exit the hot zone.
    
  • Standardization: Run a known halogenated standard (e.g., 1-Chloro-2,4-dinitrobenzene, theoretical Cl: 17.5%, N: 13.8%).

  • Causality Check: Evaluate the Hydrogen peak of the standard. If the H peak exhibits tailing, the silver wool is exhausted and

    
     is bleeding into the Thermal Conductivity Detector (TCD). Do not proceed until the scrubber is replaced.
    
Phase 2: Sample Preparation
  • Weighing: Accurately weigh 1.500 to 2.000 mg of 6-Amino-2-chloropyrimidine-4-carboxylic acid into a high-purity tin capsule.

  • Catalyst Addition: Add ~5 mg of Vanadium Pentoxide (

    
    ) directly into the capsule.
    
    • Causality:

      
       acts as an aggressive oxygen donor. When the tin capsule flashes (reaching ~1800°C), the 
      
      
      
      ensures the refractory pyrimidine ring is completely shattered into
      
      
      and
      
      
      , preventing the formation of stable nitrides.
  • Sealing: Fold and crimp the tin capsule tightly to exclude atmospheric nitrogen.

Phase 3: Combustion and Detection Workflow
  • Flash Pyrolysis: Drop the capsule into the 1060°C oxidation reactor under a temporary oxygen over-pressure.

  • Scrubbing: The gas stream passes through the silver wool zone, stripping all chlorine.

  • Reduction: The halogen-free gas stream enters the reduction reactor (elemental Copper at 600°C), converting all

    
     to 
    
    
    
    and removing excess
    
    
    .
  • Separation & Detection: The gases (

    
    , 
    
    
    
    ,
    
    
    ) are separated via the GC column and quantified by the TCD.

Analytical Workflow Visualization

The following diagram illustrates the critical pathway the sample gases must take to ensure accurate detection without detector poisoning.

EA_Workflow Sample Sample Introduction (6-Amino-2-chloropyrimidine- 4-carboxylic acid + V2O5) Combustion Dynamic Flash Combustion (1000°C - 1800°C, O2) Sample->Combustion Flash Pyrolysis Scrubber Halogen Scrubbing Zone (Silver Wool: Cl2/HCl → AgCl) Combustion->Scrubber CO2, H2O, NOx, N2, Cl2, HCl Reduction NOx Reduction Zone (Cu at 600°C: NOx → N2) Scrubber->Reduction Halogen-Free Gas Stream Separation Chromatographic Separation (GC Column / Purge & Trap) Reduction->Separation N2, CO2, H2O Detection TCD Detection & Integration (N2, CO2, H2O) Separation->Detection Sequential Elution

Fig 1: Elemental analysis workflow for halogenated pyrimidines, illustrating critical chlorine scrubbing.

References

  • Google Patents. "US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides".
  • Elementar / SlideShare. "Sample preparation in elemental analysis - drying, grinding, weighing, wrapping...". Available at:[Link]

  • Lab Manager. "LAB MANAGER'S INDEPENDENT GUIDE TO PURCHASING AN ELEMENTAL ANALYZER". Available at: [Link]

Sources

Validation

A Comparative Guide to the Assessment of Genotoxic Impurities in the Synthesis of 6-Amino-2-chloropyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the potential for genotoxic impurity (GTI) formation during the synthesis of 6-Amino-2-chloropyrimidine-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the potential for genotoxic impurity (GTI) formation during the synthesis of 6-Amino-2-chloropyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical manufacturing. It compares analytical strategies for detection and quantification and outlines control measures in line with global regulatory expectations.

Introduction: The Imperative of Genotoxic Impurity Control

In pharmaceutical development, ensuring patient safety is paramount. Genotoxic impurities (GTIs) are a class of impurities that have the potential to damage DNA, leading to mutations and potentially cancer.[1][2][3] Consequently, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH M7, for the assessment and control of these impurities to negligible risk levels.[1][4][5][6] The Threshold of Toxicological Concern (TTC) concept is often applied, setting a limit of 1.5 µ g/day for most GTIs, which translates to low parts-per-million (ppm) levels in the final active pharmaceutical ingredient (API).[7]

6-Amino-2-chloropyrimidine-4-carboxylic acid is a crucial building block in the synthesis of various APIs. Its own synthesis, however, often involves reactive reagents and intermediates that can lead to the formation of potential GTIs. This guide offers a comprehensive framework for identifying, analyzing, and controlling these risks.

Analysis of the Synthetic Pathway and Potential GTI Formation

A thorough risk assessment begins with a detailed examination of the synthetic route. While multiple pathways to 6-Amino-2-chloropyrimidine-4-carboxylic acid exist, a common approach involves the chlorination of a pyrimidine precursor.

A Representative Synthetic Route

A plausible synthetic pathway could involve the reaction of a 6-aminopyrimidine-4-carboxylic acid precursor with a chlorinating agent. A critical step in similar syntheses often involves the use of reagents like phosphorus oxychloride (POCl₃).[8]

G

Caption: General synthetic pathway and points of potential GTI formation.

Identification of Potential Genotoxic Impurities

The primary concern in this synthesis stems from the reagents and conditions employed.

  • Alkylating Agents: Many genotoxic impurities are alkylating agents, which can directly modify DNA.[9][10][11][12] The use of certain solvents or the presence of specific impurities in starting materials can lead to the formation of alkyl halides or sulfonates, which are potent GTIs.[13][14] For instance, if alcohols are present as impurities or co-solvents during chlorination, corresponding alkyl chlorides could form.

  • Residual Reagents and By-products: Chlorinating agents like phosphorus oxychloride are highly reactive. Incomplete reaction or quenching can leave residual reactive species. Furthermore, side reactions can generate by-products with structural alerts for genotoxicity. Pyrimidine-based structures themselves can sometimes be flagged as having potential genotoxic risk.[15][16]

Table 1: Potential Genotoxic Impurities and Their Sources

Potential GTI ClassSpecific ExamplesLikely Source in SynthesisStructural Alert for Genotoxicity
Alkyl Halides Dichloroethane, Ethyl ChlorideImpurities in solvents, reaction with residual ethanol.α-Haloether, Alkyl halide
Aromatic Amines Aniline derivativesImpurities in starting materials.Aromatic amine
Reactive Intermediates Unreacted chlorinating agentsCarryover from the chlorination step.Acyl halide-like reactivity

Comparative Analysis of Analytical Methodologies

Detecting GTIs at the required low ppm levels presents a significant analytical challenge.[13][17] The choice of analytical technique is dictated by the physicochemical properties of the impurity and the required sensitivity.[18][19]

G

Caption: A generalized workflow for the analysis of genotoxic impurities.

Method Selection Guide
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for volatile or semi-volatile GTIs like low molecular weight alkyl halides.[18][19] Headspace GC-MS can offer excellent sensitivity by minimizing matrix effects from the API.[13][17]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile or thermally labile GTIs, LC-MS/MS is the gold standard.[18][19] It provides the high sensitivity and specificity needed to detect trace-level impurities in the presence of a high concentration of the API.[20] Techniques like Multiple Reaction Monitoring (MRM) enhance selectivity.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): While readily available, HPLC-UV often lacks the sensitivity required to meet the stringent limits for most GTIs.[13] It may be suitable as a screening tool if the impurity has a strong chromophore and the required detection limit is achievable.

Performance Comparison

Table 2: Comparison of Analytical Techniques for GTI Quantification

Analytical TechniqueTypical AnalytesProsConsTypical Limit of Quantification (LOQ)
Headspace GC-MS Volatile alkyl halides, residual solventsHigh sensitivity for volatiles, minimizes matrix interference.[17]Not suitable for non-volatile compounds.< 1 ppm
LC-MS/MS Sulfonate esters, aromatic amines, larger non-volatile moleculesHigh sensitivity and specificity, applicable to a wide range of compounds.[18][20]Can be subject to matrix effects, more complex instrumentation.< 0.5 ppm
HPLC-UV GTIs with strong UV chromophoresSimple, widely available.[13]Often lacks the required sensitivity for trace-level GTI analysis.> 5 ppm (highly variable)

Experimental Protocol: LC-MS/MS Method for a Potential Non-Volatile GTI

This protocol provides a template for the development of a sensitive method for a hypothetical non-volatile GTI, such as an aromatic amine impurity.

Objective: To develop and validate a method for the quantification of a potential aromatic amine GTI in 6-Amino-2-chloropyrimidine-4-carboxylic acid down to a 1 ppm level.

1. Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • GTI reference standard.

  • API material (6-Amino-2-chloropyrimidine-4-carboxylic acid).

  • Diluent: 50:50 Acetonitrile:Water.

2. Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of the GTI reference standard in the diluent.

  • Perform serial dilutions to prepare calibration standards ranging from 0.1 ng/mL to 10 ng/mL.

  • Accurately weigh 10 mg of the API and dissolve in 10 mL of diluent to achieve a 1.0 mg/mL sample solution.

3. LC-MS/MS Conditions:

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MS/MS Transitions: Optimize precursor and product ions for the specific GTI using the reference standard (MRM mode).

4. Validation (as per ICH Q2(R1)):

  • Specificity: Analyze a blank (diluent) and a placebo (API solution spiked with GTI) to ensure no interference at the retention time of the GTI.

  • Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N > 10).

  • Linearity: Analyze calibration standards across the desired range to demonstrate a linear relationship (correlation coefficient r² > 0.99).

  • Accuracy: Perform spike-recovery studies at multiple levels (e.g., 50%, 100%, 150% of the target limit).

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts).

Control Strategies and Mitigation

In accordance with ICH M7, a robust control strategy is essential.[1]

  • Process Optimization: Modify reaction conditions (e.g., temperature, stoichiometry, quench conditions) to minimize the formation of the GTI.

  • Purification: Implement effective purification steps. Recrystallization or chromatography can be highly effective at purging specific impurities. The effectiveness of these steps must be demonstrated through spike/purge studies.

  • Control of Starting Materials: Set stringent specifications for starting materials and reagents to limit the introduction of potential GTIs or their precursors.

  • Testing Strategy: Implement routine testing of the final API or a suitable intermediate if the risk assessment indicates a potential for GTI presence.

Conclusion

The assessment and control of genotoxic impurities in the synthesis of 6-Amino-2-chloropyrimidine-4-carboxylic acid is a critical component of ensuring drug safety. A risk-based approach, combining a thorough understanding of the synthetic process with the application of highly sensitive analytical techniques like LC-MS/MS and GC-MS, is required. By proactively identifying potential GTIs, developing robust analytical methods, and implementing effective control strategies, pharmaceutical manufacturers can confidently meet stringent regulatory requirements and deliver safe medicines to patients.

References

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20).
  • ICH. (2017, March 31). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1).
  • J-Star Research. FDA Guidelines on Genotoxic Impurities.
  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. (n.d.).
  • The Determination and Control of Genotoxic Impurities in APIs | Pharmaceutical Technology. (2025, March 13).
  • Freyr Solutions. (2024, September 20). Role of ICH M7 in Impurities Assessment.
  • ICH. (2023, April 3). assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2).
  • Research and Reviews. (2023, December 8). Role of Analytical Methods for Detection of Genotoxic Impurities.
  • ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • Slideshare. (n.d.). Synthesis of Alkylating agents | PPTX.
  • Wikipedia. (n.d.). Alkylation.
  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology.
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC. (n.d.).
  • Alkylating agents - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.).
  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021, May 10).
  • chemeurope.com. (2015, August 31). Turning alcohols into alkylating agents - Taking a cue from nature.
  • Smithers. (n.d.). Potential Genotoxic Impurities.
  • GENOTOXIC IMPURITIES IN PHARMACEUTICALS PRODUCTS - IJCRT.org. (2024, April 4).
  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT - Semantic Scholar. (n.d.).
  • Google Patents. (n.d.). CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Scholars Research Library. (n.d.). Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 6-Amino-2-chloropyrimidine-4-carboxylic Acid

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Amino-2-chloropyrimidine-4-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Amino-2-chloropyrimidine-4-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a chlorinated heterocyclic compound, this chemical is classified as hazardous waste and necessitates a meticulous disposal process. The procedures outlined below are grounded in established safety protocols and regulatory standards, providing a self-validating system for your laboratory's waste management program.

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted while wearing appropriate PPE to minimize exposure risks.[1][2][3][4][5] Always work within a certified chemical fume hood.[3][5][6]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. Chlorinated pyrimidines can cause skin irritation.[1][7]
Eye & Face Protection Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[2][4]To protect eyes from splashes and potential irritants.
Protective Clothing A flame-retardant lab coat, long pants, and fully enclosed shoes are required.[1]To protect the skin from accidental contact.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of dust formation or if working outside of a fume hood.[2][3][8]To prevent inhalation, which may cause respiratory irritation.[8]
Hazard Identification

Based on analogous compounds, 6-Amino-2-chloropyrimidine-4-carboxylic acid is anticipated to possess the following hazards. All waste should be treated accordingly.

Hazard PictogramGHS ClassificationDescription
GHS07 Warning: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7][9][10]

The Disposal Workflow: A Step-by-Step Protocol

The proper management of chemical waste is a legal and ethical responsibility.[11] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal, a system known as "cradle-to-grave" management.[12]

Step 1: Waste Minimization

The most effective waste management strategy is to minimize waste generation at the source.[13][14] Researchers are encouraged to:

  • Order only the necessary quantities of the chemical.[13][14]

  • Reduce the scale of experiments whenever feasible to decrease the volume of waste produced.[13][14]

  • Keep a detailed inventory to avoid ordering duplicate chemicals.[13][14]

Step 2: Segregation of Waste

Proper segregation is critical for safe and compliant disposal.

  • Designated Waste Stream : 6-Amino-2-chloropyrimidine-4-carboxylic acid waste is a halogenated organic solid . It must be collected separately from non-halogenated waste streams.[1][15]

  • Incompatibility : Do not mix this waste with incompatible materials. Specifically, avoid mixing with:

    • Strong oxidizing agents.[6][16]

    • Strong acids or bases.[6][16]

    • Aqueous wastes.[16][17]

The segregation of halogenated compounds is necessary because they require high-temperature incineration by a licensed hazardous waste disposal facility to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[1]

Step 3: Container Selection and Labeling
  • Container Choice : Use only appropriate and compatible containers for waste storage.[13] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[11] Plastic containers are often preferred.[13]

  • Labeling : Proper labeling is a strict regulatory requirement.[18] As soon as the first drop of waste is added, the container must be labeled with:[16]

    • The words "HAZARDOUS WASTE ".[1][18]

    • The full chemical name: "6-Amino-2-chloropyrimidine-4-carboxylic acid ". Do not use abbreviations or chemical formulas.[17][18]

    • A list of all major constituents and their approximate percentages.[17][18]

    • The date when waste was first added to the container (accumulation start date).[15]

    • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[13][18]

  • Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13][18]

  • Storage Conditions :

    • Store waste containers in a designated, cool, dry, and well-ventilated area.[4][6]

    • Keep containers securely closed except when adding waste.[13][17][18] Do not leave funnels in the container.[18]

    • Ensure secondary containment is used to capture any potential leaks or spills.

    • NEVER store hazardous waste containers in hallways or other public locations.[16][17]

Step 5: Arranging for Disposal
  • Contact EHS : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a collection.[1][13]

  • Documentation : Complete all necessary waste disposal forms as required by your institution and regulatory agencies.[1] This documentation is a critical part of the "cradle-to-grave" tracking system.[12]

  • Timely Removal : The EPA requires that full containers of hazardous waste be removed from the SAA within three days.[18] Your institution may have even stricter timelines.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Spill Cleanup Protocol
  • Evacuate and Isolate : Immediately evacuate all non-essential personnel from the spill area.[2][19]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Containment : For a solid spill, carefully cover the material with an absorbent paper dampened with water to prevent dust from becoming airborne.[2]

  • Collection : Using appropriate tools (e.g., spark-proof scoops), carefully transfer the spilled material and any contaminated absorbents into a suitable, labeled container for hazardous waste.[2][4]

  • Decontamination : Wash all contaminated surfaces with a soap and water solution.[2]

  • Disposal of Cleanup Materials : All materials used for cleanup, including PPE, must be placed in a sealed, vapor-tight plastic bag and disposed of as hazardous waste.[2]

Accidental Exposure
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, lifting the upper and lower eyelids occasionally.[6][8][20] Seek immediate medical attention.[20]

  • Inhalation : Move the person to fresh air.[8][9][20] If breathing is difficult, give oxygen.[20] Seek medical attention.[8]

  • Ingestion : Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Amino-2-chloropyrimidine-4-carboxylic acid.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposal A Identify Waste: 6-Amino-2-chloropyrimidine- 4-carboxylic acid B Assess Hazards: - Skin/Eye Irritant - Harmful if Swallowed - Halogenated Compound A->B C Don Appropriate PPE: - Gloves, Goggles, Lab Coat - Work in Fume Hood B->C D Select Compatible, Leak-Proof Container C->D E Segregate Waste: Halogenated Solids Only D->E F Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date & Hazards E->F G Store in Designated SAA (Satellite Accumulation Area) F->G H Is Container Full or No Longer Needed? G->H I Continue Collection & Secure Storage H->I No J Complete Institutional Waste Pickup Form H->J Yes I->G K Contact EHS for Pickup J->K L Waste collected by licensed professionals for high-temp incineration K->L

Disposal workflow for 6-Amino-2-chloropyrimidine-4-carboxylic acid.

References

  • NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Chemical Waste. (2022, February 2). National Institutes of Health, Office of Research Facilities. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University, Research. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Pyridine Standard Operating Procedure. (n.d.). University of Iowa. Retrieved from [Link]

  • PYRIMIDINE 99% MSDS. (2019, January 28). Loba Chemie. Retrieved from [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Safety Data Sheet - 2,4-Diamino-6-chloropyrimidine. (2014, November 13). Thermo Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet - 2-Amino-4,6-dichloro-5-formyl-pyrimidine. (2016, April 1). AFG Bioscience LLC. Retrieved from [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Stockholm University. Retrieved from [Link]

  • MSDS of 6-Aminopyrimidine-4-carboxylic acid. (2026, January 12). Capot Chemical. Retrieved from [Link]

  • 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction. (2024, April 9). ChemBK. Retrieved from [Link]

  • Hazardous Waste Removal and Disposal. (2016, April 21). MIT EHS. Retrieved from [Link]

  • 6-Amino-5-chloropyrimidine-4-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • NIH Waste Disposal Guide 2014: Chemical Waste. (2014). National Institutes of Health. Retrieved from [Link]

  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. (n.d.). Carl ROTH. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-Amino-2-chloropyrimidine-4-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks requires more than just skimming a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks requires more than just skimming a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's reactivity to implement foolproof, self-validating safety systems. 6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS 16492-29-8) is a critical intermediate in drug development, but its structural features present specific occupational hazards.

This guide provides an authoritative, step-by-step operational protocol for researchers to handle this compound with uncompromising safety, precision, and regulatory compliance.

Mechanistic Causality of Hazards

To select the correct Personal Protective Equipment (PPE), we must first understand why this molecule is hazardous. According to standard GHS classifications, this compound triggers H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation) .

  • Electrophilic Reactivity (H315, H319): The pyrimidine ring is electron-deficient, a state exacerbated by the highly electronegative chlorine atom at the C2 position. This makes the C2-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by biological nucleophiles, such as thiol groups in skin keratin or corneal proteins.
    
  • Acidic Micro-Environment (H315, H319): The C4 carboxylic acid group dissociates upon contact with physiological moisture (sweat, tears), causing localized acidification that denatures cellular proteins and exacerbates the irritant effect.

  • Aerosolization Risk (H335): As a finely milled crystalline powder, it is highly prone to electrostatic suspension. Inhalation of these micro-particles leads to rapid dissolution in the mucosal lining of the respiratory tract, triggering acute inflammatory cascades.

PPE Selection Matrix

Compliance with Occupational Safety and Health Administration (OSHA) standards is mandatory. The following matrix translates regulatory requirements into operational specifications for handling this specific compound.

Hazard TargetOSHA StandardRequired PPE SpecificationMechanistic Rationale
Eyes/Face ANSI Z87.1 Chemical Splash GogglesPrevents airborne dust and acidic micro-particulates from contacting the highly nucleophilic corneal epithelium.
Hands Powder-free Nitrile Gloves (Min. 5 mil)Nitrile provides excellent resistance to chlorinated aromatic compounds. Powder-free prevents cross-contamination.
Respiratory N95/P100 Particulate RespiratorFilters out electrostatic crystalline dust (H335 mitigation). Note: Primary handling must occur in a fume hood.
Body Chemical-resistant Lab CoatProtects against localized acidic burns on skin or street clothing.

Operational Workflow & Visualization

The following diagram illustrates the self-validating workflow for handling this chemical, ensuring that engineering controls and PPE are deployed in the correct sequence.

Chemical_Handling_Workflow N1 1. Hazard Assessment (CAS 16492-29-8) N2 2. Engineering Controls (Fume Hood Setup) N1->N2 N3 3. PPE Donning (Nitrile, Goggles, Coat) N2->N3 N4 4. Active Handling (Weighing/Transfer) N3->N4 N5 5. PPE Doffing & Decontamination N4->N5 N6 6. RCRA Waste Disposal (40 CFR Part 261) N5->N6

Figure 1: Sequential workflow for handling 6-Amino-2-chloropyrimidine-4-carboxylic acid safely.

Step-by-Step Methodology: Weighing and Transfer

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is completely successful.

  • Step 1: Engineering Control Activation

    • Action: Turn on the chemical fume hood and set the sash to the designated operational height (typically 18 inches).

    • Validation: Tape a small strip of a Kimwipe to the bottom edge of the sash. If it pulls inward steadily, negative pressure is confirmed.

  • Step 2: PPE Donning & Integrity Check

    • Action: Don the chemical-resistant lab coat, ANSI Z87.1 splash goggles, and a pair of 5-mil nitrile gloves.

    • Validation: Perform the "inflation test" on gloves prior to donning—trap air inside the glove, twist the cuff, and squeeze to check for micro-tears.

  • Step 3: Static Mitigation & Weighing

    • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat to neutralize static charges. Slowly open the chemical container and use a grounded stainless-steel spatula to transfer the powder.

    • Causality: Crystalline pyrimidine powders hold significant static charge. Neutralizing the boat prevents the powder from repelling off the plastic and aerosolizing into your breathing zone.

  • Step 4: Container Sealing & Decontamination

    • Action: Tightly seal the primary container. Wipe the exterior of the container and the spatula with a Kimwipe dampened with 70% isopropanol or deionized water.

    • Validation: Visually inspect the work surface under bright light for any remaining reflective crystalline dust. If none is visible, the area is decontaminated.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is required to prevent aerosolization.

  • Containment: Do not sweep dry powder. Cover the spill with a damp absorbent pad or damp sand to suppress dust generation.

  • Collection: Use a non-sparking scoop to collect the damp mixture.

  • RCRA Compliant Disposal: Place the collected material into a clearly labeled, sealable hazardous waste container. Under EPA RCRA 40 CFR Part 261 , this material must be classified and disposed of as halogenated organic waste . Do not mix with strong bases or oxidizing agents, as the carboxylic acid and amino groups can undergo dangerous exothermic reactions.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." U.S. Department of Labor. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.138 - Hand Protection." U.S. Department of Labor. URL:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." eCFR. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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